Phytol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWFXYSPFMFNR-PYDDKJGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040586 | |
| Record name | Phytol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow viscous liquid; Faint floral aroma | |
| Record name | Phytol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (E,Z)-Phytol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
202.00 to 204.00 °C. @ 10.00 mm Hg | |
| Record name | Phytol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Phytol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (E,Z)-Phytol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.863 | |
| Record name | (E,Z)-Phytol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
150-86-7 | |
| Record name | Phytol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trans-phytol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phytol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(7R,11R)-3,7,11,15-tetramethylhexadec-2-ene-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZQ4XE15TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Phytol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Phytol in Chlorophyll: From Photosynthesis to Metabolic Precursor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytol, a diterpene alcohol, is an integral component of the chlorophyll molecule, essential for photosynthesis in plants and other photosynthetic organisms. Beyond its structural role in anchoring chlorophyll within the thylakoid membranes, this compound and its derivatives are deeply embedded in a network of metabolic pathways with significant implications for plant physiology and potential applications in drug development. This technical guide provides an in-depth exploration of this compound's journey, from its biosynthesis and incorporation into chlorophyll to its ultimate fate as a precursor for vital compounds like tocopherols (vitamin E). We present a comprehensive overview of the key enzymatic steps, regulatory mechanisms, and detailed experimental protocols for the analysis of this compound and its metabolites. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's multifaceted role.
Introduction
Chlorophyll, the pigment responsible for the green hue of plants, is central to life on Earth, enabling the conversion of light energy into chemical energy through photosynthesis. The chlorophyll molecule is a complex structure comprising a porphyrin ring, which absorbs light, and a long hydrophobic tail composed of the diterpene alcohol, this compound.[1] This this compound tail is crucial for the proper functioning of chlorophyll, anchoring it within the lipid environment of the thylakoid membranes where the light-dependent reactions of photosynthesis occur.
The significance of this compound extends far beyond its structural role. Upon chlorophyll degradation, a process accelerated during leaf senescence and stress conditions, this compound is released and enters a series of metabolic pathways.[2][3] It serves as a critical precursor for the biosynthesis of essential lipid-soluble antioxidants, most notably tocopherols (vitamin E) and phylloquinone (vitamin K1).[4][5] Furthermore, the catabolism of this compound provides a source of energy and carbon for the plant.
Understanding the intricate details of this compound metabolism is of paramount importance for researchers in plant biology, biochemistry, and agriculture. Moreover, the biological activities of this compound and its metabolites have garnered interest in the field of drug development. This guide aims to provide a detailed technical resource for scientists working in these areas, offering a comprehensive overview of this compound's role as a chlorophyll component, from its synthesis to its metabolic repurposing.
Biosynthesis of this compound and its Incorporation into Chlorophyll
The biosynthesis of the this compound tail of chlorophyll is a multi-step process that originates from the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plastids.[6]
The key steps in the formation of the this compound-tailed chlorophyll molecule are:
-
Synthesis of Geranylgeranyl Diphosphate (GGPP): The MEP pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids. Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, GGPP.[7]
-
Reduction of GGPP to Phytyl Diphosphate (PP): Geranylgeranyl reductase (GGR) catalyzes the reduction of the four double bonds in the geranylgeranyl moiety of GGPP to yield phytyl diphosphate (PP). This enzyme can also reduce geranylgeranylated chlorophyllide.[8][9][10]
-
Esterification to Chlorophyllide: The final step in chlorophyll biosynthesis is the attachment of the phytyl tail to the chlorophyllide a molecule. This esterification reaction is catalyzed by chlorophyll synthase (CHLG), which utilizes phytyl diphosphate as the substrate.[6]
The overall pathway from GGPP to chlorophyll is tightly regulated to coordinate with the synthesis of the chlorophyllide head group, ensuring the efficient assembly of functional chlorophyll molecules.
Data Presentation
Quantitative Content of Chlorophyll and this compound in Plant Tissues
The concentration of chlorophyll and its constituent this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables provide a summary of reported values in the model plant Arabidopsis thaliana and other species.
| Plant Species | Tissue | Chlorophyll a Content (mg/g FW) | Chlorophyll b Content (mg/g FW) | Total Chlorophyll Content (mg/g FW) | Reference(s) |
| Arabidopsis thaliana | Leaves (Control) | - | - | ~0.76 | [11] |
| Arabidopsis thaliana | Shoots (Control) | - | - | Varies (e.g., ~1.0-1.5) | [12][13] |
| Various Roadside Plants | Leaves | 0.2 - 1.5 | 0.1 - 0.6 | - | [14] |
| Magnifera indica | Leaves | ~0.07 | ~0.13 | ~0.20 | [15] |
| Irvinga gabonensis | Leaves | ~0.15 | ~0.31 | ~0.46 | [15] |
Table 1: Chlorophyll Content in Various Plant Species. FW denotes fresh weight.
| Plant Species | Tissue | This compound Content | Reference(s) |
| Arabidopsis thaliana | Leaves (Nitrogen Deprived) | Increases significantly | [16] |
| Tectona grandis | Leaves | Present | [17] |
Table 2: this compound Content in Plant Tissues. Quantitative data for this compound is less commonly reported directly and often inferred from chlorophyll content or measured under specific stress conditions that lead to its accumulation.
Kinetic Parameters of Key Enzymes in this compound Metabolism
The efficiency of the enzymatic reactions involved in this compound metabolism is described by their kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[18][19][20] A low Km value indicates a high affinity of the enzyme for its substrate.
| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |
| VTE5 (this compound Kinase) | Arabidopsis thaliana | This compound | - | 0.11 pmol mg⁻¹ min⁻¹ | [21] |
| Geranylgeraniol | - | 0.04 pmol mg⁻¹ min⁻¹ | [21] | ||
| Farnesol | - | 0.03 pmol mg⁻¹ min⁻¹ | [21] | ||
| FOLK (Farnesol Kinase) | Arabidopsis thaliana | This compound | - | 0.03 pmol mg⁻¹ min⁻¹ | [21] |
| Geranylgeraniol | - | 0.21 pmol mg⁻¹ min⁻¹ | [21] | ||
| Farnesol | - | 0.15 pmol mg⁻¹ min⁻¹ | [21] | ||
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Salvia officinalis | DMAPP | 1.8 µM | - | [22] |
| IPP | 2.5 µM | - | [22] | ||
| Mg-Chelatase | Pisum sativum | Deuteroporphyrin | - | 1 nmol h⁻¹ mg⁻¹ protein | [23] |
Table 3: Kinetic Parameters of Enzymes Involved in this compound and Precursor Metabolism. Dashes indicate data not available in the cited literature.
Experimental Protocols
Quantification of Chlorophyll Content by Spectrophotometry
This protocol describes a common method for extracting and quantifying chlorophyll a and b from plant leaf tissue using acetone.
Materials:
-
Fresh leaf tissue
-
80% (v/v) Acetone
-
Mortar and pestle
-
Quartz sand (optional)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Glass cuvettes
Procedure:
-
Weigh approximately 100 mg of fresh leaf tissue.
-
Place the tissue in a chilled mortar with a small amount of quartz sand.
-
Add 2-3 mL of 80% acetone and grind the tissue with a pestle until it is thoroughly homogenized and the green pigments are extracted.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsate to the tube.
-
Bring the final volume of the extract to 10 mL with 80% acetone.
-
Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a clean glass cuvette.
-
Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/L) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅
-
Chlorophyll b (mg/L) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃
-
Total Chlorophyll (mg/L) = 20.2 * A₆₄₅ + 8.02 * A₆₆₃
-
-
Express the chlorophyll content as mg/g of fresh weight.
Note: For some plant species, N,N-Dimethylformamide (DMF) may be a more effective extraction solvent.[24] The absorbance maxima and equations for calculation will differ for DMF.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of free this compound in plant tissues.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Internal standard (e.g., deuterated this compound, this compound-d5)
-
Extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Extraction:
-
Homogenize a known amount of plant tissue in the extraction solvent.
-
Add a known amount of the internal standard.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the lipids.
-
-
Saponification (to release esterified this compound):
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a methanolic potassium hydroxide solution.
-
Incubate at an elevated temperature (e.g., 60°C) to hydrolyze the esters.
-
Re-extract the non-saponifiable lipids (including this compound) with hexane.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness.
-
Add the derivatization agent (MSTFA) and a suitable solvent (e.g., pyridine).
-
Incubate to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the components of the mixture.
-
Monitor for the characteristic mass fragments of this compound-TMS and the internal standard.
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.[14]
-
In Vitro Enzyme Assay for this compound Kinase (VTE5)
This protocol is adapted from methods used to characterize the activity of VTE5.[21][25]
Materials:
-
Source of VTE5 enzyme (e.g., recombinant protein expressed in E. coli or microsomal fractions from yeast expressing VTE5)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Substrates: this compound, ATP (or other nucleotide triphosphates)
-
Cofactors: MgCl₂
-
Detergent (e.g., CHAPS)
-
Quenching solution (e.g., chloroform:methanol)
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare the reaction mixture containing the assay buffer, MgCl₂, detergent, and the VTE5 enzyme preparation.
-
Initiate the reaction by adding the substrates, this compound and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Extract the lipid-soluble product (phytyl-phosphate).
-
Analyze the formation of phytyl-phosphate using LC-MS/MS.
-
Calculate the enzyme activity based on the amount of product formed over time.
Visualization of Pathways and Workflows
Light-Dependent Regulation of Chlorophyll Biosynthesis
The biosynthesis of chlorophyll is tightly regulated by light, involving a cascade of signaling events from photoreceptors to transcription factors that control the expression of key biosynthetic genes.
Caption: Light signaling pathway regulating chlorophyll biosynthesis.
Metabolic Fate of this compound Released from Chlorophyll
Upon its release from chlorophyll during degradation, free this compound can be directed into several metabolic pathways, including degradation and the synthesis of other essential molecules.[2][4][26]
Caption: Metabolic pathways of this compound after its release from chlorophyll.
Experimental Workflow for Subcellular Localization of a Protein using Fluorescent Protein Tagging
Determining the subcellular location of enzymes involved in this compound metabolism is crucial for understanding their function. Fluorescent protein tagging is a common technique for this purpose.[27][28][29][30][31]
Caption: Experimental workflow for protein subcellular localization.
Conclusion
This compound's role as a component of chlorophyll is fundamental to photosynthesis, providing the necessary hydrophobic anchor to position the light-harvesting machinery within the thylakoid membranes. However, its significance extends far beyond this structural function. The release of this compound during chlorophyll turnover initiates a cascade of metabolic events that are crucial for the synthesis of vital compounds, including the potent antioxidant vitamin E. The intricate regulation of this compound's biosynthesis, its incorporation into chlorophyll, and its subsequent metabolic fate highlight the elegance and efficiency of plant metabolic networks. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this compound. A deeper understanding of these pathways not only enhances our knowledge of plant biology but also opens avenues for the development of novel strategies in agriculture and medicine. Future research, particularly in elucidating the precise regulatory mechanisms and the full spectrum of biological activities of this compound and its derivatives, will undoubtedly continue to reveal the profound importance of this chlorophyll component.
References
- 1. ijirg.com [ijirg.com]
- 2. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geranylgeranyl diphosphate reductase - Wikipedia [en.wikipedia.org]
- 9. Reduced activity of geranylgeranyl reductase leads to loss of chlorophyll and tocopherol and to partially geranylgeranylated chlorophyll in transgenic tobacco plants expressing antisense RNA for geranylgeranyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Activity of Geranylgeranyl Reductase Leads to Loss of Chlorophyll and Tocopherol and to Partially Geranylgeranylated Chlorophyll in Transgenic Tobacco Plants Expressing Antisense RNA for Geranylgeranyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. tutorchase.com [tutorchase.com]
- 19. savemyexams.com [savemyexams.com]
- 20. youtube.com [youtube.com]
- 21. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the this compound kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In vitro assay of the chlorophyll biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the this compound kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The tail of chlorophyll: Fates for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Subcellular Localization of Transiently Expressed Fluorescent Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
The Crossroads of Chlorophyll Catabolism: An In-depth Technical Guide to Phytol Metabolic Pathways in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, a branched-chain diterpene alcohol, is an integral component of chlorophyll molecules, the cornerstone of photosynthesis. During chlorophyll degradation, a process inherent to plant senescence and stress responses, significant quantities of this compound are liberated. Once considered a mere byproduct of chlorophyll breakdown, this compound is now recognized as a critical precursor for the biosynthesis of essential molecules and a key player in the plant's metabolic network. Its metabolic fate is intricately regulated, with distinct pathways governing its conversion into vital compounds or its degradation. Understanding these pathways is paramount for researchers in plant biology, scientists exploring natural product synthesis, and professionals in drug development investigating novel therapeutic agents derived from plant metabolites. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in plants, detailing the core biochemical reactions, key enzymatic players, and the experimental methodologies used to elucidate these processes.
Core Metabolic Fates of this compound
Upon its release from chlorophyll by the action of chlorophyllase, free this compound is directed into one of three primary metabolic pathways: phosphorylation, esterification, or degradation. The partitioning of this compound between these pathways is a dynamically regulated process, influenced by the developmental stage of the plant and prevailing environmental conditions.
The Phosphorylation Pathway: Gateway to Vitamin Biosynthesis
The phosphorylation pathway represents a critical salvage mechanism, converting this compound into precursors for essential lipophilic vitamins. This pathway proceeds in a two-step enzymatic cascade primarily localized to the chloroplast envelope.[1][2]
-
Step 1: Phosphorylation of this compound: Free this compound is first phosphorylated to phytyl-phosphate (Phytyl-P) by the enzyme This compound kinase (VTE5) .[2][3] This reaction is a key regulatory point, committing this compound to the biosynthesis of tocopherols and phylloquinone.
-
Step 2: Phosphorylation of Phytyl-Phosphate: Phytyl-P is subsequently phosphorylated to phytyl-diphosphate (Phytyl-PP) by phytyl-phosphate kinase (VTE6) .[3][4] Phytyl-PP serves as the direct precursor for the subsequent condensation reactions in the biosynthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[2][5]
The vital role of this pathway is underscored by the phenotypes of Arabidopsis mutants. For instance, vte5 mutants exhibit reduced tocopherol levels, while vte6 mutants are severely deficient in both tocopherol and phylloquinone and display impaired growth.[4][6]
The Esterification Pathway: A Temporary Reservoir
This compound can be esterified with fatty acids to form fatty acid phytyl esters (FAPEs) , which are thought to function as a temporary, non-toxic storage form of this compound within plastoglobules of chloroplasts.[7][8] This pathway is particularly active during senescence and under stress conditions that trigger chlorophyll degradation.[7]
The synthesis of FAPEs is catalyzed by phytyl ester synthases (PES1 and PES2) in Arabidopsis thaliana. These enzymes exhibit broad substrate specificity for various fatty acyl-CoAs.[7][9] The accumulation of FAPEs prevents the buildup of free this compound, which can be toxic to cellular membranes at high concentrations.
The Degradation Pathway: Catabolism of the this compound Backbone
The degradation of this compound allows the plant to recycle the carbon locked within its isoprenoid structure. While this pathway is less understood in plants compared to mammals, key steps and enzymatic players have been identified, primarily through studies in Arabidopsis.
-
Oxidation to Phytenal: The initial step in this compound degradation is its oxidation to phytenal .[4][10] This conversion can occur both enzymatically and non-enzymatically.[11] Phytenal is a reactive aldehyde and its levels are tightly controlled within the cell.[4]
-
Further Oxidation and α/β-Oxidation: Phytenal is likely further oxidized to phytenic acid. Due to the methyl branch at the β-carbon, phytenic acid cannot be directly degraded by β-oxidation. Instead, it is believed to undergo α-oxidation to remove a single carbon atom, yielding pristanic acid.[12][13] Pristanic acid can then enter the β-oxidation spiral for complete catabolism.[12] Key enzymes implicated in this pathway in Arabidopsis include AtPAHX and AtHPCL .
Quantitative Analysis of this compound and its Metabolites
The study of this compound metabolism relies on accurate quantification of the key intermediates and end-products. The tables below summarize representative quantitative data from studies on Arabidopsis thaliana.
Table 1: Fatty Acid Phytyl Ester (FAPE) Content in Wild-Type and pes Mutants of Arabidopsis thaliana under Nitrogen Deprivation. [7]
| Genotype | Condition | FAPE Content (µg/g FW) |
| Wild-Type (Col-0) | + Nitrogen | ~1.5 |
| Wild-Type (Col-0) | - Nitrogen | ~15 |
| pes1 | - Nitrogen | ~12 |
| pes2 | - Nitrogen | ~2 |
| pes1 pes2 | - Nitrogen | < 0.5 |
Table 2: this compound and Phytyl-Phosphate Content in Wild-Type and vte6 Mutants of Arabidopsis thaliana. [4]
| Genotype | Metabolite | Content (relative units) |
| Wild-Type (Col-0) | This compound | Low |
| Wild-Type (Col-0) | Phytyl-Phosphate | Low |
| vte6-1 | This compound | High |
| vte6-1 | Phytyl-Phosphate | High |
Table 3: Phytenal Content in Wild-Type and Mutant Arabidopsis thaliana under Nitrogen Deprivation.
| Genotype | Phytenal Content (relative units) |
| Wild-Type (Col-0) | Low |
| pao1 (chlorophyll degradation mutant) | Very Low |
| vte5-2 (tocopherol deficient) | High |
| pes1 pes2 (FAPE deficient) | High |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plant Tissue
This protocol describes a general method for the extraction of lipophilic compounds, including this compound, FAPEs, and tocopherols, from plant leaves.[12]
Materials:
-
Fresh or freeze-dried plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Methanol, Chloroform, 0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Harvest and weigh fresh plant leaf tissue. For freeze-dried tissue, weigh the lyophilized material.
-
Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a mixture of methanol:chloroform (2:1, v/v) to the tissue powder. The volume should be sufficient to fully immerse the sample (e.g., 3 mL for 100 mg of tissue).
-
Homogenize the sample thoroughly using a tissue homogenizer or by vigorous vortexing.
-
Add 1 part chloroform and 1 part 0.9% NaCl solution to the homogenate for every 3 parts of the initial methanol:chloroform mixture to induce phase separation.
-
Vortex the mixture vigorously and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipophilic metabolites, using a glass pipette.
-
Transfer the chloroform phase to a new tube and dry the solvent under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or a mixture compatible with the subsequent analysis) for further analysis.
Protocol 2: Quantification of Phytenal by GC-MS with Derivatization
This protocol outlines the derivatization and analysis of the volatile aldehyde phytenal using Gas Chromatography-Mass Spectrometry (GC-MS).[11]
Materials:
-
Dried lipid extract (from Protocol 1)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms)
Procedure:
-
Derivatization: a. To the dried lipid extract, add 50 µL of pyridine to dissolve the sample. b. Add 50 µL of BSTFA with 1% TMCS. c. Tightly cap the vial and heat at 70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: a. Injector: Set the injector temperature to 250°C. Inject 1 µL of the derivatized sample in splitless mode. b. Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes. Ramp the temperature to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes. c. Carrier Gas: Use helium at a constant flow rate of 1 mL/minute. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
Quantification: Identify the TMS-derivatized phytenal peak based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve prepared with an authentic phytenal standard.
Protocol 3: Quantification of Tocopherols and Phylloquinone by HPLC
This protocol describes a method for the separation and quantification of tocopherols and phylloquinone using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2]
Materials:
-
Dried lipid extract (from Protocol 1)
-
HPLC system with a fluorescence detector
-
Normal-phase silica column (e.g., LiChrospher Si 60)
-
Mobile phase: Hexane with a low percentage of an alcohol like isopropanol or dioxane.
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in the HPLC mobile phase.
-
HPLC Analysis: a. Column: Equilibrate the normal-phase silica column with the mobile phase. b. Mobile Phase: Use an isocratic elution with a mixture of hexane and a polar modifier (e.g., 99.5:0.5 hexane:isopropanol). The exact composition may need optimization depending on the column and specific compounds of interest. c. Flow Rate: Set a flow rate of 1 mL/minute. d. Detection:
- Tocopherols: Excite at 295 nm and measure emission at 330 nm.
- Phylloquinone: Excite at 243 nm and measure emission at 432 nm after post-column reduction with zinc.
-
Quantification: Identify and quantify the different tocopherol isomers and phylloquinone by comparing their retention times and peak areas to those of authentic standards.
Protocol 4: In Vitro Assay of this compound Kinase (VTE5) Activity
This protocol provides a method to measure the activity of this compound kinase by quantifying the formation of phytyl-phosphate.[4]
Materials:
-
Purified recombinant VTE5 protein or plant protein extract
-
This compound
-
[γ-³²P]ATP or a non-radioactive ATP source and a method to detect ADP or phytyl-phosphate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)
-
Developing solvent (e.g., chloroform:methanol:acetic acid:water, 85:15:10:3.5, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of this compound (solubilized with a detergent like Triton X-100), and the enzyme source.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of chloroform:methanol (1:1, v/v).
-
Extract the lipids by adding chloroform and water, vortexing, and centrifuging to separate the phases.
-
Spot the lower chloroform phase onto a TLC plate.
-
Develop the TLC plate using the specified developing solvent.
-
Visualize the radioactive phytyl-phosphate spot using a phosphorimager and quantify the radioactivity.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Visualizing the Metabolic Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of this compound and a typical experimental workflow for its analysis.
Figure 1: Overview of the major metabolic pathways of this compound in plants.
Figure 2: A generalized experimental workflow for the analysis of this compound and its metabolites.
Conclusion
The metabolic pathways of this compound in plants represent a fascinating and increasingly important area of research. Far from being a simple waste product, this compound is a key metabolite that is salvaged and repurposed for the synthesis of essential vitamins or stored for future use. The degradation pathway also highlights the plant's ability to efficiently recycle cellular components. The intricate regulation of these pathways underscores the metabolic flexibility of plants in response to developmental cues and environmental challenges. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this compound metabolism, paving the way for potential applications in crop improvement and the discovery of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Remobilization of this compound from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid phytyl ester synthesis in chloroplasts of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metabolome Analysis of Biosynthetic Mutants Reveals a Diversity of Metabolic Changes and Allows Identification of a Large Number of New Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Environmental Fate of Phytol: A Technical Guide to its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, a diterpene alcohol, is an integral component of chlorophyll molecules, making it one of the most abundant acyclic isoprenoids in the biosphere.[1] Released into the environment primarily through the degradation of plant and algal matter, this compound and its subsequent breakdown products serve as important biomarkers and have garnered interest for their potential biological activities. Understanding the environmental transformation of this compound is crucial for biogeochemical studies, environmental monitoring, and exploring its relevance in drug development. This technical guide provides an in-depth overview of the degradation products of this compound in the environment, detailing the transformation pathways, analytical methodologies for their detection, and a summary of reported environmental concentrations.
This compound Degradation Pathways: Biotic and Abiotic Transformations
The degradation of this compound in the environment is a multifaceted process involving both biological (biotic) and chemical (abiotic) mechanisms. These pathways lead to a series of oxidized and reduced products, with the specific route depending on environmental conditions such as oxygen availability, light exposure, and microbial activity.
Biotic Degradation
Microbial activity is a primary driver of this compound degradation in environments such as soil, sediments, and water. Both aerobic and anaerobic microorganisms metabolize this compound through a series of enzymatic reactions.
Under aerobic conditions , bacteria initiate the degradation of this compound by oxidizing the alcohol group to an aldehyde, forming phytenal .[2][3] This is followed by further oxidation to phytenic acid .[4][5] Phloetenic acid can then be reduced to phytanic acid , which subsequently undergoes α-oxidation to yield pristanic acid .
In anaerobic environments , such as denitrifying marine sediments, a similar initial oxidation to (E)-phytenal and (E)-phytenic acid occurs.[5][6][7] However, under these conditions, the subsequent degradation can proceed through alternating β-decarboxymethylation and β-oxidation, leading to a range of shorter-chain isoprenoid acids without significant production of phytanic acid.[5][7]
Abiotic Degradation
Abiotic processes, primarily photodegradation and oxidation, also contribute to the transformation of this compound, particularly in aquatic environments.
Photodegradation of the phytyl side chain of chlorophyll can occur in senescent phytoplankton cells exposed to sunlight.[8][9] This process can lead to the formation of various photoproducts. Additionally, the abiotic conversion of the transient intermediate (E)-phytenal to 6,10,14-trimethylpentadecan-2-one has been observed.[3]
Oxidative processes , such as those induced by hydroperoxides in senescent phytoplankton, can also contribute to the breakdown of the phytyl chain.[8] These abiotic pathways can generate a complex mixture of degradation products that can then be further transformed by microbial action.
Key Degradation Products of this compound
The environmental degradation of this compound results in a cascade of chemical intermediates. The most significant and frequently studied of these are:
-
Phytenal: The initial aldehyde product of this compound oxidation. It is a reactive and often transient intermediate.[3][10]
-
Phytenic Acid: The carboxylic acid formed from the oxidation of phytenal.[4][5]
-
Phytanic Acid: A saturated branched-chain fatty acid formed from the reduction of phytenic acid. Its accumulation in humans is associated with Refsum disease.[11]
-
Pristanic Acid: A shorter-chain branched-chain fatty acid produced from the α-oxidation of phytanic acid.[12][7]
-
Pristane and Phytane: These isoprenoid alkanes are formed under diagenetic conditions in sediments, with the ratio of pristane to phytane (Pr/Ph) often used as an indicator of the redox conditions of the depositional environment.[8]
Quantitative Data on this compound Degradation Products in the Environment
The concentrations of this compound degradation products in the environment vary widely depending on the matrix, local biomass input, and prevailing environmental conditions. The following tables summarize available quantitative data to facilitate comparison across different environmental compartments.
Table 1: Concentration of this compound Degradation Products in Marine Sediments
| Compound | Concentration Range | Location/Study Details | Reference |
| (Z)- and (E)-Phytenic Acids | High concentrations in the upper core, decreasing with depth | Marine sediment core | [5] |
| Isoprenoid Acids | Mixture of five saturated isoprenoid acids from bacterial conversion of this compound | Marine bacteria culture | [4] |
| Pristane/Phytane | Ratio used as an indicator of oxic/anoxic conditions | Aquatic environments | [8] |
Table 2: Concentration of Phytanic Acid and Pristanic Acid in Biological Samples
| Compound | Concentration Range (in plasma) | Sample Type/Condition | Reference |
| Phytanic Acid | Micromolar concentrations | Healthy individuals | [7] |
| Pristanic Acid | Micromolar concentrations | Healthy individuals | [7] |
| Phytanic Acid | 9.3 - 13.9 mg/kg in milk | Cow's milk, varying feed | [13] |
| Phytanic Acid | Elevated levels | Patients with Refsum disease and other peroxisomal disorders | [11][14] |
Experimental Protocols
Accurate quantification of this compound and its degradation products in environmental samples requires robust analytical methodologies. The following sections outline key experimental protocols for their extraction and analysis.
Sample Extraction
1. Extraction from Soil and Sediment:
-
Principle: Solvent extraction is used to isolate lipids, including this compound and its derivatives, from the solid matrix.
-
Protocol:
-
Freeze-dry and homogenize the soil or sediment sample.[5]
-
Perform a Soxhlet extraction or a modified Bligh-Dyer extraction with a mixture of chloroform and methanol.[5]
-
For phospholipid fatty acid (PLFA) analysis, which can include isoprenoid acids, a single-phase chloroform-methanol-buffer extraction is commonly used.[4]
-
The extracted lipid fraction is then concentrated for further analysis.
-
2. Extraction from Water:
-
Principle: Solid-phase extraction (SPE) is a common technique to concentrate non-polar and semi-polar organic compounds from aqueous samples.
-
Protocol:
-
Filter the water sample to remove particulate matter.[10]
-
Acidify the sample to pH 2-3 with HCl.[10]
-
Pass the acidified water through a pre-conditioned SPE cartridge (e.g., C18 or PPL).[2][10]
-
Elute the retained organic compounds with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[10]
-
Concentrate the eluate before derivatization and analysis.
-
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Many of the this compound degradation products are not sufficiently volatile for direct GC-MS analysis. Derivatization is therefore a critical step to increase their volatility and improve chromatographic separation.
-
Trimethylsilylation (TMS): This is a common method for derivatizing alcohols and carboxylic acids.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][15]
-
Procedure: The dried extract is reconstituted in a suitable solvent (e.g., pyridine) and the silylating reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.[1]
-
-
Methoximation followed by Silylation: For aldehydes like phytenal, a two-step derivatization is often employed to stabilize the reactive aldehyde group.
Analytical Instrumentation
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification.
-
Typical Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless inlet.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Principle: HPLC separates compounds based on their polarity and interaction with the stationary phase. The tandem mass spectrometer provides high selectivity and sensitivity for quantification.
-
Typical Parameters:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key degradation pathways and a typical experimental workflow for the analysis of this compound degradation products.
References
- 1. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of free this compound by bacterial communities isolated from marine sediments under aerobic and denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Preparing water samples for analysis using ultrahigh resolution mass spectrometry [protocols.io]
- 11. Phytanic acid, an inconclusive this compound metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Effect of this compound in forage on phytanic acid content in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thescipub.com [thescipub.com]
The Anti-inflammatory Mechanism of Action of Phytol: A Technical Guide
An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers and Drug Development Professionals
Abstract
Phytol, a branched-chain unsaturated alcohol and a constituent of chlorophyll, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, reduction of pro-inflammatory mediators, and antioxidant activities. Data from in vitro and in vivo studies are systematically presented, including detailed experimental protocols and quantitative analysis, to support its potential as a therapeutic agent for inflammatory diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives. Natural products represent a rich source of novel anti-inflammatory agents. This compound, a diterpene alcohol, has demonstrated significant anti-inflammatory and antinociceptive effects in various preclinical models.[2][3] This guide delves into the core mechanisms of action that underpin this compound's therapeutic potential.
Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
This compound has been shown to significantly downregulate the NF-κB signaling pathway.[4][5][6] Studies have demonstrated that this compound treatment in LPS-stimulated macrophages leads to a reduction in the expression of NF-κB.[4] This inhibitory action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream target genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[2][4]
Downregulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to downregulate the phosphorylation of p38 MAPK in models of arthritis.[5][6] By inhibiting the activation of these kinases, this compound can further suppress the production of pro-inflammatory cytokines and mediators.
Reduction of Pro-inflammatory Mediators
A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production and release of a wide array of pro-inflammatory molecules.
Cytokine Inhibition
This compound significantly reduces the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4] In carrageenan-induced peritonitis, this compound treatment markedly decreased the levels of TNF-α and IL-1β in the peritoneal exudate.[2] Similarly, in a model of complete Freund's adjuvant (CFA)-induced arthritis, this compound reduced the release of pro-inflammatory cytokines in the synovial fluid and decreased IL-6 production in the spinal cord.[5][6]
Inhibition of Inflammatory Enzymes
This compound also targets the expression and activity of enzymes responsible for synthesizing inflammatory mediators. It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the gene and protein levels in LPS-stimulated macrophages.[4] The inhibition of iNOS leads to decreased production of nitric oxide (NO), a potent inflammatory mediator. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are key contributors to pain and swelling in inflammation.[5][6] In silico studies have further suggested that this compound can efficiently interact with and inhibit COX-1 and COX-2 enzymes.[7][8]
Antioxidant and Oxidative Stress Modulation
Oxidative stress is intricately linked with inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can amplify the inflammatory cascade. This compound possesses significant antioxidant properties that contribute to its anti-inflammatory effects.
Reactive Oxygen Species (ROS) Scavenging
This compound has demonstrated the ability to reduce the production of superoxide anions (a form of ROS) in macrophages.[4] In vivo, this compound treatment increased the levels of the antioxidant glutathione (GSH) and decreased the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, in a model of acute inflammation.[2][3] This suggests that this compound can directly scavenge free radicals and bolster the endogenous antioxidant defense system.[9]
Other Potential Mechanisms
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, its ability to suppress ROS production and NF-κB activation, both of which are critical for inflammasome priming and activation, suggests a potential inhibitory role.[4][10]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
This compound has been identified as a specific activator of PPARα, a nuclear receptor that plays a role in regulating lipid metabolism and inflammation.[11][12] Activation of PPARα can lead to the suppression of inflammatory responses, suggesting another avenue through which this compound may exert its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, highlighting the dose-dependent anti-inflammatory efficacy of this compound.
Table 1: In Vivo Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema
| Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| 7.5 | 1 | 25.9 | [2] |
| 25 | 1 | 33.3 | [2] |
| 50 | 1 | 40.7 | [2] |
| 75 | 1 | 44.4 | [2] |
| 7.5 | 2 | 29.6 | [2] |
| 25 | 2 | 37.0 | [2] |
| 50 | 2 | 44.4 | [2] |
| 75 | 2 | 48.1 | [2] |
| 7.5 | 3 | 33.3 | [2] |
| 25 | 3 | 40.7 | [2] |
| 50 | 3 | 48.1 | [2] |
| 75 | 3 | 51.8 | [2] |
| 7.5 | 4 | 35.2 | [2] |
| 25 | 4 | 42.6 | [2] |
| 50 | 4 | 50.0 | [2] |
| 75 | 4 | 51.8 | [2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Carrageenan-Induced Peritonitis
| Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | Reference |
| Control | - | 10.5 ± 2.3 | 12.8 ± 3.1 | [2] |
| Carrageenan | - | 254.3 ± 45.1 | 1245.0 ± 187.4 | [2] |
| This compound | 75 | 106.8 ± 32.8 | 607.1 ± 147.6 | [2] |
| Indomethacin | 10 | 89.7 ± 21.5 | 543.2 ± 112.9 | [2] |
Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | [13] |
| HeLa | Cervical Carcinoma | 15.51 ± 0.87 | [13] |
| HT-29 | Colon Adenocarcinoma | 25.64 ± 1.12 | [13] |
| A-549 | Lung Carcinoma | 69.67 ± 2.54 | [13] |
| Hs294T | Skin Melanoma | 45.32 ± 1.78 | [13] |
| MDA-MB-231 | Breast Adenocarcinoma | 58.91 ± 2.11 | [13] |
| PC-3 | Prostate Adenocarcinoma | 77.85 ± 1.93 | [13] |
| MRC-5 | Fetal Lung Fibroblast (Normal) | 124.84 ± 1.59 | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animals: Male Swiss mice (25-30 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Treatment: this compound (dissolved in a vehicle like DMSO and then diluted in saline) or a reference drug (e.g., indomethacin) is administered intraperitoneally (i.p.) 30 minutes before the inflammatory stimulus. The control group receives the vehicle.
-
Induction of Edema: 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
LPS-Induced Inflammation in Macrophages
This in vitro model is used to study the cellular and molecular mechanisms of anti-inflammatory agents.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or IC-21) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 10 ng/mL to 1 µg/mL) for a specific duration (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected for cytokine and nitric oxide assays. The cells are harvested for protein and RNA extraction for Western blot and RT-PCR analysis, respectively.
-
Assays:
-
Nitric Oxide (NO) Assay: Griess reagent is used to measure nitrite concentration in the supernatant.
-
Cytokine Measurement: ELISA kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant.
-
Western Blot: Protein expression of iNOS, COX-2, NF-κB, and phosphorylated MAPKs is determined.
-
RT-PCR: Gene expression levels of pro-inflammatory mediators are quantified.
-
References
- 1. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. This compound, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive and Antioxidant Activities of this compound In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Antioxidant Properties of Phytol and Its Derivatives: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol is an acyclic, diterpene alcohol that is a constituent of chlorophyll, the pigment found in all photosynthetic organisms, making it one of the most abundant acyclic isoprenoids in the biosphere.[1][2] It serves as a biological precursor for the synthesis of Vitamin E and Vitamin K1.[3] Beyond these roles, this compound and its derivatives, such as the metabolite phytanic acid and synthetically created phytyl phenolipids, have garnered significant scientific interest for a wide range of biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects.[2][4][5]
A primary focus of current research is the potent antioxidant activity of this compound.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[6] this compound demonstrates a dual-pronged antioxidant capability: it can directly neutralize free radicals and also modulate endogenous cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[7][8]
This technical guide provides an in-depth review of the antioxidant properties of this compound and its derivatives. It presents quantitative data from key in vitro and in vivo studies, details the underlying molecular mechanisms, and provides standardized protocols for the experimental evaluation of these properties.
Direct Radical Scavenging Activity
This compound exhibits direct antioxidant capacity by donating a hydrogen atom from its hydroxyl group to neutralize a variety of free radicals. This activity has been quantified using several standard in vitro assays.
Quantitative Data on Radical Scavenging
The efficacy of this compound in scavenging free radicals is concentration-dependent. The following table summarizes key quantitative findings from various studies.
| Assay Type | Compound | Concentration / Dose | Result | Reference |
| DPPH Radical Scavenging | This compound | 7.2 µg/mL | 59.89 ± 0.73% inhibition | [9][10] |
| ABTS Radical Scavenging | This compound | 7.2 µg/mL | 62.79 ± 1.99% inhibition | [9][10] |
| Nitric Oxide (NO) Scavenging | This compound | 0.9 - 7.2 ng/mL | Significant reduction in nitrite production | [8] |
| Hydroxyl Radical (•OH) Scavenging | This compound | 0.9 - 7.2 ng/mL | Significant radical removal observed | [8] |
| Lipid Peroxidation (TBARS) | This compound | 0.9 - 7.2 ng/mL | Significant reduction in TBARS production | [8] |
| DPPH Radical Scavenging | Phytyl Cinnamate (Derivative) | 100 µM | 49.55% inhibition | [2] |
Cellular Mechanisms of Antioxidant Action
Beyond direct scavenging, this compound exerts significant antioxidant effects by modulating intracellular signaling pathways and enhancing the activity of endogenous antioxidant enzymes.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress.[6][7][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes.[7][11] Studies have shown that this compound treatment increases the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), thereby suppressing ROS accumulation.[7]
Enhancement of Endogenous Antioxidant Enzymes
A direct consequence of Nrf2 activation is the increased synthesis and activity of key antioxidant enzymes. This compound treatment has been shown to restore depleted levels of these enzymes in models of oxidative stress.
| Enzyme / Molecule | Effect of this compound Treatment | Model System | Reference |
| Superoxide Dismutase (SOD) | Activity Increased / Restored | Mouse Hippocampus / RAW264.7 Cells | [7][9][10][12] |
| Catalase (CAT) | Activity Increased / Restored | Mouse Hippocampus / RAW264.7 Cells | [7][9][10][12] |
| Reduced Glutathione (GSH) | Levels Increased / Restored | Mouse Hippocampus / Rat Gastric Tissue | [9][10][12] |
| Heme Oxygenase-1 (HO-1) | Expression Increased | RAW264.7 Cells | [7] |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which is particularly damaging to cell membranes. A key marker of this process is the formation of malondialdehyde (MDA). Multiple studies have confirmed this compound's ability to inhibit lipid peroxidation, evidenced by a significant reduction in MDA or thiobarbituric acid reactive substances (TBARS) levels in various tissues.[8][9][10][12] This protective effect is attributed to both its ability to scavenge the radicals that initiate peroxidation and its enhancement of cellular antioxidant defenses that terminate the chain reaction.
Antioxidant Properties of this compound Derivatives
Phytyl Phenolipids
To enhance the antioxidant efficacy and bioavailability of natural compounds, researchers have synthesized phytyl phenolipids by conjugating the lipophilic this compound chain to potent polyphenolic acids like caffeic acid and protocatechuic acid.[1] These novel compounds are designed to mimic α-tocopherol, the most important antioxidant in biomembranes.[1] The phytyl tail anchors the molecule within the lipid membrane, positioning the phenolic head to effectively scavenge radicals at the membrane-water interface, demonstrating remarkable efficiency in preventing liposome autoxidation.[1]
Phytanic Acid
Phytanic acid is a branched-chain fatty acid and a major metabolite of this compound.[4][13] Its role in oxidative stress is complex. While some studies suggest it may have beneficial effects on metabolism by activating receptors like PPARs, high plasma levels of phytanic acid are associated with Refsum's disease, a condition linked to oxidative stress and neurological damage.[13][14][15] Therefore, while it is a key derivative, its antioxidant properties are context-dependent and not as straightforward as those of this compound.
Key Experimental Protocols
The following sections detail standardized methodologies for assessing the antioxidant properties of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[16][17]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the sample or standard (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL). A blank containing only methanol and the DPPH solution serves as the control.[17][18]
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[17][18]
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue/green chromophore.[19][20]
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.[20][22]
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant.
-
Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 5-30 minutes) at room temperature.[20][21]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.
Lipid Peroxidation (TBARS/MDA) Assay
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary breakdown product. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct.[23][24]
-
Sample Preparation: Homogenize tissue samples (e.g., 10% w/v) in a suitable buffer on ice. Centrifuge to obtain the supernatant.
-
Reaction Mixture: To a volume of the sample supernatant (e.g., 200 µL), add an acidic solution (e.g., trichloroacetic acid or phosphotungstic acid) to precipitate proteins and release bound MDA.[23][25] Add the TBA reagent. An antioxidant like butylated hydroxytoluene (BHT) is often included to prevent further oxidation during the assay.[24]
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[23][25]
-
Cooling & Extraction: Cool the tubes on ice to stop the reaction. The colored complex can be optionally extracted with a solvent like n-butanol to increase sensitivity. Centrifuge to clarify the solution.[23]
-
Measurement: Measure the absorbance of the supernatant or the extracted layer at 532 nm. A correction for non-specific absorbance is often made by subtracting the reading at 600 nm.[25]
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane) and express the results as nmol of MDA per mg of protein or g of tissue.
Conclusion
This compound and its derivatives have demonstrated significant and multifaceted antioxidant properties. The evidence clearly indicates that this compound acts not only as a direct scavenger of damaging free radicals but also as a potent modulator of the endogenous antioxidant system through the Nrf2 signaling pathway. This dual mechanism allows it to effectively inhibit lipid peroxidation and restore the activity of critical antioxidant enzymes like SOD and CAT. Furthermore, the development of novel phytyl phenolipids highlights a promising strategy for targeted antioxidant delivery to cellular membranes. The comprehensive data and detailed protocols presented in this guide underscore the potential of this compound as a lead compound in the development of therapeutic agents for managing and preventing diseases rooted in oxidative stress. Further research is warranted to fully elucidate its clinical applications and optimize its therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound: A review of biomedical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Suppresses Osteoclast Differentiation and Oxidative Stress through Nrf2/HO-1 Regulation in RANKL-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and Antioxidant Activities of this compound In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antioxidant Activity of this compound Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Investigating the pharmacological potential of this compound on experimental models of gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytanic acid, an inconclusive this compound metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of phytanic acid on the vitamin E status, lipid composition and physical properties of retinal cell membranes: implications for adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 25. plant-stress.weebly.com [plant-stress.weebly.com]
A Technical Guide to the Antimicrobial and Antifungal Activities of Phytol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytol, a branched-chain unsaturated diterpene alcohol and a constituent of chlorophyll, has emerged as a significant natural compound with a broad spectrum of biomedical activities.[1] Its antimicrobial and antifungal properties, in particular, have garnered substantial interest for their potential in addressing the growing challenge of drug-resistant pathogens. This technical guide provides a comprehensive overview of the antimicrobial and antifungal efficacy of this compound, detailing its mechanisms of action, antibiofilm potential, and synergistic effects with conventional antibiotics. It summarizes quantitative data from various studies, outlines key experimental protocols for its evaluation, and visualizes its molecular pathways and experimental workflows.
Antimicrobial and Antifungal Efficacy: Quantitative Data
This compound has demonstrated significant inhibitory and cidal activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Antibacterial Activity
Quantitative studies have established this compound's effectiveness against various bacterial isolates. The MIC and MBC values from several key studies are summarized below. It is noteworthy that some discrepancies exist in the reported MIC values for the same species, which may be attributable to differences in experimental conditions or strains tested.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound Against Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 31.25 | 125 | [2][3][4][5] |
| Staphylococcus aureus | Positive | >1000 | - | [6][7] |
| Bacillus cereus | Positive | 31.25 - 62.5 | 125 - 250 | [2][4] |
| Bacillus licheniformis | Positive | Activity confirmed¹ | - | [8][9] |
| Enterococcus faecalis | Positive | 31.25 - 62.5 | 125 - 250 | [2][4] |
| Pseudomonas aeruginosa | Negative | 20 | - | [3][10] |
| Pseudomonas aeruginosa | Negative | 62.5 | 125 | [2][4][5] |
| Escherichia coli | Negative | 62.5 (MIC₅₀) | - | [6][7][11] |
| Various Bacteria | - | 3 - 38 | 13 - 52 | [12] |
| ¹In vivo studies confirmed activity, but a specific MIC value was not provided. |
Antifungal Activity
This compound also exhibits potent activity against pathogenic fungi, including yeast and molds.
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound Against Fungi
| Fungal Species | Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Yeast | 62.5 (MIC₅₀) | - | [6][7] |
| Aspergillus niger | Mold | 62.5 (MIC₅₀) | - | [6][7] |
| Various Fungi | - | 8 - 16 | 90 - 520 | [12] |
Mechanism of Action
The primary antibacterial mechanism of this compound, particularly against Pseudomonas aeruginosa, involves the induction of oxidative stress.[13][14] This process leads to a cascade of events culminating in DNA damage and cell death.[11][15] Other proposed mechanisms include the inactivation of essential enzymes and proteins.[6][11]
Oxidative Stress Induction
In bacterial cells, this compound treatment leads to an elevated level of intracellular Reactive Oxygen Species (ROS).[11][13] This surge in ROS disrupts the cellular redox balance, causing a transient depletion of NADH and a decrease in the levels of reduced glutathione (GSH), a key component of the antioxidant defense system.[11][13][15] The resulting oxidative stress inflicts severe damage on cellular macromolecules, most critically DNA, which ultimately triggers cell death.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. eajournals.org [eajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ehemj.com [ehemj.com]
- 7. scispace.com [scispace.com]
- 8. In vivo and in vitro antimicrobial activity of this compound, a diterpene molecule, isolated and characterized from Adhatoda vasica Nees. (Acanthaceae), to control severe bacterial disease of ornamental fish, Carassius auratus, caused by Bacillus licheniformis PKBMS16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Antibiotic-Potentiating Activity, Absorption, Distribution, Metabolism, and Excretion (ADME) and the Molecular Docking Properties of this compound Against Multi-Drug-Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound has antibacterial property by inducing oxidative stress response in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound has antibacterial property by inducing oxidative stress response in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
Phytol's Interaction with Nuclear Receptors PPAR and RXR: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytol, a diterpene alcohol derived from chlorophyll, and its primary metabolite, phytanic acid, are significant modulators of the nuclear receptor signaling pathways involving Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). These receptors function as ligand-activated transcription factors that regulate a multitude of genes critical to lipid metabolism, glucose homeostasis, and inflammation. This compound itself has been identified as a direct and specific agonist for PPARα. Furthermore, its conversion to phytanic acid provides a potent, naturally occurring ligand for both PPARs and RXRs. This guide provides an in-depth analysis of these interactions, presenting quantitative data, detailed experimental protocols for assessing these interactions, and visual diagrams of the associated signaling and experimental workflows.
This compound and its Metabolites as Nuclear Receptor Ligands
This compound is a constituent of chlorophyll and is readily absorbed, with its metabolites circulating in the body.[1][2][3] While this compound can exert direct effects, its metabolic conversion to phytanic acid is a key step in its biological activity concerning nuclear receptors.[4][5][6]
-
Direct Activation by this compound: Studies have identified this compound as a specific PPARα activator.[7][8] This interaction is functional, leading to the upregulation of PPARα-target genes involved in lipid metabolism within hepatocytes.[7][8]
-
Activation by Phytanic Acid: The metabolite phytanic acid is a well-established ligand for multiple nuclear receptors. It has been shown to activate PPARα, PPARγ, and RXR.[4][9] The activation of PPARα by this compound is, in part, regulated by its conversion to phytanic acid.[5][6] A this compound-enriched diet leads to increased levels of phytanic acid in the liver and adipose tissue, which corresponds with the activation of PPARα target genes.[10][11]
Quantitative Analysis of Receptor Interactions
The binding affinity and activation potency of this compound's metabolites have been quantified in several studies. Data for direct this compound binding to PPARs is less common, with its activity often demonstrated through transactivation assays.
Table 1: Binding Affinity of this compound Metabolites for RXR
| Compound | Receptor | Assay Type | Key Parameter | Value | Reference |
|---|---|---|---|---|---|
| Phytanic Acid | RXR | Competitive Displacement ([³H]-9cRA) | Kᵢ | 4 µM | [1][2][3] |
| Phytenic Acid | RXR | Competitive Displacement ([³H]-9cRA) | Kᵢ | 4 µM |[1][3] |
Table 2: Transcriptional Activation by this compound and Metabolites
| Compound | Receptor/System | Assay Type | Key Parameter | Value/Observation | Reference |
|---|---|---|---|---|---|
| This compound | PPARα | Luciferase Reporter Assay | Activation | Specific activation of PPARα-dependent luciferase activity. | [7][8] |
| Phytanic Acid | PPARα | Luciferase Reporter Assay | Activation | Potent activation of PPARα. | [11][12] |
| Phytanic Acid | PPARγ | - | Activation | Stimulates PPARγ. | [4] |
| Phytanic Acid | RXR | Reporter Gene Assay | Activation | Induces RXR-dependent transcription at 4-64 µM. |[1][2][13] |
Signaling Pathways and Mechanisms of Action
PPARs and RXRs function as heterodimers.[9][14] In the absence of a ligand, the PPAR-RXR heterodimer is often bound to corepressor proteins, silencing gene expression.[9] Ligand binding to either PPAR or RXR induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[9][14] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[9]
Experimental Protocols
Assessing the interaction between this compound and nuclear receptors involves several key experimental techniques, primarily cellular transactivation assays and ligand binding assays.
Cellular Transactivation (Reporter Gene) Assay
This is the most common method to determine if a compound acts as a functional agonist for a nuclear receptor.[15][16] It measures the ability of the ligand-receptor complex to drive the expression of a reporter gene (e.g., luciferase) linked to a receptor-specific response element.
Objective: To quantify the dose-dependent activation of a specific PPAR or RXR isoform by this compound or its metabolites in a cellular context.
Materials:
-
Cell Line: Mammalian cell lines with low endogenous receptor expression, such as HEK293, COS-7, or HepG2, are commonly used.[8][17][18]
-
Plasmids:
-
Receptor Expression Vector: A plasmid expressing the full-length receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (e.g., pBIND-PPARα).[16][19]
-
Reporter Vector: A plasmid containing multiple copies of a receptor-specific response element (e.g., PPRE) or a GAL4 upstream activation sequence (UAS) driving a firefly luciferase gene (e.g., pGRE-LUC).[15][17]
-
Internal Control Vector: A plasmid constitutively expressing a second reporter, such as Renilla luciferase (e.g., pRL-TK), to normalize for transfection efficiency.[16][17]
-
-
Reagents: this compound, phytanic acid, positive control agonists (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα), transfection reagent (e.g., Lipofectamine), cell culture media, and a dual-luciferase reporter assay system.[20][21]
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293) in 96-well or 24-well plates and grow to 70-90% confluency.[16][19]
-
Transfection: Co-transfect the cells with the receptor expression vector, the reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.[15]
-
Incubation: Allow cells to express the plasmids for 4-6 hours.[15]
-
Treatment: Replace the transfection medium with fresh medium containing various concentrations of this compound, a positive control agonist, or vehicle control (e.g., DMSO).[21]
-
Incubation: Incubate the treated cells for 18-24 hours to allow for receptor activation and reporter gene expression.[21]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate "fold activation" by comparing the normalized activity of treated cells to that of vehicle-treated cells. Plot the fold activation against the ligand concentration to generate a dose-response curve and determine the EC₅₀ value.[17][21]
Competitive Ligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a high-affinity radiolabeled or fluorescently-labeled ligand from the receptor's ligand-binding domain.[22]
Objective: To determine the Kᵢ of this compound or its metabolites for RXR or PPAR isoforms.
Materials:
-
Receptor Source: Purified recombinant LBD of the target receptor (e.g., GST-PPARα LBD).
-
Labeled Ligand: A high-affinity radioligand (e.g., [³H]-9-cis-retinoic acid for RXR) or a fluorescently-labeled ligand.[1][2]
-
Test Compound: this compound or phytanic acid at a range of concentrations.
-
Assay Format: Can be performed using various methods, including filtration assays or scintillation proximity assays (SPA).[22]
Methodology (Filtration Assay Example):
-
Incubation: In a multi-well plate, incubate the purified receptor LBD with a fixed, low concentration of the radioligand and a serial dilution of the unlabeled test compound (this compound).
-
Equilibration: Allow the binding reaction to reach equilibrium (time and temperature are receptor-dependent).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The receptor protein and bound ligand are retained on the filter.[22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the labeled ligand). Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and Kₔ of the radioligand.
Conclusion
This compound and its metabolite phytanic acid are physiologically relevant ligands for the PPAR and RXR nuclear receptors. This compound acts as a direct PPARα agonist, while phytanic acid demonstrates broader activity, potently activating RXR and various PPAR isoforms. This dual-receptor modulation makes the this compound-phytanic acid axis a significant component of the dietary regulation of lipid and glucose metabolism. The experimental frameworks provided herein offer robust methods for further characterizing these interactions and for screening novel compounds targeting the PPAR/RXR heterodimer.
References
- 1. This compound metabolites are circulating dietary factors that activate the nuclear receptor RXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of this compound to phytanic acid in the mouse, and the role of PPARalpha in its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound-enriched diet induces changes in fatty acid metabolism in mice both via PPARalpha-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A this compound-Enriched Diet Activates PPAR-α in the Liver and Brown Adipose Tissue to Ameliorate Obesity-Induced Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound metabolites are circulating dietary factors that activate the nuclear receptor RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 21. korambiotech.com [korambiotech.com]
- 22. giffordbioscience.com [giffordbioscience.com]
The Genesis of Phytol: A Technical Guide to its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, an acyclic diterpene alcohol, is a cornerstone molecule in the biosphere, primarily recognized as the lipophilic tail of chlorophyll.[1] Its significance extends beyond its structural role in photosynthesis, serving as a crucial precursor for the synthesis of vital fat-soluble vitamins, including Vitamin E (tocopherols) and Vitamin K1 (phylloquinone).[2][3] The unique branched-chain structure of this compound underpins its diverse biological activities, which have garnered considerable interest in the fields of drug development and natural product chemistry.[1][4] This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed examination of its biosynthetic pathways, offering valuable insights for researchers and professionals in the life sciences.
Natural Sources of this compound
This compound is ubiquitously present in all photosynthetic organisms, including higher plants, green algae, and cyanobacteria, as an integral component of chlorophylls a and b.[5][6] During senescence or chlorotic stress, the degradation of chlorophyll releases large quantities of this compound.[7][8] While present in all green plant matter, certain species have been identified as particularly rich sources.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant or algal species, extraction method, and solvent used. The following tables summarize quantitative data from various studies.
| Plant/Algal Source | Extraction Method | Solvent | This compound Concentration | Reference |
| Hydrilla verticillata | Not Specified | Ethanol | 70.29% in extract | [9] |
| Hydrilla verticillata | Not Specified | Not Specified (Lipophilic Extract) | 6.39 g/kg of plant material | [9] |
| Micractinium variabile KSF0031 | Not Specified | Not Specified | 33.29% of total fatty acids | [5] |
| Micractinium variabile KSF0031 (Optimized Medium) | Not Specified | Not Specified | 39.95% of total fatty acids | [5][10] |
| Chaetomorpha antinnina | Not Specified | Not Specified | Identified as a major component | [11][12] |
The Biosynthesis of this compound: From Geranylgeranyl Diphosphate to a Key Metabolic Intermediate
The biosynthesis of this compound is intricately linked to the chlorophyll biosynthetic pathway and the subsequent degradation of this vital pigment. The primary precursor for this compound is geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids.[2][13]
Key Enzymatic Steps in this compound Biosynthesis
-
Reduction of Geranylgeranyl Diphosphate: The enzyme geranylgeranyl reductase (GGR) catalyzes the reduction of the geranylgeranyl moiety attached to chlorophyllide to a phytyl group, forming chlorophyll a.[2][14] This enzyme can also act on free geranylgeranyl diphosphate to produce phytyl diphosphate (PDP), which serves as a precursor for tocopherol synthesis.[14]
-
Release from Chlorophyll: During chlorophyll turnover and senescence, the phytyl tail is cleaved from the chlorophyll molecule. This hydrolysis is catalyzed by enzymes such as chlorophyllase (CLH) and pheophytin pheophorbide hydrolase (PPH).[15][16] PPH specifically acts on pheophytin (demetalated chlorophyll), yielding pheophorbide and free this compound.[15]
-
Phosphorylation of Free this compound: The released free this compound is then phosphorylated in a two-step process to be re-utilized for the synthesis of other essential compounds.
-
Metabolic Fates of Phytyl-Diphosphate: The resulting PDP is a crucial substrate for the biosynthesis of:
Visualization of the this compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound and its conversion to precursors for Vitamin E and K1.
Experimental Protocols for this compound Analysis
The extraction and quantification of this compound from natural sources are critical for research and development. The following section details common experimental methodologies.
Extraction of this compound from Plant Material
1. Maceration Protocol [9]
-
Objective: A simple and widely used method for extracting this compound and other phytochemicals.
-
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., ethanol, methanol, hexane, acetone)
-
Conical flask or sealed container
-
Shaker or magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
-
Procedure:
-
Weigh a desired amount of the dried and powdered plant material and place it in a conical flask.
-
Add a sufficient volume of the chosen solvent to completely submerge the plant material.
-
Seal the flask to prevent solvent evaporation.
-
Keep the flask at room temperature for 3 to 7 days, with occasional shaking or stirring to enhance extraction.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.
-
Wash the residue with a small volume of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at an appropriate temperature (e.g., 40-50°C for ethanol).
-
The resulting crude extract can be further processed for this compound isolation and quantification.
-
2. Soxhlet Extraction Protocol [1][9]
-
Objective: A continuous extraction method for higher extraction efficiency.
-
Materials:
-
Soxhlet apparatus (round-bottom flask, extractor, condenser)
-
Heating mantle
-
Thimble (cellulose)
-
Dried and powdered plant material
-
Solvent (e.g., hexane, ethanol)
-
-
Procedure:
-
Place a known amount of the dried plant powder into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the plant material in the thimble.
-
The solvent will fill the extractor and, once it reaches the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.
-
Allow the extraction to proceed for several hours (typically 6-24 hours), or until the solvent in the siphon arm runs clear.
-
After completion, allow the apparatus to cool down.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator.
-
Saponification for the Liberation of this compound[9]
-
Objective: To hydrolyze chlorophyll and release the ester-bound this compound.
-
Materials:
-
Crude plant extract
-
Ethanolic sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
Reflux setup
-
Separatory funnel
-
Non-polar solvent (e.g., petroleum ether, hexane)
-
-
Procedure:
-
Dissolve the crude extract in ethanol.
-
Add an equal volume of the ethanolic NaOH or KOH solution to the extract.
-
Reflux the mixture for 1-2 hours at a controlled temperature (e.g., 60-80°C).
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add an equal volume of a non-polar solvent like petroleum ether and shake vigorously to extract the liberated this compound into the non-polar layer.
-
Separate the layers and collect the non-polar phase containing this compound.
-
Wash the non-polar phase with distilled water to remove any residual alkali.
-
Dry the non-polar phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)[1]
-
Objective: To identify and quantify this compound in an extract.
-
Procedure:
-
Sample Derivatization (Optional but Recommended): To improve volatility and peak shape, this compound can be derivatized to its trimethylsilyl (TMS) ether.
-
Evaporate a known amount of the extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 5°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of this compound by creating a standard curve with known concentrations of a pure this compound standard.
-
-
General Experimental Workflow
Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.
Conclusion
This compound stands as a molecule of significant biological and commercial interest, bridging the gap between primary photosynthetic processes and the synthesis of essential vitamins. A thorough understanding of its natural distribution and biosynthetic pathways is paramount for its effective exploitation in various applications, from pharmaceuticals to nutraceuticals. The methodologies detailed in this guide provide a robust framework for the extraction, isolation, and quantification of this compound, empowering further research into its therapeutic potential and facilitating its development into valuable products. The intricate enzymatic network governing this compound metabolism highlights the elegance of plant biochemistry and offers numerous targets for metabolic engineering to enhance the production of this valuable diterpene.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. e-algae.org [e-algae.org]
- 6. This compound | Plant Metabolism, Chlorophyll & Photosynthesis | Britannica [britannica.com]
- 7. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Statistical optimization of this compound and polyunsaturated fatty acid production in the Antarctic microalga Micractinium variabile KSF0031 [e-algae.org]
- 11. Presence of this compound, a Precursor of Vitamin E in Chaetomorpha Antinnina | Semantic Scholar [semanticscholar.org]
- 12. Presence of this compound, a Precursor of Vitamin E in Chaetomorpha Antinnina | Mapana Journal of Sciences [journals.christuniversity.in]
- 13. This compound metabolism in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. uniprot.org [uniprot.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Chlorophyll degradation: the tocopherol biosynthesis-related this compound hydrolase in Arabidopsis seeds is still missing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Phytol's Engagement with the Central Nervous System: A Pharmacological Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phytol, a branched-chain unsaturated alcohol, is a naturally occurring diterpene found as a constituent of chlorophyll.[1] Traditionally recognized for its presence in various medicinal plants, recent pharmacological investigations have unveiled its significant modulatory effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological activities, focusing on its anxiolytic-like, sedative-hypnotic, anticonvulsant, and antidepressant properties. We will delve into the experimental evidence, proposed mechanisms of action, and detailed methodologies to facilitate further research and drug development in this promising area.
Pharmacological Activities and Mechanisms of Action
Emerging evidence strongly suggests that this compound exerts its influence on the CNS primarily through the modulation of the GABAergic system, with additional interactions involving the serotonergic system and voltage-gated sodium channels.
Anxiolytic-Like Effects
Multiple preclinical studies have demonstrated the anxiolytic-like properties of this compound. These effects are largely attributed to its interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain.[1] The anxiolytic activity of this compound is believed to be mediated through its interaction with GABA-A receptors, likely at the benzodiazepine binding site, leading to an enhancement of GABAergic transmission.[1][2] This is supported by the reversal of this compound's anxiolytic effects by the benzodiazepine antagonist, flumazenil.[1]
Sedative-Hypnotic Effects
This compound has been shown to possess sedative-hypnotic properties, contributing to its potential as a sleep-promoting agent. This activity is also linked to its positive modulation of the GABAergic system.[3] Studies have shown that this compound can decrease the latency to sleep and increase the duration of sleep in animal models, effects that are also reversed by flumazenil.[1] In silico studies further support this, indicating a good binding affinity of this compound with the GABA-A receptor.[3]
Anticonvulsant Effects
The anticonvulsant potential of this compound has been investigated in various seizure models. Its mechanism of action in this context appears to be multi-faceted, involving not only the enhancement of GABAergic inhibition but also the modulation of voltage-gated sodium channels (VGSCs).[4][5] By interacting with GABA-A receptors, this compound can increase the seizure threshold.[6] Additionally, in silico studies suggest that this compound has a good binding affinity for VGSCs, which may contribute to its ability to reduce neuronal excitability and suppress seizure activity.[4][7]
Antidepressant-Like Effects
Recent research has begun to explore the antidepressant-like potential of this compound. The proposed mechanism for this effect involves a dual action on both the GABAergic and serotonergic systems.[8][9] By enhancing GABAergic neurotransmission, this compound may produce a calming effect that contributes to mood regulation.[8] Furthermore, it is suggested that this compound may enhance serotonin synthesis and inhibit serotonin receptor signaling on presynaptic neurons, leading to increased serotonin levels in the synapse.[8] In silico studies have shown that this compound exhibits binding affinities for both GABA-A and 5-HT1A receptors.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the CNS effects of this compound.
Table 1: In Vivo Behavioral Studies on this compound
| Pharmacological Effect | Animal Model | Dose Range (mg/kg, i.p.) | Key Findings | Reference(s) |
| Anxiolytic-Like | Elevated Plus-Maze | 25, 50, 75 | Increased number of entries and time spent in open arms.[1] | [1] |
| Light-Dark Box | 25, 50, 75 | Increased time spent in the light compartment.[1] | [1] | |
| Marble-Burying Test | 25, 50, 75 | Decreased number of marbles buried.[1] | [1] | |
| Sedative-Hypnotic | Pentobarbital-Induced Sleep | 25, 50, 75 | Decreased sleep latency and increased sleep duration.[1] | [1] |
| Thiopental Sodium-Induced Sleep | 25, 50, 75 | Dose-dependently enhanced sleep duration.[3] | [3] | |
| Anticonvulsant | PTZ-Induced Seizures | 25, 50, 75 | Increased seizure latency and reduced convulsion frequency and duration.[4] | [4] |
| Pilocarpine-Induced Seizures | 25, 50, 75 | Increased latency to first seizure and decreased mortality rate.[6][10] | [6][10] | |
| Antidepressant-Like | Tail Suspension Test | 25, 50, 75 | Dose-dependently reduced immobility time.[9] | [9] |
| Forced Swimming Test | 25, 50, 75 | Dose-dependently reduced immobility time.[9] | [9] | |
| Motor Coordination | Rota-rod Test | 75 | Impaired motor coordination.[1] | [1] |
Table 2: In Silico Binding Affinities of this compound
| Target Receptor/Channel | Binding Affinity (kcal/mol) | Reference(s) |
| GABA-A Receptor | -6.5 | [7] |
| -6.9 | ||
| -4.9 (α2 subunit), -4.2 (α3 subunit) | [2] | |
| Voltage-Gated Sodium Channel (VGSC) | -7.0 | [4][7] |
| 5-HT1A Receptor | -6.7 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key behavioral tests used to evaluate the CNS effects of this compound.
Elevated Plus-Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.[11] The apparatus consists of two open arms and two enclosed arms, elevated from the floor.[11]
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze is elevated (e.g., 50-55 cm) above the floor.[11]
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.[11]
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the mouse on the central platform, facing one of the enclosed arms.
-
Allow the animal to explore the maze freely for a 5-minute session.[12]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100.
-
Total number of arm entries (as a measure of locomotor activity).
-
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[13]
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimatize the animals to the testing room.[13]
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the open-field arena.
-
Allow the animal to explore the arena for a defined period (e.g., 5-10 minutes).[1]
-
Record the animal's activity using a video tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Rearing frequency (vertical activity).
-
Grooming duration.[1]
-
Pentobarbital-Induced Sleeping Time
This test is used to evaluate the sedative-hypnotic effects of a compound.[1]
-
Procedure:
-
Administer this compound or vehicle i.p.
-
After a set time (e.g., 30 minutes), administer a sub-hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleeping time). The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for potential anticonvulsant drugs.[4]
-
Procedure:
-
Administer this compound or vehicle i.p.
-
After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.).
-
Immediately after PTZ injection, observe the animal for the onset of clonic convulsions.
-
-
Parameters Measured:
-
Latency to the first clonic convulsion.
-
Frequency and duration of convulsions.
-
Protection against mortality.
-
Pilocarpine-Induced Seizure Model
This model is used to study temporal lobe epilepsy and to evaluate anticonvulsant efficacy.[6][10]
-
Procedure:
-
To reduce peripheral cholinergic effects, pre-treat animals with a muscarinic antagonist such as scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine administration.[14]
-
Administer this compound or vehicle i.p.
-
After 30 minutes, administer a convulsant dose of pilocarpine hydrochloride (e.g., 280-300 mg/kg, i.p.).[14][15]
-
Observe the animals continuously for seizure activity, which is typically scored using a modified Racine scale.[16]
-
-
Parameters Measured:
-
Latency to the first seizure.
-
Severity of seizures (Racine scale).
-
Incidence and duration of status epilepticus.
-
Mortality rate.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways for this compound's CNS effects and a typical experimental workflow.
Caption: Proposed GABAergic mechanism of this compound's anxiolytic and sedative effects.
Caption: Dual-action mechanism of this compound's antidepressant-like effects.
Caption: A generalized workflow for in vivo behavioral studies of this compound.
Conclusion and Future Directions
The existing body of evidence strongly supports the pharmacological potential of this compound as a modulator of CNS function. Its anxiolytic, sedative, anticonvulsant, and antidepressant-like effects, primarily mediated through the GABAergic system, position it as a promising candidate for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Future research should focus on elucidating the precise molecular interactions of this compound with its target receptors and channels. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as long-term safety and efficacy studies, are crucial next steps in translating these preclinical findings into clinical applications. The detailed methodologies and summarized data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound's therapeutic potential.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Light-dark box test - Wikipedia [en.wikipedia.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. anilocus.com [anilocus.com]
- 7. Light-dark box test for mice [protocols.io]
- 8. Open field test for mice [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Anxiolytic-like effects of this compound: possible involvement of GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Phytol's Cytotoxic and Apoptotic Mechanisms in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cytotoxic and apoptotic effects of phytol, a naturally occurring diterpene alcohol, on various cancer cell lines. This document provides a comprehensive overview of its efficacy, underlying molecular mechanisms, and the experimental protocols used to validate these findings, with a focus on quantitative data and signaling pathways.
Comparative Efficacy of this compound: A Quantitative Overview
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer cell types. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of this compound in several human cancer cell lines from various studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Findings & Mechanisms |
| HL-60 | Human Leukemia | 1.17 ± 0.34 | Significant reduction in viability and cell division; induction of apoptosis and necrosis.[1] |
| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | Potent cytotoxic response.[2][3] |
| HeLa | Cervical Cancer | ~15.51 | Concentration-dependent cytotoxic response.[2] |
| S-180 | Sarcoma | 18.98 ± 3.79 | Reduced viability and cell division; induced apoptosis and necrosis.[1] |
| A549 | Lung Carcinoma | 60.7 ± 0.47 (48h) | Induces apoptosis via mitochondrial membrane depolarization, suppression of Bcl-2, and stimulation of Bax.[4] Also inhibits the PI3K-Akt signaling pathway.[5] |
| A549 | Non-Small Cell Lung Cancer | 62.64 ± 5.91 | Effectively inhibits proliferation with minimal cytotoxicity in normal lung cells.[5] |
| MDA-MB-231 | Breast Cancer | ~69.67 | Cytotoxic effects observed.[2] |
| A549 | Lung Adenocarcinoma | 70.81 ± 0.32 (24h) | Potent antiproliferative activity in a dose and time-dependent manner.[4] |
| PC-3 | Prostate Adenocarcinoma | 77.85 ± 1.93 | Demonstrated cytotoxic response.[2][3] |
| AGS | Human Gastric Adenocarcinoma | 147.67 ± 5.63 | Induces apoptosis and protective autophagy.[6] |
Table 2: Cytotoxicity of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Observations |
| L-132 | Normal Human Lung Cells | - | No adverse toxic effect, with only mild toxicity at maximum doses (67 and 84 µM).[4] |
| NL20 | Human Non-tumoral Bronchial Epithelial | 258.5 ± 34.85 | Minimal cytotoxicity observed.[5] |
| H69 | Small Cell Lung Cancer | 293.3 ± 62.35 | Minimal cytotoxicity observed.[5] |
| MRC-5 | Fetal Lung Fibroblast | 124.84 ± 1.59 | Mild toxicity detected at the concentrations used.[2] |
Core Mechanisms of this compound-Induced Apoptosis
This compound induces programmed cell death in cancer cells through a multi-faceted approach, primarily involving the activation of intrinsic and extrinsic apoptotic pathways, the generation of reactive oxygen species (ROS), and the modulation of key signaling cascades that govern cell survival and proliferation.
Intrinsic (Mitochondrial) Pathway of Apoptosis
A significant mechanism observed across multiple cancer cell lines is the modulation of the Bcl-2 family of proteins.[7] this compound leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][6]
Extrinsic (Death Receptor) Pathway of Apoptosis
This compound has been shown to activate the extrinsic apoptotic pathway by engaging death receptors on the cell surface. This involves the activation of TRAIL (TNF-related apoptosis-inducing ligand), FAS, and TNF-α receptors, which in turn leads to the activation of caspase-8 and subsequently the executioner caspases.[8]
Role of Reactive Oxygen Species (ROS)
The generation of ROS plays a crucial role in this compound-induced apoptosis.[8] Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering both intrinsic and extrinsic apoptotic pathways. In some cancer cell lines, such as human gastric adenocarcinoma AGS cells, this compound has been shown to induce ROS-mediated protective autophagy.[6]
Inhibition of Pro-Survival Signaling Pathways
This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, a key regulator of cell proliferation, survival, and growth in cancer cells.[5] By inhibiting the phosphorylation of key components of this pathway, such as PI3K, PDK1, and Akt, this compound effectively suppresses downstream signaling that promotes cancer cell survival.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its anticancer properties.
Caption: this compound's proposed anticancer signaling pathways.
Caption: Typical workflow for evaluating anticancer properties.
Detailed Experimental Protocols
The validation of this compound's anticancer properties typically follows a standardized experimental workflow. This begins with assessing cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanisms of cell death and the signaling pathways involved.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: The following day, treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in the desired cell population using this compound. Include a negative (untreated) control.
-
Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This method is crucial for determining the effect of this compound on the expression levels of key proteins involved in apoptosis and cell survival signaling pathways (e.g., Bcl-2, Bax, caspases, Akt).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound exhibits significant cytotoxic and apoptotic effects against a variety of cancer cell lines, often with a favorable therapeutic window as indicated by its lower toxicity towards normal cells. Its multifaceted mechanism of action, involving the induction of both intrinsic and extrinsic apoptotic pathways, generation of ROS, and inhibition of critical pro-survival signaling pathways like PI3K/Akt, makes it a promising candidate for further investigation in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate the anticancer potential of this compound and its derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Phytol: A Cornerstone Precursor in the Synthesis of Vitamin E and Vitamin K1
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of phytol and its derivatives as a precursor in both the natural biosynthesis and industrial chemical synthesis of Vitamin E (α-tocopherol) and Vitamin K1 (phylloquinone). The document details the distinct pathways, presents quantitative data for key reactions, outlines experimental protocols, and visualizes the core processes for enhanced clarity.
Introduction: this compound's Central Role in Vitamin Synthesis
Vitamin E (a group of compounds including tocopherols and tocotrienols) and Vitamin K1 (phylloquinone) are essential fat-soluble vitamins critical for human health.[1] Vitamin E is a potent antioxidant that protects cell membranes from oxidative damage, while Vitamin K1 is a vital cofactor for enzymes involved in blood coagulation and bone metabolism.[2][3]
The molecular architecture of both vitamins features a hydrophobic isoprenoid side chain attached to an aromatic ring. This side chain is derived from this compound, a diterpene alcohol. In nature, photosynthetic organisms synthesize these vitamins using this compound derived from chlorophyll metabolism.[4][5] In contrast, large-scale industrial synthesis relies on the chemical condensation of a this compound derivative (typically isothis compound) with an aromatic precursor.[6][7] This guide will explore these pathways in detail.
Synthesis of Vitamin E (α-Tocopherol)
The synthesis of α-tocopherol, the most biologically active form of Vitamin E, highlights the dual role of this compound in both biological and industrial contexts.
Natural Biosynthesis of Tocopherols
In plants and other photosynthetic organisms, the phytyl side chain for tocopherol synthesis is primarily sourced from two pathways: the direct reduction of geranylgeranyl diphosphate (GGDP) and, more significantly, the recycling of free this compound from the degradation of chlorophyll.[5] The pathway involving free this compound is a salvage mechanism crucial for tocopherol production.
The key steps are:
-
This compound Release: Chlorophyll degradation releases free this compound.[4]
-
Two-Step Phosphorylation: Free this compound is phosphorylated in two consecutive steps to form phytyl diphosphate (PDP), the active form for condensation.
-
Condensation: The PDP molecule is condensed with homogentisic acid (HGA), the aromatic precursor, by the enzyme homogentisate phytyltransferase (HPT/VTE2) . This reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[10][11]
-
Methylation & Cyclization: MPBQ undergoes further enzymatic modifications, including methylation by a methyltransferase (VTE3) and cyclization by tocopherol cyclase (VTE1), to yield the various forms of tocopherol (α, β, γ, δ).[11]
Industrial Chemical Synthesis of α-Tocopherol
The commercial production of synthetic Vitamin E (all-rac-α-tocopherol) is dominated by the condensation of two key intermediates: trimethylhydroquinone (TMHQ) and isothis compound.[1][7] Isothis compound, an isomer of this compound, serves as the C20 alcohol precursor for the side chain.[12]
The core reaction is a Friedel-Crafts alkylation, where isothis compound is condensed with TMHQ in the presence of an acid catalyst.[13][14]
Quantitative Data for Industrial α-Tocopherol Synthesis
| Reaction Precursors | Catalyst System | Solvent System | Key Conditions | Yield | Reference |
| Trimethylhydroquinone (TMHQ) + Isothis compound | Zinc Chloride (ZnCl₂) / Hydrochloric Acid (HCl) | Isobutyl Acetate | 30-40°C, 5 hours | Not specified | [14] |
| TMHQ + Isothis compound | Sulfuric Acid (H₂SO₄) | Ethylene Carbonate / Heptane (two-phase) | 100°C | 95.6% | [13] |
| TMHQ + Isothis compound | Boron Trifluoride Etherate (BF₃·OEt₂) | Not specified | Not specified | Not specified | [13] |
| TMHQ + this compound/Isothis compound Mixture | Zinc Chloride (ZnCl₂) | Not specified | Not specified | 82% | [15] |
Experimental Protocol: Acid-Catalyzed Condensation of TMHQ and Isothis compound [13]
This protocol is a representative example based on established methods for α-tocopherol synthesis.
-
Reactor Setup: A mixture of 2,3,5-trimethylhydroquinone (1.5 equivalents), ethylene carbonate (as a solvent), and a catalytic amount of 10% (v/v) sulfuric acid (e.g., up to 0.4% weight of isothis compound) is charged into a reactor equipped with a stirrer, condenser, and a water separator, under an inert argon atmosphere.
-
Reactant Addition: The mixture is heated to 100°C with stirring. A solution of isothis compound (1.0 equivalent) dissolved in heptane is added dropwise over a period of approximately 20 minutes.
-
Azeotropic Water Removal: During the addition, an azeotropic mixture of water and heptane is continuously removed using the water separator to drive the reaction to completion.
-
Reaction Monitoring: The reaction is stirred at 100°C for an additional 2-3 hours. The progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to approximately 50°C. The lower ethylene carbonate phase is separated. The upper heptane phase, containing the product, is washed with water to remove any remaining acid and solvent.
-
Isolation: The heptane is removed by evaporation under reduced pressure to yield crude d,l-α-tocopherol as a viscous oil.
-
Purification: The crude product can be further purified by methods such as column chromatography or molecular distillation to achieve high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes and its integration into signaling molecule synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. acrossbiotech.com [acrossbiotech.com]
- 8. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]
- 9. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the this compound kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin E synthesis and response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revolution of vitamin E production by starting from microbial fermented farnesene to isothis compound [the-innovation.org]
- 13. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 14. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Understanding the bioavailability and absorption of phytol
An In-depth Technical Guide to the Bioavailability and Absorption of Phytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3,7,11,15-tetramethylhexadec-2-en-1-ol) is a highly abundant, branched-chain unsaturated diterpene alcohol found in the biosphere.[1] As the isoprenoid alcohol tail of chlorophyll, it is a significant component of green vegetables and algae.[2][3] Following ingestion, this compound is metabolized into several bioactive compounds, including phytanic acid and pristanic acid, which are natural ligands for nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptor (RXR).[4] This interaction implicates this compound and its metabolites in the regulation of lipid metabolism, inflammation, and cellular proliferation, making them a subject of interest for drug development, particularly in the context of metabolic disorders and cancer.[2][5] However, the therapeutic potential of this compound is intrinsically linked to its bioavailability and absorption, which are governed by complex processes starting from its release from the chlorophyll molecule. This guide provides a comprehensive technical overview of the current understanding of this compound's journey from ingestion to its metabolic fate, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Bioavailability and Intestinal Absorption
Release from Chlorophyll
Humans lack the enzymes to efficiently hydrolyze the ester bond between this compound and the porphyrin ring of chlorophyll.[4] Consequently, the absorption of this compound from intact chlorophyll or its magnesium-free derivative, pheophytin, is extremely limited. Studies in both rats and humans have demonstrated that when chlorophyll or pheophytin is ingested, 90-95% of the compound is recovered in the feces, indicating minimal absorption of the this compound moiety.[6] It is estimated that a maximum of 1-2% of this compound from chlorophyll is absorbed in rats, and less than 5% is absorbed in humans.[6][7][8][9] The release of free this compound is largely dependent on the activity of microbial enzymes in the gastrointestinal tract.[4]
Absorption of Free this compound
Once liberated, free this compound, being a lipophilic molecule, is absorbed in the small intestine. While specific transporters have not been fully elucidated, its absorption is presumed to follow the general pathway of dietary lipids, involving emulsification by bile salts, incorporation into mixed micelles, and passive diffusion across the enterocyte membrane. After absorption, this compound is transported to the liver primarily via the lymphatic system.[4][10] In vivo studies in mice have shown that free this compound is well-absorbed, with bioavailability estimated to be between 30% and 66% of the administered dose.[11]
Quantitative Data on this compound Bioavailability and Activity
The following table summarizes key quantitative data from various studies, providing a comparative overview of this compound's absorption rates and its cytotoxic effects observed in vitro.
| Parameter | Value | Species/Model | Key Findings | Source |
| Absorption Rate (from Chlorophyll) | ~1-2% | Rat | Very low availability from intact chlorophyll. | [7][8] |
| Absorption Rate (from Chlorophyll) | < 5% | Human | Confirms low bioavailability from dietary chlorophyll in humans. | [6][9] |
| Oral Bioavailability (Free this compound) | 30-66% | Mouse | Free this compound is significantly more bioavailable than chlorophyll-bound this compound. | [11] |
| IC50 (Cytotoxicity) | 8.79 ± 0.41 µM | Human Breast Adenocarcinoma (MCF-7) | Demonstrates potent cytotoxic activity against this cancer cell line. | [1][12] |
| IC50 (Cytotoxicity) | 15.51 - 69.67 µM | Various Human Tumor Cell Lines (HeLa, HT-29, A-549, etc.) | Shows a broad range of cytotoxic activity. | [1][12] |
| IC50 (Cytotoxicity) | 77.85 ± 1.93 µM | Human Prostate Adenocarcinoma (PC-3) | Shows the least cytotoxic effectiveness against this cell line among those tested. | [1][12] |
| IC50 (Cytotoxicity) | 124.84 ± 1.59 µM | Human Fetal Lung Fibroblast (MRC-5) | Indicates mild toxicity against normal (non-cancerous) cells. | [12] |
Post-Absorption Metabolism and Signaling Pathways
After absorption and transport to the liver, this compound undergoes a multi-step enzymatic conversion to phytanic acid. This process is essential for its subsequent degradation and biological activity.[10][13]
The metabolic conversion of this compound to phytanic acid is a critical pathway that occurs across multiple cellular compartments, including the endoplasmic reticulum (ER), peroxisomes, and mitochondria.[10][13][14] The process begins with the oxidation of this compound to its corresponding aldehyde, phytenal, which is then further oxidized to phytenic acid.[13] Phytenic acid is subsequently activated to its coenzyme A (CoA) ester, phytenoyl-CoA. The final step is the reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA, the precursor to phytanic acid.[13][14] This metabolic pathway is regulated by PPARα, which induces the expression of enzymes involved in the degradation process.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption of chlorophyll this compound in normal man and in patients with Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption of this compound from dietary chlorophyll in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption of chlorophyll this compound in normal man and in patients with Refsum's disease. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Diterpene Alcohol from Chlorophyll, as a Drug against Neglected Tropical Disease Schistosomiasis Mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the final step in the conversion of this compound into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Phytol from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and modern methods for the extraction of phytol from various marine algae. This compound, a diterpene alcohol and a constituent of chlorophyll, is a valuable precursor for the synthesis of vitamins E and K and possesses various biological activities, including antimicrobial and anti-inflammatory properties. The efficient extraction of this compound is crucial for its application in research and drug development.
This document details several extraction methodologies, including conventional solvent extraction, Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). Detailed experimental protocols are provided for each method, and quantitative data from various studies are summarized for comparative analysis.
Data Presentation: Comparative this compound Yields
The selection of an appropriate extraction method and solvent system is critical for maximizing the yield and purity of this compound from marine algae. The following tables summarize quantitative data on this compound content and extraction yields from various marine algal species using different techniques.
| Marine Alga Species | Extraction Method | Solvent System | This compound Yield | Purity (%) | Reference |
| Undaria pinnatifida | Microwave-Assisted Extraction (MAE) & High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-acetonitrile-methanol (5:5:3, v/v/v) | 10.7 mg / 15.0 g of algae | > 97 | [1] |
| Sargassum fusiforme | Microwave-Assisted Extraction (MAE) & High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-acetonitrile-methanol (5:5:3, v/v/v) | 3.5 mg / 15.0 g of algae | > 97 | [1] |
| Micractinium variabile | Solvent Extraction | Not specified | 10.98 mg / g Dry Cell Weight (DCW) | Not specified | [2] |
| Dictyopteris membranaceae | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Not specified | Not specified | [3] |
| Edible Brown Seaweeds | Ultrasound-Assisted Extraction (UAE) | Chloroform-Methanol (2:3, v/v) | Not specified | Not specified | [4][5] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific algal species and available laboratory equipment.
Protocol 1: Conventional Solvent Extraction
This method involves the use of organic solvents to extract this compound from the algal biomass. It is a widely used and relatively simple technique.
Materials:
-
Dried and powdered marine algae
-
Solvent (e.g., n-hexane, ethanol, methanol, or a mixture of chloroform:methanol)
-
Conical flask or beaker
-
Shaking incubator or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Separatory funnel (for liquid-liquid extraction if needed)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Weigh a known amount of dried and powdered algal biomass.
-
Extraction:
-
Place the algal powder in a conical flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Incubate the mixture in a shaking incubator or stir using a magnetic stirrer at a controlled temperature for a defined period (e.g., 24 hours at room temperature).
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography or liquid-liquid extraction to isolate this compound.
-
For extracts rich in chlorophyll, saponification can be employed to release free this compound[6]. Dissolve the crude extract in an ethanolic solution of potassium hydroxide (KOH) and reflux for 1-2 hours. After cooling, extract the this compound with a non-polar solvent like petroleum ether in a separatory funnel[6].
-
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and potentially higher yields compared to conventional methods[7][8].
Materials:
-
Dried and powdered marine algae
-
MAE system
-
Extraction vessel
-
Solvent (e.g., n-hexane-acetonitrile-methanol mixture)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of dried and powdered algal biomass (e.g., 15.0 g).
-
Extraction:
-
Place the sample in the MAE extraction vessel.
-
Add the chosen solvent system (e.g., n-hexane-acetonitrile-methanol 5:5:3, v/v/v)[1].
-
Set the MAE parameters: microwave power, extraction time, and temperature. These parameters need to be optimized for each specific application.
-
Run the extraction program.
-
-
Filtration: After extraction, filter the mixture to separate the extract.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.
-
Purification: The crude extract can be purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) to obtain high-purity this compound[1][9].
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent[3][10]. It offers high selectivity and avoids the use of organic solvents.
Materials:
-
Dried and powdered marine algae
-
Supercritical Fluid Extraction system
-
CO₂ cylinder
-
Co-solvent (e.g., ethanol, optional)
-
Collection vial
Procedure:
-
Sample Preparation: Load a known amount of dried and powdered algal biomass into the SFE extraction vessel.
-
Extraction:
-
Set the SFE parameters: pressure, temperature, CO₂ flow rate, and extraction time (static and dynamic). For example, for Dictyopteris membranaceae, conditions of 91 bar pressure, 40°C, and a CO₂ flow rate of 1.8 g/min for 35 minutes have been used[3].
-
Introduce supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid and enhance the extraction of certain compounds[11][12].
-
The extracted compounds are carried by the supercritical fluid to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted material to precipitate.
-
-
Collection: Collect the precipitated extract from the separator.
Protocol 4: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the algae enhances solvent penetration and mass transfer, leading to improved extraction efficiency[13][14].
Materials:
-
Dried and powdered marine algae
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Solvent (e.g., chloroform-methanol mixture)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a weighed amount of dried and powdered algal biomass in a beaker or flask.
-
Extraction:
-
Add the extraction solvent (e.g., chloroform-methanol 2:3, v/v) to the sample[4][5].
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 15 minutes)[4][5]. The temperature of the extraction medium should be controlled to prevent degradation of thermolabile compounds.
-
-
Filtration: Filter the sonicated mixture to separate the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Saponification and Purification: The resulting extract can be subjected to saponification followed by purification steps to isolate this compound[4][5].
Mandatory Visualization
Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction and analysis of this compound from marine algae.
Logical Relationship of Key Extraction Parameters
Caption: Interrelationship of key parameters influencing this compound extraction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. e-algae.org [e-algae.org]
- 3. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Greener Extraction Solutions for Microalgal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the microalgal pigments extraction process: Performance of microwave assisted extraction [archimer.ifremer.fr]
- 9. [PDF] Preparation of phytosterols and this compound from edible marine algae by microwave-assisted extraction and high-speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 10. supercriticalfluids.com [supercriticalfluids.com]
- 11. daneshyari.com [daneshyari.com]
- 12. Overview on the Application of Modern Methods for the Extraction of Bioactive Compounds from Marine Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Phytol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, an acyclic diterpene alcohol, is a fundamental component of chlorophyll and is consequently abundant in green plants.[1] As a precursor for the synthesis of vitamins E and K, and with potential therapeutic properties including antimicrobial and anti-inflammatory activities, the accurate quantification of this compound in various plant matrices is of significant interest in phytochemical research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable method for the separation and quantification of this compound from complex plant extracts.
These application notes provide a comprehensive guide to the quantification of this compound in plant extracts using a validated HPLC-UV method. Detailed experimental protocols for sample preparation from various plant materials, HPLC analysis, and method validation are presented.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The principle of RP-HPLC is based on the partitioning of the analyte (this compound) between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the stationary phase and its elution is controlled by the composition of the mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the nature of the plant material. It is crucial to handle samples in subdued light and keep them cool to prevent degradation of this compound.[2]
a) Protocol for Fresh Plant Material (e.g., Leaves)
-
Harvesting and Homogenization: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.[3]
-
Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol (HPLC grade).
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes in a sonication bath, keeping the water cool.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Chlorophyll Removal (Saponification):
-
To the combined methanolic extract, add 2 mL of 1 M ethanolic potassium hydroxide (KOH).
-
Incubate the mixture in a water bath at 60°C for 1 hour with occasional shaking. This process hydrolyzes the chlorophyll, releasing free this compound.
-
After cooling to room temperature, add 10 mL of n-hexane and 5 mL of deionized water to the mixture.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper n-hexane layer, which contains the this compound.
-
Repeat the n-hexane extraction twice more on the aqueous layer.
-
Combine the n-hexane extracts.
-
-
Final Preparation:
-
Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
b) Protocol for Dried Plant Material (e.g., Herbs, Powders)
-
Grinding: If not already powdered, grind the dried plant material to a fine powder (e.g., 40-60 mesh size).
-
Extraction:
-
Weigh approximately 0.5 g of the powdered material into a flask.
-
Add 20 mL of a 30:70 (v/v) mixture of methanol and acetonitrile.
-
Perform extraction using one of the following methods:
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Chlorophyll Removal and Final Preparation: Follow steps 4 and 5 from the fresh plant material protocol.
c) Protocol for Oily Plant Extracts
-
Saponification:
-
Weigh approximately 0.1 g of the oily extract into a flask.
-
Add 10 mL of 2 M ethanolic KOH.
-
Reflux the mixture at 80°C for 1 hour.
-
-
Extraction of this compound:
-
After cooling, transfer the mixture to a separatory funnel.
-
Add 20 mL of deionized water and 20 mL of n-hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the n-hexane extraction twice more.
-
Combine the n-hexane extracts.
-
-
Washing: Wash the combined n-hexane extracts with deionized water until the washings are neutral to pH paper.
-
Drying and Final Preparation:
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and filter into an HPLC vial.
-
HPLC Analysis
A validated HPLC-UV method is crucial for accurate and reproducible quantification of this compound.
a) Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Isocratic elution with 30:70 (v/v) Methanol:Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 235 nm |
| Run Time | Approximately 20 minutes |
b) Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a graph of the mean peak area against the corresponding concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.998.[6]
c) Quantification of this compound in Samples
Inject the prepared sample extracts into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the regression equation of the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines.[6]
| Validation Parameter | Acceptance Criteria | Typical Performance Data (Example) |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.026 µg/mL[7] |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 0.106 µg/mL[7] |
| Accuracy (Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD%) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 0.66%, Inter-day: 0.68%[7] |
Data Presentation
The quantitative data for this compound content in various plant extracts should be summarized in a clear and structured table for easy comparison.
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) | Reference |
| Hydrilla verticillata | Whole Plant | Not Specified | 6.39 | [1] |
| Leucas aspera | Whole Plant | Ethanolic Extract | - (Qualitatively Identified) | |
| Spinach (Spinacia oleracea) | Leaves | Chloroform:Methanol | - (Qualitatively Identified) | [5] |
(Note: The table above is illustrative. More quantitative data from various plant species analyzed by a validated HPLC method is needed for a comprehensive comparison.)
Visualizations
This compound Metabolic Pathway in Plants
Caption: Metabolic fate of this compound derived from chlorophyll degradation in plants.
Experimental Workflow for HPLC Quantification of this compound
Caption: General workflow for the quantification of this compound in plant extracts by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound - A chemical constituent of Leucas aspera through HPTLC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Identification of Phytol by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, an acyclic diterpene alcohol, is a fundamental constituent of chlorophyll and is prevalent in various plant-derived materials.[1] As a precursor to the synthesis of vitamins E and K1, its identification and quantification are crucial across diverse scientific fields, including phytochemistry, pharmacology, food science, and biofuel research.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a highly sensitive and specific analytical technique for the analysis of this compound, enabling its separation from complex matrices and confident identification based on its mass spectrum.[1][2]
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS. It encompasses sample preparation, derivatization, instrument parameters, and data analysis.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent[1] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1] |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1] |
| Injector Temperature | 250°C[1] |
| Injection Volume | 1 µL[1] |
| Injection Mode | Splitless[1] |
| Carrier Gas | Helium[1] |
| Flow Rate | 1.0 mL/min (constant flow)[1] |
| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 5°C/min to 250°C, hold for 10 min[1] |
| MS Transfer Line Temp. | 280°C[1] |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI)[1] |
| Electron Energy | 70 eV[1] |
| Mass Scan Range | m/z 40-550[1] |
Table 2: Characteristic Mass Fragments of this compound (Underivatized) after EI
| m/z | Proposed Fragment Identity | Relative Abundance (%) |
| 296 | Molecular Ion [M]⁺ (Often weak or absent)[1] | Low |
| 71 | Base Peak[1] | 100 |
| 143 | C10H15O⁺ | High |
| 81 | C6H9⁺ | Moderate |
| 123 | C9H15⁺ | Moderate |
| 95 | C7H11⁺ | Moderate |
Note: Relative abundances can vary slightly depending on the instrument and analytical conditions.
Table 3: Recommended Ions for SIM of this compound-TMS Derivative
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | Trimethylsilyl (TMS) | To be confirmed by analysis of derivatized standard | To be confirmed by analysis of derivatized standard |
| This compound-d5 (Internal Standard) | Trimethylsilyl (TMS) | To be confirmed by analysis of derivatized standard | To be confirmed by analysis of derivatized standard |
Note: The exact m/z values for the TMS-derivatized this compound and its deuterated internal standard should be determined by analyzing the mass spectra of the derivatized standards.[2]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried plant material.
Materials:
-
Dried plant material
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator[3]
-
Syringe filters (0.45 µm)[1]
Procedure:
-
Sample Homogenization: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh approximately 1 g of the powdered plant material and place it in a suitable flask. Add 10 mL of n-hexane.[1]
-
Sonication: Sonicate the mixture for 15 minutes to enhance extraction efficiency.[1]
-
Maceration: Allow the mixture to stand for 24 hours at room temperature for complete extraction.[1]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Dry the extract over anhydrous sodium sulfate. Concentrate the filtrate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[1][3]
-
Final Filtration: Filter the concentrated extract through a 0.45 µm syringe filter before GC-MS analysis.[1]
Protocol 2: Derivatization of this compound (Silylation)
Derivatization of this compound's hydroxyl group to a trimethylsilyl (TMS) ether is recommended to improve its volatility and chromatographic peak shape.[2][4]
Materials:
-
Concentrated plant extract (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous pyridine
-
Heating block or oven
Procedure:
-
Evaporation: Transfer 100 µL of the concentrated extract into a GC vial and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.[2]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[1][2]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
This compound Metabolic Pathway
Caption: Metabolic fate of this compound from chlorophyll degradation.[1][5]
Data Analysis and Interpretation
-
Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified standard. The acquired mass spectrum should also be compared with established libraries such as NIST or Wiley for confirmation.[1] The presence of characteristic fragment ions, particularly the base peak at m/z 71, provides strong evidence for the presence of this compound.[1]
-
Quantification: For accurate quantification, an internal standard, such as this compound-d5, is recommended.[2] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the sample is then determined from this calibration curve.[2] The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity during quantification.[2]
Conclusion
The protocols and data presented in this document provide a robust framework for the successful identification and quantification of this compound using GC-MS. Adherence to proper sample preparation techniques, including derivatization, and the use of appropriate instrumental parameters are critical for achieving accurate and reliable results. The characteristic fragmentation pattern of this compound under electron ionization serves as a reliable fingerprint for its identification in complex matrices.
References
- 1. This compound from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Protocol for Phytol-Loaded Solid Lipid Nanoparticle Preparation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems that offer a promising platform for the encapsulation of lipophilic active pharmaceutical ingredients like phytol. This compound, a diterpene alcohol derived from the metabolism of chlorophyll, exhibits various pharmacological activities but is poorly soluble in water.[1][2] Encapsulating this compound into SLNs can enhance its stability, facilitate its dispersion in aqueous media, and potentially improve its bioavailability and therapeutic efficacy.[1][3]
This document provides detailed protocols for the preparation of this compound-loaded SLNs using two common methods: emulsification-solvent evaporation and hot high-pressure homogenization. It also includes protocols for the characterization of the resulting nanoparticles, including the determination of particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Data Presentation
The following tables summarize the physicochemical properties of this compound-loaded SLNs prepared using different methods and formulations, as reported in the literature.
Table 1: Physicochemical Properties of this compound-Loaded SLNs (Emulsification Solvent Evaporation Method)
| Formulation Code | This compound:Lipid Ratio (w/w) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 10-SLN-PHY | 1:10 | ~300 | < 0.2 | Negative | > 65% |
| 5-SLN-PHY | 1:5 | ~300 | < 0.2 | Negative | > 65% |
| 3-SLN-PHY | 1:3 | ~300 | < 0.2 | Negative | > 65% |
| PHY-SLN-PVA | Not Specified | 292.29 ± 6.37 | 0.16 ± 0.03 | -25.4 ± 1.01 | 89.2% |
| PHY-SLN-P80 | Not Specified | 171.45 ± 2.6 | 0.36 ± 0.01 | -25.1 ± 0.06 | 92.4% |
Data extracted from studies utilizing 1,3-distearyl-2-oleyl-glycerol (TG1) as the lipid and polyvinyl alcohol (PVA) or Tween 80 (P80) as the surfactant.[1][3]
Table 2: General Properties of SLNs Prepared by Hot High-Pressure Homogenization
| Lipid Matrix | Surfactant(s) | Pressure (bar) | Cycles | Resulting Particle Size Range (nm) |
| Tristearin | Tween 80 | 500 - 1500 | 3 - 5 | 100 - 400 |
| Hydrogenated Palm Oil | Lecithin, Oleyl alcohol | 1000 | 10 | Varies |
| Stearic Acid | Tween 80 | Not specified | Not specified | Varies |
This table provides a general overview of parameters used in the hot high-pressure homogenization technique for preparing SLNs.[4][5][6]
Experimental Protocols
Protocol for Preparation of this compound-Loaded SLNs by Emulsification-Solvent Evaporation
This method is suitable for thermolabile drugs and involves the emulsification of an organic solution of lipid and this compound in an aqueous surfactant solution, followed by the evaporation of the organic solvent.[1][4]
Materials:
-
This compound
-
Solid Lipid: e.g., 1,3-distearyl-2-oleyl-glycerol (TG1)
-
Organic Solvent: e.g., Dichloromethane (DCM) or Chloroform[1][4]
-
Aqueous Phase: Purified water
-
Surfactant: e.g., Polyvinyl alcohol (PVA)
-
Magnetic stirrer
-
High-speed homogenizer (e.g., Ultra-turrax)
-
Rotary evaporator (optional)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid (e.g., 0.5% w/v TG1) and this compound (e.g., 0.05% w/v for a 1:10 this compound:lipid ratio) in the organic solvent (e.g., 6 mL of DCM).[1]
-
Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Emulsification:
-
Solvent Evaporation:
-
Storage:
-
Store the resulting SLN dispersion in hermetically sealed glass flasks at 25 ± 2 °C.[1]
-
Protocol for Preparation of this compound-Loaded SLNs by Hot High-Pressure Homogenization
This technique involves the homogenization of a hot pre-emulsion of the molten lipid and this compound in a hot aqueous surfactant solution at high pressure.[4][5]
Materials:
-
This compound
-
Solid Lipid: e.g., Tristearin or Hydrogenated palm oil
-
Aqueous Phase: Purified water
-
Surfactant: e.g., Tween 80 or Poloxamer 188
-
High-pressure homogenizer
-
High-shear mixer
-
Water bath or heating plate
Procedure:
-
Preparation of the Lipid Phase:
-
Heat the solid lipid to a temperature 5-10 °C above its melting point.[7]
-
Dissolve the this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[5]
-
-
Pre-emulsification:
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear mixing to form a coarse pre-emulsion.[5]
-
-
High-Pressure Homogenization:
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming the SLNs.[4]
-
-
Storage:
-
Store the SLN dispersion in a suitable container at the recommended temperature.
-
Protocol for Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.
Materials:
-
This compound-loaded SLN dispersion
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Suitable solvent for this compound (e.g., methanol)
Procedure:
-
Separation of Free this compound:
-
Take a known volume of the this compound-loaded SLN dispersion (e.g., 2.0 mL).
-
Centrifuge the dispersion at a high speed (e.g., 5300 rpm for 70 minutes) to separate the SLNs from the aqueous phase containing the unencapsulated this compound.
-
-
Quantification of Free this compound:
-
Carefully collect the supernatant (aqueous phase).
-
Dilute the supernatant with a suitable solvent (e.g., methanol).
-
Measure the concentration of free this compound in the diluted supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound. A calibration curve of this compound in the same solvent system should be prepared beforehand.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency using the following formula:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Protocol for Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the mean particle size and polydispersity index (PDI), while electrophoretic light scattering is used to measure the zeta potential.
Materials:
-
This compound-loaded SLN dispersion
-
Particle size and zeta potential analyzer (e.g., Zetasizer)
-
Disposable cuvettes
-
Purified water for dilution
Procedure:
-
Sample Preparation:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to ensure proper light scattering.
-
-
Particle Size and PDI Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25 °C).
-
The instrument will report the Z-average mean diameter and the PDI.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, use the same diluted sample or prepare a fresh one.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
Measurements are typically performed at 25 °C.
-
Mandatory Visualization
Caption: Workflow for Emulsification-Solvent Evaporation Method.
Caption: Workflow for SLN Characterization.
References
- 1. This compound-Loaded Solid Lipid Nanoparticles as a Novel Anticandidal Nanobiotechnological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. 2.5. Solvent Emulsification-Evaporation Method [bio-protocol.org]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Formulation of Phytol Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytol, a diterpene alcohol derived from chlorophyll, exhibits a range of promising therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] However, its lipophilic nature and poor water solubility present significant challenges for effective delivery and bioavailability.[1][2] Nanoemulsions are advanced drug delivery systems that can overcome these limitations by encapsulating this compound in nanoscale droplets, thereby enhancing its solubility, stability, and therapeutic efficacy.[1][3] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoemulsions, offering a foundation for researchers and drug development professionals to harness the full potential of this bioactive compound.
Formulation of this compound Nanoemulsions
This compound nanoemulsions are typically oil-in-water (O/W) dispersions with droplet sizes in the nanometer range (typically 20-200 nm).[1][3] The formulation involves the careful selection of an oil phase, surfactants, and a suitable preparation method.
Materials and Components
A summary of typical components used in the formulation of this compound nanoemulsions is presented in Table 1.
| Component | Example | Role | Reference |
| Oil Phase | Oleic Acid, Medium Chain Triglycerides (MCT) | Solvent for this compound, core of the nanoemulsion droplets | [4][5] |
| Surfactant(s) | Tween 80 (Polysorbate 80), Span 80 | Emulsifying agents to stabilize the oil droplets in the aqueous phase | [4] |
| Co-surfactant | Soy Phosphatidylcholine, 2-methylpyrrolidone | Works with the surfactant to further reduce interfacial tension and improve stability | [5] |
| Aqueous Phase | Purified Water | Continuous phase of the nanoemulsion | [5] |
| Active Ingredient | This compound | The therapeutic agent to be encapsulated | [4][5] |
Table 1: Components for this compound Nanoemulsion Formulation
Experimental Protocol: Phase Inversion Composition (PIC) Method
The phase inversion composition (PIC) method is a low-energy technique suitable for the preparation of this compound nanoemulsions.[2][4]
Protocol:
-
Oil Phase Preparation: Dissolve this compound in the selected oil (e.g., oleic acid or MCT) at a specified concentration (e.g., 100 mg/mL).[4]
-
Surfactant Mixture: Prepare a mixture of surfactants and/or co-surfactants. For example, a combination of Tween 80 and Span 80 in a 9:1 (w/w) ratio can be used.[4]
-
Initial Mixing: Add the surfactant mixture to the oil phase and mix thoroughly.
-
Titration: Slowly add the aqueous phase to the oil/surfactant mixture under constant magnetic stirring at a controlled temperature (e.g., 70 °C).[5]
-
Nanoemulsification: The mixture will undergo a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion, resulting in the formation of small droplets.
-
Homogenization (Optional but Recommended): To further reduce the droplet size and improve uniformity, the resulting coarse emulsion can be homogenized using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 11,000 rpm for 1 minute followed by 7,000 rpm for 4 minutes).[5]
-
Storage: Transfer the final nanoemulsion into sealed glass vials and store at room temperature for further analysis.[2]
Characterization of this compound Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsions. Key parameters and their measurement techniques are summarized in Table 2.
| Parameter | Technique | Typical Values for this compound Nanoemulsions | Reference |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 60 - 250 nm; PDI < 0.3 | [2][4][5][6] |
| Zeta Potential | Dynamic Light Scattering (DLS) | Approx. -20 mV to -30 mV | [2][5] |
| Morphology | Transmission Electron Microscopy (TEM) | Uniform, spherical droplets | [4][6] |
| Encapsulation Efficiency (%) | Ultracentrifugation followed by UV-Vis Spectrophotometry | > 90% | [4][6] |
| pH | pH meter | 5.1 - 6.1 (compatible with physiological pH) | [7] |
Table 2: Physicochemical Characterization of this compound Nanoemulsions
Experimental Protocol: Droplet Size and Zeta Potential Analysis
Protocol:
-
Sample Preparation: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
DLS Measurement: Analyze the diluted sample using a Zetasizer or similar DLS instrument.
-
Data Acquisition: Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential.
-
Replicates: Perform the measurements in triplicate to ensure accuracy and reproducibility.
Experimental Protocol: Encapsulation Efficiency Determination
Protocol:
-
Separation of Free this compound: Centrifuge the this compound nanoemulsion at high speed (e.g., 15,000 rpm for 20 minutes at 4°C) to separate the nanoemulsion from the aqueous phase containing any unencapsulated this compound.[6]
-
Quantification of Free this compound: Carefully collect the supernatant. The amount of free this compound in the supernatant can be quantified using a UV-Vis spectrophotometer at a specific wavelength (e.g., 250 nm).[4][6] A calibration curve of this compound in a suitable solvent (e.g., ethanol) should be prepared beforehand.[4]
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the release profile of this compound from the nanoemulsion over time, often under conditions simulating different physiological environments.
Experimental Protocol: Dialysis Bag Method
Protocol:
-
Dialysis Bag Preparation: Place a known amount of the this compound nanoemulsion into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a beaker with constant stirring at a controlled temperature (e.g., 37°C). To simulate different parts of the gastrointestinal tract, release studies can also be conducted at acidic pH (e.g., pH 1.2).[4][8]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of this compound released into the medium at each time point using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of this compound released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism.[4][8]
Stability Studies
The stability of the nanoemulsion is a critical parameter to ensure its shelf-life and performance.
Experimental Protocol: Long-Term and Accelerated Stability Studies
Protocol:
-
Storage Conditions: Store the this compound nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity conditions.[9]
-
Time Points: At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Analysis: Evaluate the samples for any changes in their physicochemical properties, including droplet size, PDI, zeta potential, and this compound content.[10] Macroscopic evaluation for any signs of phase separation, creaming, or sedimentation should also be performed.[9]
Visualizations
Caption: Workflow for this compound nanoemulsion formulation and characterization.
Caption: this compound nanoemulsion's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The formulation of this compound into nanoemulsions presents a highly effective strategy to enhance its therapeutic potential by improving its solubility and bioavailability.[1][3] The protocols outlined in this document provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of this compound nanoemulsions. Adherence to these standardized methods will enable researchers to develop stable and effective this compound nanoformulations for a variety of pharmaceutical applications. Western blot analysis has shown that nano-phytol has a greater inhibitory effect on caspase-3 and Nuclear Factor kappa B (NF-κB) than unformulated this compound.[4][8] The enhanced pharmacological effects of this compound in its nanoformulation have been demonstrated in a dose-dependent manner without signs of toxicity.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-loaded soybean oil nanoemulsion as a promising alternative against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound nanoemulsions encapsulated alginate hydrogel beads for the protection and management of alcohol-induced gastric ulcer via nitric oxide synthase and NF-κB/IL-6/TGF-β modulation | PLOS One [journals.plos.org]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. This compound nanoemulsions encapsulated alginate hydrogel beads for the protection and management of alcohol-induced gastric ulcer via nitric oxide synthase and NF-κB/IL-6/TGF-β modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, Characterization, and In Vitro and In Vivo Studies of Nanoemulsions Containing St. John’s Wort Plant Constituents and Their Potential for the Treatment of Depression [mdpi.com]
- 8. This compound nanoemulsions encapsulated alginate hydrogel beads for the protection and management of alcohol-induced gastric ulcer via nitric oxide synthase and NF-κB/IL-6/TGF-β modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Phytol
Introduction
Phytol, a branched-chain unsaturated alcohol, is a constituent of chlorophyll found in all photosynthetic organisms. It has garnered significant interest in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Several studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and necrosis.[1][3] The dose and cell type play a crucial role in the cytotoxic effects of this compound.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using the MTT and LDH assays, along with a summary of its reported cytotoxic concentrations and an overview of its mechanism of action.
Data Presentation: Cytotoxicity of this compound in Human Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines, as determined by the MTT assay.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | [4] |
| PC-3 | Prostate Adenocarcinoma | 77.85 ± 1.93 | [4] |
| HeLa | Cervical Adenocarcinoma | 15.51 (approx.) | [4] |
| HT-29 | Colorectal Adenocarcinoma | 15.51 (approx.) | [4] |
| A-549 | Lung Carcinoma | 69.67 (approx.) | [4] |
| Hs294T | Skin Melanoma | 15.51 (approx.) | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 69.67 (approx.) | [4] |
| MRC-5 | Fetal Lung Fibroblast (Normal) | 124.84 ± 1.59 | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent[6]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to correct for background absorbance.[7]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., CytoTox 96®)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).[10]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Mechanism of Action
This compound has been shown to induce cytotoxicity in cancer cells through multiple mechanisms. In human lung carcinoma (A549) cells, this compound treatment leads to the generation of reactive oxygen species (ROS).[3] This is followed by the activation of extrinsic apoptotic pathways involving death receptors such as TRAIL, FAS, and TNF-α, leading to the subsequent activation of caspase-9 and caspase-3.[3] Furthermore, studies in non-small cell lung cancer cells suggest that this compound can inhibit cell proliferation and migration by regulating the PI3K/Akt/NF-κB signaling pathway.[12][13] The anti-inflammatory properties of this compound are also linked to the downregulation of the p38MAPK and NFκB signaling pathways.[14] These findings indicate that this compound's cytotoxic effects are mediated through the induction of apoptosis via multiple signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Association of this compound with Toxic and Cytotoxic Activities in an Antitumoral Perspective: A Meta-Analysis and Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces ROS mediated apoptosis by induction of caspase 9 and 3 through activation of TRAIL, FAS and TNF receptors and inhibits tumor progression factor Glucose 6 phosphate dehydrogenase in lung carcinoma cell line (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. 3.5.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. In Vitro Anticancer Activity of this compound on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Anticancer Activity of this compound on Human Non-Small Cell Lung Cancer A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Phytol: A Guide to Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing the use of various animal models to evaluate the anti-inflammatory properties of phytol. This document provides a thorough guide to established experimental procedures and summarizes key quantitative findings, facilitating further investigation into this promising natural compound.
This compound, a diterpene alcohol and a constituent of chlorophyll, has demonstrated significant anti-inflammatory effects in a range of preclinical studies.[1][2][3] These application notes aim to standardize the methodologies for testing these effects, ensuring reproducibility and comparability of data across different research settings. The protocols outlined herein cover several widely used in vivo models of inflammation, including carrageenan-induced paw edema, formalin-induced paw edema, complete Freund's adjuvant (CFA)-induced arthritis, acetic acid-induced writhing, and croton oil-induced ear edema.
Core Findings on this compound's Anti-inflammatory Efficacy
This compound has been shown to dose-dependently reduce inflammation in various animal models.[2][4] Its mechanisms of action are multifaceted, involving the inhibition of pro-inflammatory cytokines, reduction of neutrophil migration, and modulation of key signaling pathways.[2][5][6][7]
Key Quantitative Data Summary
The following tables summarize the significant anti-inflammatory effects of this compound observed in different animal models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| This compound Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| 7.5 | 4h | Significantly Reduced | [4] |
| 25 | 4h | Significantly Reduced | [4] |
| 50 | 4h | Significantly Reduced | [4] |
| 75 | 4h | 51.8 | [4] |
Table 2: Effect of this compound on Formalin-Induced Paw Edema in Rats
| Treatment | Paw Edema Reduction | Reference |
| This compound (100 mg/kg) + ASA (100 mg/kg) | Better than individual groups | [1] |
| This compound (100 mg/kg) + Diclofenac (10 mg/kg) | Better than individual groups | [1] |
Table 3: Effect of this compound on Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice
| Parameter | Effect of this compound | Reference |
| Joint Swelling | Inhibition | [3][5] |
| Hyperalgesia | Inhibition | [3][5] |
| MPO Activity in Synovial Fluid | Reduction | [3][5][6] |
| TNF-α in Synovial Fluid | Reduction | [3][5][6] |
| IL-6 in Synovial Fluid | Reduction | [3][5][6] |
| COX-2 in Spinal Cord | Reduction | [3][5][6] |
Table 4: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| This compound Dose (mg/kg, i.p.) | Inhibition of Writhing (%) | Reference |
| 25 | 81.7 | [8] |
| 50 | 95.4 | [8] |
| 100 | 100 | [8] |
| 200 | 100 | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and p38 MAPK pathways.[3][5][6][7] By downregulating these pathways, this compound reduces the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[3][5][6]
References
- 1. This compound anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 8. Antinociceptive and Antioxidant Activities of this compound In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing the Antioxidant Capacity of Phytol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, a branched-chain unsaturated alcohol, is a constituent of chlorophyll and is found in various medicinal plants. It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an antioxidant. The capacity of this compound to mitigate oxidative stress is a key area of investigation for its therapeutic applications in diseases where reactive oxygen species (ROS) are implicated.[1] This document provides detailed application notes and standardized protocols for assessing the in vitro and cellular antioxidant capacity of this compound, intended for use in research and drug development settings.
In Vitro Chemical-Based Antioxidant Assays
These assays are fundamental for the initial screening of this compound's antioxidant potential. They are based on the ability of this compound to scavenge synthetic radicals or reduce metal ions, which can be quantified spectrophotometrically.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[2][3] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[2]
Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 8 mM): Prepare by dissolving the appropriate amount of DPPH powder in anhydrous methanol. Store at 4°C in the dark.
-
DPPH Working Solution (e.g., 0.1 mM or ~600 µM): Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm. This solution should be freshly prepared before each use.[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Test Samples: Prepare a series of dilutions of the this compound stock solution to determine the concentration-dependent activity.[3]
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[3]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound sample dilutions (or standard/blank) to the wells of a 96-well plate.[4]
-
Add 200 µL of the DPPH working solution to each well.[4]
-
Mix thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.[2][4]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100 [2] Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Value Determination: The IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the % scavenging activity against the different concentrations of this compound.[3] A lower IC50 value indicates greater antioxidant activity.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. This method is applicable to both hydrophilic and lipophilic antioxidants.[5]
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[6]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[6]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[5][6] Before use, dilute the solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[6]
-
This compound Samples & Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[6][7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[8][9]
Experimental Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate in water, adding 16 mL of glacial acetic acid, and adjusting the final volume to 1 L.[9]
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[9]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[9]
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[9][10]
-
Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 0.1 to 1.5 mM) for the calibration curve.[9]
-
-
Assay Procedure:
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄. Results are expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/mg of this compound).
Cell-Based Antioxidant Assay
While chemical assays are useful for screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake and metabolism.[11][12]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, such as human hepatocarcinoma (HepG2) cells.[11][12]
Experimental Protocol
-
Cell Culture and Seeding:
-
Cell Treatment:
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells again with PBS.
-
Add 100 µL of a free radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.[13]
-
-
Fluorescence Measurement:
-
Calculation:
-
Calculate the area under the curve for the fluorescence vs. time plot.
-
The CAA value is calculated based on the reduction in fluorescence in the presence of this compound compared to the control. Results are often expressed as quercetin equivalents.[12]
-
Data Presentation
Quantitative data from studies assessing this compound's antioxidant capacity are summarized below.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay | Concentration | Result (% Scavenging) | Reference |
| DPPH | 7.2 µg/mL | 59.89 ± 0.73% | [14][15] |
| ABTS | 7.2 µg/mL | 62.79 ± 1.99% | [14][15] |
Note: IC50 values provide a more direct comparison of potency but were not explicitly stated for this compound in the provided search results. A study reported substantial antioxidant activity in DPPH (IC50 64.97 µg/mL) and ABTS (IC50 34.28 µg/mL) assays for an essential oil where this compound was a constituent, but not for pure this compound.[16]
Table 2: In Vivo Antioxidant Effects of this compound in Mouse Hippocampus
| Parameter | This compound Dosage | Effect | Reference |
| Superoxide Dismutase (SOD) | 25, 50, 75 mg/kg | Increased activity | [14][15] |
| Catalase (CAT) | 25, 50, 75 mg/kg | Increased activity | [14][15] |
| Reduced Glutathione (GSH) | 25, 50, 75 mg/kg | Increased levels | [14][15] |
| Lipid Peroxidation (LP) | 25, 50, 75 mg/kg | Reduced levels | [14][15] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing antioxidant capacity using a spectrophotometric assay like DPPH or ABTS.
Caption: Generalized workflow for in vitro antioxidant assays.
Signaling Pathway
This compound has been shown to exert antioxidant effects by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[17] Oxidative stress, or activators like this compound, disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[1][17] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[1][17]
Caption: this compound's activation of the Nrf2-ARE antioxidant pathway.
References
- 1. This compound Suppresses Osteoclast Differentiation and Oxidative Stress through Nrf2/HO-1 Regulation in RANKL-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. jmp.ir [jmp.ir]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Antioxidant Activity of this compound Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unraveling the Genomic Impact of Phytol: A Guide to Studying its Effects on Gene Expression
FOR IMMEDIATE RELEASE
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for investigating the effects of phytol, a naturally occurring diterpene alcohol found in chlorophyll, on gene expression. This compound and its metabolites have garnered significant interest for their potential therapeutic applications, primarily through the modulation of key signaling pathways that regulate a wide array of cellular processes. These application notes and protocols detail the experimental methodologies required to elucidate the molecular mechanisms of this compound, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), its influence on the Nuclear Factor-kappa B (NF-κB) signaling cascade, and its role in the Reactive Oxygen Species (ROS)-Extracellular Signal-Regulated Kinase (ERK) pathway.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects on gene expression through several key signaling pathways:
-
PPARα Activation: this compound and its metabolite, phytanic acid, are known to directly bind to and activate PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1][2][3] This activation leads to the upregulation of PPARα target genes involved in fatty acid oxidation.[1][3]
-
NF-κB Inhibition: this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a central regulator of the immune response and inflammation, and its inhibition by this compound leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[4][5][6]
-
ROS-ERK Pathway Modulation: this compound can induce the production of Reactive Oxygen Species (ROS), which in turn can activate the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This can lead to downstream effects on gene expression related to cellular processes like melanogenesis.
Experimental Workflows
A systematic approach is crucial to effectively study this compound's impact on gene expression. The following experimental workflow provides a general framework for investigation.
Figure 1: A generalized experimental workflow for studying this compound's effect on gene expression.
Data Presentation: Quantitative Analysis of Gene Expression
Presenting quantitative data in a structured format is essential for comparison and interpretation. The following tables summarize expected outcomes from qRT-PCR experiments based on existing literature.
Table 1: Effect of this compound on PPARα Target Gene Expression in HepG2 Cells
| Gene | Function | This compound Concentration (µM) | Fold Change (vs. Control) | Reference |
| CPT1A | Carnitine Palmitoyltransferase 1A | 50 | ~2.5 | [3] |
| ACOX1 | Acyl-CoA Oxidase 1 | 50 | ~3.0 | [3] |
| FABP1 | Fatty Acid Binding Protein 1 | 50 | ~4.0 | [3] |
| UCP2 | Uncoupling Protein 2 | 50 | ~2.0 | [7] |
Table 2: Effect of this compound on NF-κB Target Gene Expression in Macrophages
| Gene | Function | This compound Concentration (µg/mL) | Fold Change (vs. LPS-stimulated) | Reference |
| TNF-α | Tumor Necrosis Factor-alpha | 400 | ~0.4 | [4] |
| IL-6 | Interleukin-6 | 400 | ~0.3 | [4] |
| iNOS | Inducible Nitric Oxide Synthase | 400 | ~0.2 | [4] |
| COX-2 | Cyclooxygenase-2 | 400 | ~0.5 | [4] |
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Lines:
-
For PPARα studies: HepG2 (human liver cancer cell line).
-
For NF-κB studies: RAW 264.7 (murine macrophage cell line).
-
For ROS-ERK studies: B16F10 (murine melanoma cell line).
-
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours for gene expression studies).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for a two-step qRT-PCR using SYBR Green chemistry.[8][9]
-
RNA Isolation: After this compound treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.[8]
-
qRT-PCR:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (see Table 3 for examples), and diluted cDNA template.
-
Perform the reaction on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[10]
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[11] Normalize the expression of the target gene to an appropriate housekeeping gene (e.g., GAPDH, ACTB).
Table 3: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| hCPT1A | GCTATCGGCAACTGGTGGAA | CAGGAGTAGCTCCACGGTCA |
| hACOX1 | TCCAGCTGACCCTGAAGTTCC | GCTTGGTCCAGGAAGTTGTC |
| mTNF-α | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG |
| mIL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| hGAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
PPARα Luciferase Reporter Assay
This assay measures the ability of this compound to activate PPARα.[3][12][13]
-
Cell Transfection: Co-transfect HepG2 cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.
-
This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a known PPARα agonist (e.g., WY-14643) for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle-treated control.
NF-κB p65 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[14][15][16]
-
Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce NF-κB activation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ).
Measurement of Intracellular ROS Production
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[1][17]
-
Cell Loading: Treat B16F10 cells with this compound for the desired time. Then, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a percentage of the control.
Western Blot Analysis of ERK Phosphorylation
This method is used to detect the phosphorylation status of ERK1/2.[2][18]
-
Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a detailed workflow for RNA-Sequencing analysis.
References
- 1. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Fold change data for PPAR alpha pathway genes for real rat, virtual human and real human. - Public Library of Science - Figshare [plos.figshare.com]
- 8. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 9. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 10. mdpi.com [mdpi.com]
- 11. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Protocol for Evaluating the Antimicrobial Efficacy of Phytol
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytol, a branched-chain unsaturated diterpene alcohol, is a constituent of chlorophyll and is widely found in plants.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an antimicrobial agent. This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of this compound, including its activity against planktonic bacteria and biofilms. The methodologies detailed herein are based on established microbiological techniques and are intended to provide a standardized framework for researchers.
This compound has demonstrated activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action against certain bacteria, such as Pseudomonas aeruginosa, involves the induction of oxidative stress.[3] this compound treatment leads to an accumulation of reactive oxygen species (ROS), resulting in DNA damage and subsequent cell death.[3]
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms.
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Broth Microdilution | 20 - 62.5 | 125 | [2][4] |
| Staphylococcus aureus | Broth Microdilution | 31.25 | 125 | [2][4] |
| Escherichia coli | Broth Microdilution | 62.5 | - | [1][2] |
| Bacillus cereus | Broth Microdilution | 31.25 - 62.5 | 125 - 250 | [4] |
| Enterococcus faecalis | Broth Microdilution | 62.5 | 250 | [4] |
| Klebsiella pneumoniae | Broth Microdilution | 125 | - | [5] |
| Candida albicans | Broth Microdilution | 62.5 | - | [1] |
| Aspergillus niger | Broth Microdilution | 62.5 | - | [1] |
Note: MIC values can vary depending on the specific strain, testing conditions, and methodology used.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (of high purity)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or fungal culture
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer at 600 nm.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of broth only (no this compound, no inoculum).
-
Solvent Control: A well containing 100 µL of broth, 100 µL of the inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each of these clear wells, aspirate a 10 µL aliquot and spot-plate it onto a sterile agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate, similar to the MIC assay.
-
Inoculation: Add the bacterial inoculum (adjusted to a starting OD₆₀₀ of ~0.05) to each well.
-
Controls: Include growth control wells (medium + inoculum) and sterility control wells (medium only).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation (e.g., 37°C).
-
Washing: Carefully discard the planktonic cells from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the growth control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial efficacy testing of this compound.
Signaling Pathway of this compound's Antimicrobial Action
Caption: this compound's proposed mechanism of antimicrobial action via oxidative stress.
References
Application Notes: Phytol as a Biomarker for Dietary Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, a branched-chain diterpene alcohol, is a constituent of the chlorophyll molecule found in all green plants. As humans cannot synthesize this compound, its presence and the levels of its metabolites in biological samples serve as valuable biomarkers for assessing the dietary intake of certain foods. Upon ingestion, this compound is metabolized to phytanic acid and subsequently to pristanic acid. These metabolites have garnered significant interest due to their roles as signaling molecules, specifically as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[1] This activation implicates them in the regulation of lipid metabolism, inflammation, and cellular growth and differentiation. Consequently, the accurate quantification of this compound and its derivatives is crucial for nutritional studies, understanding metabolic disorders, and in the realm of drug development exploring pathways modulated by these dietary compounds.
Dietary Sources of this compound and its Metabolites
The primary dietary source of this compound is chlorophyll from green vegetables and algae.[2] However, the bioavailability of this compound from intact chlorophyll is low.[3] Free this compound is more readily absorbed and is found in significant amounts in certain foods. The major dietary sources of the downstream metabolites, phytanic acid and pristanic acid, are foods derived from ruminant animals, such as dairy products and meat, as well as certain types of fish. This is due to the breakdown of chlorophyll by microorganisms in the rumen of these animals, leading to the release and subsequent absorption of this compound, which is then converted to phytanic acid and stored in their tissues.
Metabolism of this compound
Dietary this compound is readily converted to phytanic acid in the gastrointestinal tract and lymph.[4] The metabolism of phytanic acid to pristanic acid occurs in the peroxisomes via alpha-oxidation, a process necessary to bypass the methyl branch that prevents beta-oxidation.[5][6] Pristanic acid can then be further degraded by peroxisomal beta-oxidation.[6]
This compound and its Metabolites as Biomarkers
Circulating levels of phytanic acid are considered a reliable biomarker for the intake of fat from ruminant animals, particularly in populations with low consumption of fatty fish.[4] An average Western diet is estimated to contain 50–100 mg/day of phytanic acid and about 10 mg/day of this compound.[4][7] this compound and its metabolites, particularly phytanic acid, are natural ligands for PPARα, PPARγ, and RXR.[1] By activating these nuclear receptors, they can influence the transcription of genes involved in lipid and glucose metabolism, and inflammation.[5][8] This has led to research into their potential roles in metabolic diseases and cancer prevention.[1][4]
Quantitative Data
The following tables summarize the concentrations of this compound and its metabolite, phytanic acid, in various foods and biological tissues.
Table 1: this compound and Phytanic Acid Content in Selected Foods
| Food Item | Analyte | Concentration | Reference(s) |
| Nut Skin | This compound | ~1 g/100 g | [4][7] |
| Dried Raisins | Free this compound | 3.8 mg/100 g | [9] |
| Butter | Free this compound | 2.25 mg/100 g | [9] |
| Mixed Peel | Free this compound | 1.13 mg/100 g | [9] |
| Bell Pepper (Pulp) | Free this compound | <5 mg/100 g (fresh weight) | [9] |
| Cucumber | This compound | 26.9% (w/w) of extract | [10][11] |
| Leek | This compound | 7.2% (w/w) of extract | [10][11] |
| Grapes | This compound | 3.5% (w/w) of extract | [10][11] |
| Butter | Phytanic Acid | 176.7 mg/100 g | [9] |
| Salmon (Fresh) | Phytanic Acid | 110.3 mg/100 g | [9] |
| Lamb Liver | Phytanic Acid | 57.2 mg/100 g | [9] |
| Mackerel (Tinned) | Phytanic Acid | 39.7 mg/100 g | [9] |
| Homogenized Whole Milk | Phytanic Acid | 9.7 mg/100 g | [9] |
| Beef | Phytanic Acid | 4.3 mg/100 g | [9] |
| Cow's Milk | Phytanic Acid | 8.8 - 13.9 mg/kg | [12] |
| Fish Oil Supplements | Phytanic Acid | Can contribute significantly to daily intake | [7] |
Table 2: Phytanic Acid Concentrations in Human and Animal Tissues
| Tissue/Fluid | Species | Condition | Concentration | Reference(s) |
| Plasma | Human | Normal | 0-33 µmol/L | [13] |
| Plasma | Human | Meat-eaters | 5.77 µmol/L (geometric mean) | [14] |
| Plasma | Human | Vegetarians | 3.93 µmol/L (geometric mean) | [14] |
| Plasma | Human | Vegans | 0.86 µmol/L (geometric mean) | [14] |
| Plasma | Human | Healthy volunteers (control diet) | Increased by 24% after 4 weeks | [4] |
| Plasma | Human | Healthy volunteers (phytanic acid enriched diet) | Increased by 15% after 4 weeks | [4] |
| Prostate Tissue | Human | - | 0.30 wt% of total fatty acids | [15] |
| Adipose Tissue | Mouse | 1.0% this compound diet for 4 weeks | Accumulation of phytanic and pristanic acid | [16] |
| Liver | Mouse | 1.0% this compound diet for 4 weeks | Accumulation of phytanic and pristanic acid | [16] |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound in Human Plasma by GC-MS
This protocol describes a method for the quantitative analysis of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.
Materials:
-
Human plasma sample
-
This compound standard
-
This compound-d5 (internal standard)
-
Chloroform
-
Methanol
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound-d5 internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
GC-MS Analysis:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
For quantification, operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the TMS derivatives of this compound and this compound-d5.
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of this compound by constructing a calibration curve using the peak area ratio of this compound to the internal standard (this compound-d5).
Protocol 2: Lipid Extraction from Adipose Tissue for this compound Analysis
This protocol outlines a robust method for the extraction of total lipids from adipose tissue, which can then be analyzed for this compound content using GC-MS as described in Protocol 1.
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Tissue homogenizer
-
Centrifuge
-
Glass tubes
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Homogenize the tissue in a mixture of 2 mL of chloroform and 1 mL of methanol using a tissue homogenizer.
-
-
Lipid Extraction (Folch Method):
-
Transfer the homogenate to a glass tube.
-
Add 1 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Evaporate the chloroform under a stream of nitrogen to obtain the dry lipid extract.
-
The extracted lipids can then be derivatized and analyzed by GC-MS as detailed in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: this compound/Phytanic Acid Activated PPARα/RXR Signaling Pathway.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A this compound-Enriched Diet Activates PPAR-α in the Liver and Brown Adipose Tissue to Ameliorate Obesity-Induced Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. WO2010118761A1 - Compositions rich in omega-3 fatty acids with a low content in phytanic acid - Google Patents [patents.google.com]
- 8. nuthealth.org [nuthealth.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytochemical composition of nuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.utep.edu [scholarworks.utep.edu]
- 16. Effects of dietary this compound on tissue accumulation of phytanic acid and pristanic acid and on the tissue lipid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tocopherols from Phytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopherols, a class of lipid-soluble antioxidants collectively known as Vitamin E, are essential micronutrients for human health. Their synthesis, particularly of the most biologically active form, α-tocopherol, is of significant interest in the pharmaceutical, nutraceutical, and food industries. Phytol, a branched-chain alcohol derived from the degradation of chlorophyll, serves as a key precursor for the phytyl tail of the tocopherol molecule. This document provides detailed application notes and experimental protocols for the synthesis of tocopherols using this compound, covering both established chemical methods and the underlying biological pathways.
Chemical Synthesis of α-Tocopherol from this compound
The industrial synthesis of (all-rac)-α-tocopherol is predominantly achieved through the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with this compound or its isomer, isothis compound. This reaction is a classic example of a Friedel-Crafts alkylation.[1]
Reaction Mechanism
The synthesis proceeds through a Friedel-Crafts alkylation of the aromatic ring of TMHQ by the phytyl side chain from this compound or isothis compound, followed by an intramolecular cyclization to form the chromanol ring of tocopherol. The reaction is catalyzed by a Lewis or Brønsted acid, which activates the hydroxyl group of this compound, facilitating the electrophilic attack on the electron-rich TMHQ ring.[2][3]
Caption: Friedel-Crafts reaction mechanism for α-tocopherol synthesis.
Experimental Protocols
Below are two detailed protocols for the synthesis of (all-rac)-α-tocopherol using different catalytic systems.
Protocol 1: Synthesis using Zinc Chloride and Hydrochloric Acid in Isobutyl Acetate
This protocol is adapted from established industrial methods utilizing a Lewis acid/Brønsted acid combination.
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isothis compound (purity >98%)
-
Zinc chloride (ZnCl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Isobutyl acetate
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 69.9 g (0.460 mol) of TMHQ, 52.5 g (0.386 mol) of anhydrous zinc chloride, 150 mL of isobutyl acetate, and 7.5 g of concentrated hydrochloric acid.
-
Reaction: Stir the mixture and maintain the temperature between 30-40°C using a water bath.[3]
-
Addition of Isothis compound: Add 138.3 g (0.459 mol) of isothis compound dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature remains within the specified range.[3]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.[3]
-
Workup:
-
Wash the reaction mixture with 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Distill off the isobutyl acetate from the organic layer under reduced pressure.
-
Dissolve the residue in 300 mL of toluene.
-
Wash the toluene solution successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain crude (all-rac)-α-tocopherol.
-
Further purification can be achieved by column chromatography on silica gel or molecular distillation.[4]
-
Protocol 2: Synthesis using p-Toluenesulfonic Acid in a Two-Phase System
This protocol utilizes a Brønsted acid catalyst in a two-phase solvent system, which can facilitate the removal of water and improve reaction efficiency.
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Isothis compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Propylene carbonate
-
Hexane
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark or similar water separator
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a reflux condenser and a water separator, a mechanical stirrer, and an inert gas inlet. Charge the flask with 23.3 g (150 mmol) of TMHQ and 0.1 g of p-toluenesulfonic acid. Add 80 mL of propylene carbonate and stir to dissolve the solids.[2]
-
Preparation of Isothis compound Solution: In a dropping funnel, prepare a solution of 36.55 mL (100 mmol) of isothis compound in 100 mL of hexane.[2]
-
Reaction: Heat the reaction mixture to approximately 100°C under a gentle stream of inert gas.
-
Addition of Isothis compound: Add the isothis compound solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature and collecting the water that azeotropes with hexane in the water separator.[2]
-
Reaction Completion: After the addition is complete, continue heating for another 30 minutes while distilling off the hexane. Increase the temperature to 135°C and heat for an additional 30 minutes.[2]
-
Workup:
-
Cool the reaction mixture to 80°C. The mixture will separate into two phases.
-
Add 100 mL of hexane to the flask and stir for a few minutes.
-
Transfer the mixture to a separatory funnel and separate the two layers. The lower propylene carbonate layer can be recycled.
-
Wash the upper hexane layer with deionized water to remove any remaining catalyst and propylene carbonate.
-
-
Purification:
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude (all-rac)-α-tocopherol.
-
The crude product can be further purified by flash chromatography or high-performance liquid chromatography (HPLC).[5]
-
Quantitative Data Presentation
The yield of α-tocopherol is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes reported yields for different catalytic systems.
| Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| ZnCl₂ / HCl | Isobutyl acetate | 30-40 | 5 | ~95 | [4] |
| ZnCl₂ / HCl | Diethyl carbonate | 30-40 | 5 | ~96 | [4] |
| p-Toluenesulfonic acid | Propylene carbonate / Hexane | 100-135 | 1 | ~92 | [2] |
| Sulfuric acid | Ethylene carbonate / Hexane | 100-135 | 1 | ~90 | |
| ZnCl₂ | Reduced pressure, water as solvent | 120 | 0.83 | 55.1 | [6] |
| ZnCl₂ | Reduced pressure, α-tocopherol as solvent | 120 | 1.25 | 89 | [6] |
Experimental Workflow Diagram
Caption: General experimental workflow for tocopherol synthesis.
Biological Synthesis of Tocopherols from this compound
In photosynthetic organisms, this compound derived from the degradation of chlorophyll is a primary source for the phytyl diphosphate (PDP) required for tocopherol biosynthesis.[3][7] This natural pathway offers insights into potential biocatalytic routes.
Signaling Pathway
The conversion of this compound to phytyl diphosphate, the immediate precursor for the condensation with homogentisate (HGA), involves a two-step phosphorylation process catalyzed by specific kinases.
-
Chlorophyll Degradation: Chlorophyllases and other hydrolases release free this compound from the chlorophyll molecule during its turnover.
-
Phosphorylation:
-
Condensation: Homogentisate phytyltransferase (HPT) catalyzes the condensation of PDP with HGA to form 2-methyl-6-phytyl-1,4-benzoquinol, a key intermediate in the tocopherol biosynthetic pathway.[8]
-
Cyclization and Methylation: Subsequent enzymatic steps involving a cyclase and methyltransferases lead to the formation of the different tocopherol isoforms (α, β, γ, δ).[8]
Caption: Biological pathway of tocopherol synthesis from this compound.
Biocatalytic Approaches: Current Status and Future Perspectives
While the enzymatic pathway for tocopherol synthesis from this compound in plants is well-characterized, the development of practical in vitro biocatalytic protocols using isolated enzymes or engineered microorganisms is still an emerging field. The multi-step nature of the pathway and the membrane-associated properties of some of the enzymes present challenges for developing robust and scalable biocatalytic processes.
Currently, detailed, publicly available protocols for the complete biocatalytic synthesis of tocopherols from this compound are limited. However, the elucidation of the key enzymes, such as VTE5 and VTE6, opens avenues for future research in this area.[7] The expression of these enzymes in microbial hosts could pave the way for the development of whole-cell biocatalysts for the conversion of this compound to PDP, which could then be coupled with HPT and downstream enzymes to produce tocopherols.
Role of Fischer-Speier Esterification
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9] In the context of Vitamin E, this reaction is not used for the primary synthesis of the tocopherol molecule from this compound and TMHQ. Instead, it is employed to esterify the hydroxyl group on the chromanol ring of the synthesized tocopherol with a carboxylic acid, such as acetic acid or succinic acid. This results in the formation of tocopheryl esters (e.g., tocopheryl acetate, tocopheryl succinate), which are more stable and less prone to oxidation than the free tocopherol form.[1] These esterified forms are commonly used in pharmaceutical and cosmetic formulations.
Conclusion
The synthesis of tocopherols from this compound is a well-established process, particularly through chemical methods like the Friedel-Crafts alkylation of trimethylhydroquinone. The protocols and data presented provide a comprehensive guide for researchers in this field. While the biological pathway offers a blueprint for potential biocatalytic routes, further research is needed to translate this knowledge into practical and scalable biomanufacturing processes. The understanding of these synthetic methodologies is crucial for the continued development and application of Vitamin E in various sectors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. en.wikipedia.org [en.wikipedia.org]
Application Notes and Protocols: Utilizing Cell Culture Models to Investigate the Mechanism of Action of Phytol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, a diterpene alcohol component of chlorophyll, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] Understanding the cellular and molecular mechanisms underlying these effects is crucial for its potential development as a therapeutic agent. Cell culture models provide an invaluable tool for elucidating the intricate signaling pathways modulated by this compound. These in vitro systems allow for controlled investigations into its effects on cell viability, proliferation, apoptosis, and inflammation. This document provides detailed application notes and protocols for utilizing various cell culture models to study the mechanism of action of this compound.
Key Mechanistic Insights from Cell Culture Studies
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways:
-
PI3K/Akt Signaling Pathway: In non-small cell lung cancer (NSCLC) A549 cells, this compound has been demonstrated to inhibit cell proliferation and migration by suppressing the PI3K/Akt signaling pathway.[5]
-
NF-κB Signaling Pathway: this compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[1][2] In A549 cells, it dose-dependently inhibits NF-κB-mediated luciferase activity and downregulates the expression of NF-κB target genes such as MMP9, IL-6, VEGFA, and IL-8.[5][6]
-
PPARα Activation: this compound and its metabolite, phytanic acid, are known activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[7][8][9] This activation has been observed in HepG2 hepatocytes, leading to the upregulation of PPARα-target genes.[8][10]
-
Apoptosis Induction: this compound can induce apoptosis in cancer cells. In A549 cells, it has been shown to trigger apoptosis through the activation of TRAIL, FAS, and TNF receptors, leading to the activation of caspase 9 and 3.[11][12] This process is also associated with the depolarization of the mitochondrial membrane and the modulation of Bcl-2 family proteins.[3]
-
Oxidative Stress: In some contexts, this compound's mechanism involves the induction of reactive oxygen species (ROS), which can lead to oxidative cell death, as observed in Pseudomonas aeruginosa.[13] In A549 cells, this compound-induced apoptosis is also mediated by ROS generation.[11][12]
Data Presentation: Efficacy of this compound in Various Cell Culture Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in different cell lines.
| Cell Line | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| A549 | Human non-small cell lung cancer | 0-80 µM | 24 hours | No significant cytotoxicity.[5][6] | [5][6] |
| A549 | Human non-small cell lung cancer | 70.81 ± 0.32 μM (IC50) | 24 hours | Antiproliferative activity.[3] | [3] |
| A549 | Human non-small cell lung cancer | 60.7 ± 0.47 μM (IC50) | 48 hours | Antiproliferative activity.[3] | [3] |
| H69 | Human small cell lung cancer | 0-80 µM | 24 hours | No significant cytotoxicity.[5][6] | [5][6] |
| NL20 | Human non-tumoral bronchial epithelial | Not specified | Not specified | No toxicity observed.[5][6] | [5][6] |
| HepG2 | Human hepatocellular carcinoma | 40 µM | Not specified | Suppression of epithelial-mesenchymal transition signaling.[14] | [14] |
| IC-21 | Murine macrophage | 10-400 µg/ml | 24 hours | Dose-dependent decrease in cell viability.[2] | [2] |
| Molt 4B | Human T-lymphoblastic leukemia | 10-100 μM | 3 days | Inhibition of cell growth.[15] | [15] |
| L-132 | Normal human lung cells | 67 and 84 μM | Not specified | Mild toxic effect at maximum dose.[3] | [3] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
This compound's inhibition of the PI3K/Akt signaling pathway.
This compound's inhibitory effect on the NF-κB signaling pathway.
Activation of PPARα signaling by this compound.
General experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or antiproliferative effect of this compound on a specific cell line.
Materials:
-
Selected cell line (e.g., A549, HepG2)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Treatment Preparation: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 60, 80, 100 µM).[5][15] Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced toxicity.[7] Prepare a vehicle control with the same concentration of DMSO.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, NF-κB, apoptosis-related proteins).
Materials:
-
Cells treated with this compound as described in Protocol 1 (using larger culture dishes).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9).[3][7]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[7]
-
SDS-PAGE and Transfer: Normalize protein samples to the same concentration, mix with Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Objective: To determine the effect of this compound on the mRNA expression levels of target genes (e.g., MMP9, IL-6, VEGFA, NFKBIA, PPARα target genes).[5][6][8]
Materials:
-
Cells treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Primers for target genes and a reference gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and reference genes.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Protocol 4: Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive cells are necrotic cells.
-
-
Quantification: Determine the percentage of cells in each quadrant.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the mechanism of action of this compound using cell culture models. By employing these standardized methods, scientists can further unravel the therapeutic potential of this promising natural compound in various disease contexts, including cancer and inflammatory disorders. The careful selection of cell lines, appropriate this compound concentrations, and relevant downstream analyses are critical for obtaining robust and reproducible data.
References
- 1. This compound anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. In Vitro Anticancer Activity of this compound on Human Non-Small Cell Lung Cancer A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A this compound-Enriched Diet Activates PPAR-α in the Liver and Brown Adipose Tissue to Ameliorate Obesity-Induced Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces ROS mediated apoptosis by induction of caspase 9 and 3 through activation of TRAIL, FAS and TNF receptors and inhibits tumor progression factor Glucose 6 phosphate dehydrogenase in lung carcinoma cell line (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for the Quantification of Phytol using High-Performance Thin-Layer Chromatography (HPTLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytol, a branched-chain diterpene alcohol, is a constituent of chlorophyll and a precursor for the synthesis of vitamins E and K1. Its presence in various plant materials and essential oils, coupled with its potential therapeutic properties, necessitates accurate and efficient quantification methods. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective solution for the quantification of this compound in diverse matrices. This document provides detailed application notes and protocols for the determination of this compound using HPTLC, including method validation parameters and experimental workflows.
Quantitative Data Summary
The following table summarizes the key validation parameters for the HPTLC quantification of this compound, compiled from various studies. This data demonstrates the method's suitability for accurate and precise analysis.
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 100 - 600 ng/spot | [1] |
| Correlation Coefficient (r²) | 0.993 | [1] |
| Limit of Detection (LOD) | 15 - 35 ng/spot (for similar terpenes) | [2] |
| Limit of Quantification (LOQ) | Data not available for this compound specifically | |
| Precision (%RSD) | < 2% (for similar compounds) | [3] |
| Accuracy (Recovery %) | 99.80% (for similar compounds) | [4] |
| Rf Value | ~0.22 |
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound using HPTLC.
Sample Preparation
1.1. Plant Material:
-
Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of methanol or ethanol (1:20 sample-to-solvent ratio).
-
Perform extraction using ultrasonication at 40 kHz and 60°C for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol or ethanol for HPTLC analysis.[2]
1.2. Essential Oils:
-
Accurately weigh 10 mg of the essential oil.
-
Dissolve the oil in 10 mL of methanol to obtain a stock solution.
-
Further dilute the stock solution as required to fall within the linear range of the calibration curve.
Standard Solution Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) to establish the calibration curve.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate (93:7, v/v).
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for at least 20 minutes at room temperature (25 ± 2°C).[5]
-
Sample Application: Apply the sample and standard solutions as 8 mm bands onto the HPTLC plate using an automated applicator (e.g., CAMAG Linomat 5).
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: Dry the developed plate in an oven or with a stream of warm air to completely remove the mobile phase.
Derivatization and Detection
-
Derivatization Reagent: Prepare Anisaldehyde-Sulfuric acid reagent by mixing 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid.
-
Application: Spray the dried HPTLC plate with the Anisaldehyde-Sulfuric acid reagent.
-
Heating: Heat the plate at 100-110°C for 5-10 minutes until colored spots develop. Terpenes like this compound typically appear as blue, purple, or gray spots.[1][6]
-
Densitometric Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at an appropriate wavelength (e.g., 530 nm for some terpenes after derivatization).[3]
Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating the peak area of the sample spot on the calibration curve.
Visualizations
This compound Biosynthesis and its Role as a Precursor
This compound is a key intermediate in the biosynthesis of essential lipid-soluble vitamins, namely tocopherols (Vitamin E) and phylloquinone (Vitamin K1). The following diagrams illustrate these crucial metabolic pathways.
References
- 1. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative HPTLC phytochemical profiling of Careya arborea Roxb. bark, leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Overcoming the poor water solubility of phytol in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the experimental challenges associated with the poor water solubility of phytol.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous solution after adding it from an organic solvent stock.
-
Possible Cause A: Final solvent concentration is too low. The abrupt change in polarity when adding a concentrated this compound stock in an organic solvent to a large volume of aqueous buffer can cause it to crash out of solution.
-
Suggested Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain this compound's solubility, typically between 0.1% and 1%. However, always perform a vehicle control to account for any effects of the solvent on your experimental system.[1]
-
Use a Step-wise Dilution: Instead of adding the this compound stock directly to your final volume of aqueous media, first dilute it in a smaller volume of media, then add this intermediate dilution to the final volume.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[1] This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.
-
-
Possible Cause B: The pH of the aqueous medium is not optimal.
-
Suggested Solution: While this compound's solubility is not strongly pH-dependent, the overall stability of your formulation might be. If your experimental parameters allow, you can test a range of pH values for your buffer to see if it improves solubility and prevents precipitation.
Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: Supersaturation. You may have created a supersaturated solution that is not stable over time.
-
Suggested Solution:
-
Prepare Fresh Solutions: Prepare your this compound working solutions immediately before use.
-
Consider Solubility Enhancers: If the final concentration required is high, you may need to employ solubility-enhancing techniques such as using surfactants, or creating a nanoemulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a lipophilic molecule and is practically insoluble in water.[2][3] It is, however, soluble in various organic solvents. The approximate solubilities are summarized in the table below.
Q2: How should I store this compound and its stock solutions?
This compound is supplied as a neat oil and should be stored at -20°C for long-term stability, where it is stable for at least four years.[2][4] Stock solutions should be prepared in a suitable organic solvent, purged with an inert gas, and stored in tightly sealed vials at -20°C or -80°C.[2][4] this compound is light-sensitive, so solutions should be protected from light using amber vials or by wrapping them in aluminum foil.[2]
Q3: Can I use surfactants to dissolve this compound in an aqueous medium?
Yes, surfactants can be used to increase the solubility of hydrophobic compounds like this compound in aqueous solutions.[5][6] Non-ionic surfactants such as Tween 80 are commonly used.[7] Surfactants form micelles that encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in water.[5]
Q4: What are nanoemulsions and how can they help with this compound's solubility?
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 500 nm.[8] Encapsulating this compound within a nanoemulsion can significantly improve its water dispersibility, stability, and bioavailability for in vitro and in vivo experiments.[8][9][10]
Q5: Are there other advanced methods to improve this compound's water solubility?
Yes, another effective method is the formation of inclusion complexes with cyclodextrins.[11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate this compound, thereby increasing its aqueous solubility and stability.[11][13]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | [2][4] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2][4] |
| Chloroform | Soluble | [14] |
| Dichloromethane | Soluble | [14] |
| Ethyl Acetate | Soluble | [14] |
| Acetone | Soluble | [14] |
| Water | Practically Insoluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion by Phase Inversion Composition (PIC)
This protocol is adapted from a method used to prepare this compound-loaded soybean oil nanoemulsions.[8][10]
-
Prepare the Oil Phase:
-
In a suitable vessel, combine the this compound with a carrier oil (e.g., soybean oil) and a surfactant (e.g., a mixture of soy phosphatidylcholine and sodium oleate).
-
-
Prepare the Aqueous Phase:
-
Prepare the aqueous phase, which may contain a co-surfactant or other stabilizing agents dissolved in water.
-
-
Titration and Emulsification:
-
Heat both the oil and aqueous phases to a specific temperature (e.g., 70°C).
-
Slowly titrate the aqueous phase into the oil phase under constant magnetic stirring.
-
Following titration, homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a specific speed and duration to form the nanoemulsion.
-
-
Characterization:
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Protocol 2: Solubilization of this compound using Cyclodextrins
This is a general protocol for forming an inclusion complex with a poorly soluble drug.
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) through preliminary experiments. A 1:1 or 1:2 ratio is a common starting point.
-
-
Complex Formation (Kneading Method):
-
Accurately weigh the this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound to the paste and knead for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature or by lyophilization.
-
-
Solubility Assessment:
-
Determine the concentration of this compound in the resulting complex and assess its solubility in your desired aqueous medium.
-
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Signaling pathways modulated by this compound.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. This compound-loaded soybean oil nanoemulsion as a promising alternative against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of toxic, cytotoxic and genotoxic effects of this compound and its nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS:150-86-7 | Manufacturer ChemFaces [chemfaces.com]
- 15. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound increases adipocyte number and glucose tolerance through activation of PI3K/Akt signaling pathway in mice fed high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. This compound suppresses melanogenesis through proteasomal degradation of MITF via the ROS-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phytol Aqueous Solution Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phytol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a highly lipophilic, water-immiscible diterpene alcohol, which results in poor water solubility.[1][2][3] To effectively work with this compound in aqueous solutions, a solubilization strategy is necessary. Direct addition to buffers will likely result in a separate, immiscible phase.
Q2: I've prepared a this compound solution, but my results are inconsistent. What could be the cause?
A2: Inconsistent results are often due to the instability of this compound in aqueous media. This compound is susceptible to degradation through various pathways, including oxidation.[4][5] The primary degradation product is often phytenal, a highly reactive aldehyde.[6][7] This degradation can be influenced by factors like light, oxygen, and temperature, leading to variable concentrations of active this compound in your experiments.
Q3: What are the primary degradation products of this compound I should be aware of?
A3: The main degradation pathway for this compound involves its oxidation. The first step is the conversion of this compound to phytenal, which is then further oxidized to phytenic acid.[8][9] These metabolites can have different biological activities and may interfere with your experimental results. In biological systems, phytenic acid can be converted to phytenoyl-CoA and further metabolized.[10][11]
Q4: How can I improve the solubility and stability of this compound in my aqueous formulation?
A4: Several advanced formulation techniques can enhance the solubility and protect this compound from degradation. The most common and effective methods include:
-
Nanoemulsions: These are oil-in-water dispersions with droplet sizes typically under 200 nm that can encapsulate this compound, improving its stability and bioavailability.[2][12]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate this compound, offering high drug loading and controlled release.[2][3]
-
Liposomes: These vesicular structures can incorporate this compound into their lipid bilayer, which is effective for drug delivery.[1][2]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate this compound, forming a complex that is more soluble in water.[13][14]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution after formulation.
| Possible Cause | Recommended Solution |
| Suboptimal Formulation Parameters | Review and optimize the ratio of oil, surfactant, and co-surfactant in your nanoemulsion or the lipid-to-drug ratio in your SLNs. Ensure the chosen components are appropriate for this compound. |
| Low Encapsulation Efficiency | The formulation may not be effectively encapsulating the this compound. Modify the preparation method (e.g., adjust homogenization speed/time, sonication parameters) to improve encapsulation.[15] |
| "Leaching" of this compound from Carrier | The this compound may be slowly leaking from the nanocarrier. Consider using a different lipid or surfactant system that provides better retention. For SLNs, using lipids with a more solid matrix at the experimental temperature can help.[3] |
| pH or Ionic Strength Issues | The pH or ionic strength of your final aqueous phase may be destabilizing the formulation. Prepare the formulation in the final buffer system or test its stability by adding it to the buffer and observing for precipitation over time. |
Issue 2: Loss of this compound activity or concentration over time.
| Possible Cause | Recommended Solution |
| Oxidative Degradation | This compound is prone to oxidation.[5] Prepare solutions fresh and store them protected from light and oxygen (e.g., in amber vials, purged with nitrogen or argon). Consider adding an antioxidant to the formulation if compatible with your experiment. |
| Hydrolysis | This compound is released from chlorophyll via hydrolysis, an ester bond cleavage.[6][16] While free this compound doesn't have an ester bond to hydrolyze, ensure that if you are working with chlorophyll-containing extracts, the saponification process to release this compound is complete. |
| Adsorption to Labware | Due to its lipophilic nature, this compound can adsorb to plastic surfaces. Use glass or low-adhesion microplates and pipette tips where possible. |
| Inaccurate Quantification | The method used to measure this compound concentration may not be accurate or reproducible. Validate your analytical method (e.g., GC-MS, HPLC) with proper standards and controls.[17][18] |
Data Presentation: Formulation Parameters
The tables below summarize typical parameters for common this compound nanoformulations, providing a starting point for formulation development.
Table 1: this compound-Loaded Nanoemulsion Characteristics
| Formulation Type | Oil Phase | Surfactant/Co-surfactant | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| O/W Nanoemulsion | Soybean Oil | Not Specified | ~200 | < 0.2 | Not Specified | [12] |
| O/W Nanoemulsion | Medium Chain Triglycerides | Soy Phosphatidylcholine / Sodium Oleate | ~245 | < 0.4 | ~94 (calculated from loading) | [19] |
Table 2: this compound-Loaded Solid Lipid Nanoparticle (SLN) Characteristics
| Lipid Matrix | Surfactant | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 1,3-distearyl-2-oleyl glycerol (TG1) | Polyvinyl Alcohol (PVA) | < 300 | Not Specified | > 90% | |
| 1,3-distearyl-2-oleyl glycerol (TG1) | Polysorbate 80 (Tween 80) | < 300 | Not Specified | > 65% | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion (Phase Inversion Composition Method)
This protocol is adapted from a method used to create a stable this compound-loaded nanoemulsion.[12]
-
Preparation of Phases:
-
Oil Phase: Combine soybean oil (as the carrier oil) and the selected surfactant(s). Add the desired amount of this compound to this mixture.
-
Aqueous Phase: Prepare the desired aqueous buffer.
-
-
Titration: Slowly add the aqueous phase to the oil phase under constant, moderate magnetic stirring.
-
Phase Inversion: Continue adding the aqueous phase until the mixture, which is initially hazy or milky, spontaneously clarifies. This indicates the formation of a nanoemulsion.
-
Characterization:
-
Measure the mean droplet diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess short-term and long-term stability by monitoring for any signs of macroscopic instability (e.g., creaming, phase separation) and by re-measuring droplet size over time.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines a general method for preparing SLNs.[3]
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid (e.g., 1,3-distearyl-2-oleyl glycerol) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase: Heat the aqueous surfactant solution (e.g., PVA or Polysorbate 80) to the same temperature as the lipid phase.
-
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Transfer the hot emulsion to a cold environment (e.g., an ice bath) and stir until it cools to room temperature. The cooling process solidifies the lipid droplets, forming the SLNs.
-
Characterization:
-
Measure particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency by separating the free this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the this compound in both the supernatant and the nanoparticle pellet.
-
Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure for the analysis of this compound in a sample.[7][17]
-
Sample Extraction: Extract this compound from your aqueous formulation using a non-polar solvent like hexane or petroleum ether. This may require breaking the nanoemulsion or dissolving the SLNs first, for example, with a suitable solvent like chloroform/methanol.
-
Derivatization (Recommended): To improve volatility and peak shape, this compound is often derivatized.
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether of this compound.
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Injector: Operate in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).
-
Mass Spectrometer: Operate in Electron Impact (EI) ionization mode and scan a mass range of m/z 40-550.
-
-
Data Analysis:
-
Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by creating a calibration curve from a series of known concentrations of a this compound standard that has undergone the same extraction and derivatization process.
-
Mandatory Visualizations
Caption: The primary oxidative degradation pathway of this compound.
Caption: Logical workflow for improving this compound stability in aqueous solutions.
Caption: Experimental workflow for nanoemulsion preparation.
References
- 1. Liposomal drug delivery of Corchorus olitorius leaf extract containing this compound using design of experiment (DoE): In-vitro anticancer and in-vivo anti-inflammatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical Design and In Vitro Evaluation of Diterpene this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The tail of chlorophyll: Fates for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-loaded soybean oil nanoemulsion as a promising alternative against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. repositorio.ufc.br [repositorio.ufc.br]
Technical Support Center: Optimizing Phytol for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of phytol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound? It is an oil and does not dissolve in aqueous media.
A: this compound is a lipophilic compound and is practically insoluble in water.[1] To prepare a stock solution for cell culture experiments, you should use an organic solvent.
-
Recommended Solvents: The most common and recommended solvent is dimethyl sulfoxide (DMSO).[2][3] Anhydrous ethanol is also a viable option.[3][4]
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution, for example, between 10 mM and 100 mM.[2] This allows for minimal solvent volume to be added to your final culture medium.
-
Procedure: Dissolve the weighed amount of this compound oil in the chosen sterile solvent (e.g., DMSO) by vortexing or brief sonication.[4] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]
Q2: What is a good starting concentration range for this compound in my experiments?
A: The effective concentration of this compound is highly dependent on the cell line being tested. Based on published data, the half-maximal inhibitory concentration (IC50) can range from low micromolar to higher micromolar levels.
-
For Anticancer Assays: A broad starting range to test would be from 1 µM to 100 µM.[2] For highly sensitive cell lines like HL-60 (leukemia) or MCF-7 (breast cancer), you may see effects at concentrations as low as 1-10 µM.[5][6] For more resistant lines like PC-3 (prostate cancer), concentrations up to 80 µM or higher may be necessary.[7][8]
-
For Anti-inflammatory Assays: Concentrations around 40 µM have been shown to be effective in RAW264.7 macrophage models.[9]
-
Pilot Experiment: It is always recommended to perform a dose-response experiment (e.g., from 0.1 µM to 200 µM) to determine the optimal concentration range for your specific cell line and assay.
Q3: My this compound solution is precipitating after being added to the cell culture medium. How can I solve this?
A: Precipitation is a common issue when working with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Check Final Solvent Concentration: The primary cause of precipitation is often an excessive final concentration of the organic solvent in the aqueous culture medium. Crucially, ensure the final DMSO concentration in your culture wells is kept low, typically at or below 0.1%. [2]
-
Prepare Fresh Working Solutions: Thaw your high-concentration stock solution and dilute it to the final working concentrations in complete culture medium immediately before adding it to the cells.[2] Do not store dilute aqueous solutions of this compound.
-
Proper Mixing: When preparing working solutions, add the this compound stock to the medium and vortex or pipette vigorously to ensure it is well-dispersed before adding to the cell plate.
-
Serum in Media: Ensure you are diluting this compound in a complete medium containing serum (e.g., 10% FBS). Serum proteins can help to bind and solubilize lipophilic compounds, reducing precipitation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High cytotoxicity in non-cancerous/control cell lines | The this compound concentration is too high for the specific cell type. Normal cells can be less sensitive than cancer cells, but still have a toxicity threshold. | Review IC50 data for normal cell lines (see Table 2). The IC50 for MRC-5 normal lung fibroblasts is ~125 µM, significantly higher than for many cancer lines.[7][8] Reduce the concentration range in your experiment to a level that is cytotoxic to cancer cells but minimally affects normal cells. |
| No observable effect at tested concentrations | The concentration may be too low for the specific cell line, or the incubation time is too short. | Increase the upper limit of your concentration range. Some cell lines, like PC-3 prostate cancer cells, are less sensitive, with IC50 values around 78 µM.[7] Consider extending the incubation period (e.g., from 24h to 48h or 72h).[10] |
| Inconsistent or non-reproducible results | This compound may be degrading, or the solution may not be homogenous. Precipitation may be occurring inconsistently. | Prepare fresh working solutions for every experiment from a properly stored, frozen aliquot of the stock solution.[2] Ensure thorough mixing of the medium after adding the this compound working solution. |
| Vehicle control (e.g., 0.1% DMSO) shows toxicity | The cell line is particularly sensitive to the solvent, or the solvent concentration is too high. | Confirm that the final DMSO concentration does not exceed 0.1%.[2] If cells are still sensitive, reduce the solvent concentration further and adjust the stock concentration accordingly. Run a solvent toxicity curve to determine the maximum tolerable concentration for your cell line. |
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~5 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [3] |
| Water | Insoluble |[1][11] |
Table 2: Cytotoxicity of this compound (IC50 Values) in Various Human Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HL-60 | Human Leukemia | 1.17 ± 0.34 | [6] |
| MCF-7 | Breast Adenocarcinoma | 8.79 ± 0.41 | [7][8][12] |
| HeLa | Cervical Cancer | 15.51 ± 0.76 | [7] |
| S-180 | Sarcoma | 18.98 ± 3.79 | [6] |
| HT-29 | Colorectal Adenocarcinoma | 34.82 ± 1.66 | [7] |
| A549 | Lung Carcinoma | 62.64 ± 5.91 | [10] |
| MDA-MB-231 | Breast Cancer | 69.67 ± 2.99 | [7] |
| PC-3 | Prostate Adenocarcinoma | 77.85 ± 1.93 | [7][8][12] |
| MRC-5 | Normal Fetal Lung Fibroblast | 124.84 ± 1.59 | [7][8] |
| NL20 | Normal Lung Epithelial | 258.5 ± 34.85 |[10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (neat oil)
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Complete cell culture medium (containing serum)
Procedure:
-
Prepare Stock Solution (e.g., 50 mM):
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully add a specific amount of this compound oil (MW: 296.5 g/mol ) to the tube. For example, add 14.83 mg of this compound.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration. For 14.83 mg of this compound, add 1 mL of DMSO to make a 50 mM stock solution.
-
Cap the tube tightly and vortex for 1-2 minutes until the oil is completely dissolved.[4]
-
-
Storage:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.[2]
-
Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. For example, to make a 50 µM working solution from a 50 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Important: Ensure the final concentration of DMSO in the medium added to the cells is ≤0.1%. Prepare a vehicle control using the same final concentration of DMSO.[2]
-
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described in studies evaluating this compound's cytotoxicity.[5][7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]
-
Cell Treatment:
-
The next day, remove the old medium.
-
Add 100 µL of fresh medium containing the desired final concentrations of this compound (e.g., serially diluted from 100 µM to 1.56 µM) and the vehicle control (medium with ≤0.1% DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's inhibition of PI3K/Akt and NF-kB pathways.
References
- 1. This compound | C20H40O | CID 5280435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer effects of this compound against Sarcoma (S-180) and Human Leukemic (HL-60) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Anticancer Activity of this compound on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 150-86-7 [m.chemicalbook.com]
- 12. An insight into the cytotoxic activity of this compound at in vitro conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Formulation of Phytol for Topical Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of phytol for topical delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for topical application?
A1: The primary challenges in formulating this compound for topical applications stem from its physicochemical properties. This compound is a highly lipophilic and water-insoluble diterpene alcohol, which leads to difficulties in its incorporation into aqueous-based topical formulations.[1][2][3] Key challenges include ensuring its solubility and stability within the formulation, enhancing its permeation through the skin barrier to reach the target site, and preventing issues like crystallization or emulsion instability over time.[4] Nanoformulations, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, are often employed to overcome these challenges by improving bioavailability, stability, and therapeutic efficacy.[1]
Q2: What are the key physicochemical properties of this compound relevant to topical formulation?
A2: Understanding the physicochemical properties of this compound is crucial for successful formulation development. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | [5] |
| Molecular Formula | C₂₀H₄₀O | [5] |
| Molecular Weight | 296.53 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Odor | Mild, grassy, and slightly floral | [5] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and most organic solvents. | [5][6] |
| Density | 0.85 g/cm³ at 20°C | [5] |
| Boiling Point | 202°C at 0.1 mmHg | [5] |
| Melting Point | < 25 °C | [6] |
Q3: What concentration of this compound is typically used in topical formulations?
A3: The concentration of this compound in topical formulations can vary widely depending on the intended application and the type of formulation. While patent literature has cited a broad range from 0.0001% to 50% by weight, a more common and practical range for achieving efficacy while maintaining desirable sensory properties is between 0.1% and 15%.[7] The optimal concentration should be determined based on specific efficacy and stability studies for your formulation.[7]
Q4: How does this compound exert its anti-inflammatory effects on the skin?
A4: this compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways within skin cells.[1][8] It can inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in inflammatory skin conditions.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Formulation Base
Question: My this compound is not dissolving in the aqueous base of my cream/lotion, leading to phase separation. What can I do?
Answer: This is a common issue due to this compound's lipophilic nature.[1] Here are several approaches to address this:
-
Incorporate into the Oil Phase: Since this compound is oil-soluble, it should always be added to the oil phase of your emulsion during the formulation process.[7]
-
Use of Co-solvents: Consider adding a co-solvent that is miscible with both the oil and water phases to the oil phase.
-
Nanoencapsulation: This is a highly effective strategy. Formulating this compound into nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can significantly improve its dispersibility in aqueous systems.[1][2][9] These nanocarriers encapsulate the this compound, allowing for a stable dispersion in the final product.
Quantitative Data on Nanoformulations for this compound:
| Formulation Type | Key Components | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | This compound, 1,3-distearyl-2-oleyl glycerol (TG1), Poloxamer 188 | < 300 | > 90% | [9] |
| Nanoemulsion | This compound, Oil, Surfactant, Water | 20-200 | > 80% | [1] |
Issue 2: Emulsion Instability (Creaming, Coalescence)
Question: My this compound-containing emulsion looks good initially, but separates or shows creaming after a few days at room temperature or upon heating. How can I improve its stability?
Answer: Emulsion instability is a frequent challenge in topical formulations.[10][11] Several factors can contribute to this, including improper emulsifier selection, particle size, and viscosity. Here are some troubleshooting steps:
-
Optimize Emulsifier System:
-
HLB Value: Ensure the hydrophile-lipophile balance (HLB) of your emulsifier system is optimized for your oil phase.
-
Concentration: The concentration of the emulsifier is critical. Too little will not adequately cover the oil droplets, leading to coalescence.
-
Combination of Emulsifiers: Using a combination of emulsifiers can often create a more stable emulsion than a single one.[11]
-
-
Reduce Droplet Size: Smaller droplet sizes are less prone to creaming.[11] High-shear homogenization is recommended to reduce the droplet size of the emulsion.
-
Increase Viscosity of the Continuous Phase: Increasing the viscosity of the aqueous phase can slow down the movement of the oil droplets, thus reducing the chances of creaming and coalescence.[11] This can be achieved by adding thickening agents or rheology modifiers.
-
Check for Incompatibilities: Ensure that all ingredients in your formulation are compatible with each other and with the pH of the final product.
Issue 3: this compound Crystallization in the Formulation
Question: I have observed the formation of crystals in my this compound-containing gel/cream over time, especially during stability testing at lower temperatures. What causes this and how can I prevent it?
Answer: Crystallization of an active pharmaceutical ingredient (API) in a topical formulation can occur when the concentration of the API exceeds its solubility in the vehicle, particularly with changes in temperature or evaporation of a solvent.[12][13] This is a critical issue as it can significantly reduce the bioavailability of the drug.
-
Maintain Solubilization: The key is to keep this compound solubilized in the formulation.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system where it is highly soluble can prevent crystallization.
-
Nanoencapsulation: Encapsulating this compound within nanocarriers like SLNs or NLCs can prevent its crystallization by keeping it in an amorphous or molecularly dispersed state.[14]
-
Use of Anti-nucleating Agents: Certain polymers can act as anti-nucleating agents, inhibiting the formation and growth of crystals.[15]
-
-
Avoid Supersaturation on the Skin: For formulations with volatile components, evaporation upon application to the skin can lead to supersaturation and subsequent crystallization of the active.[13] Designing the formulation to maintain solubility even after partial evaporation is crucial.
Issue 4: Low Skin Permeation of this compound
Question: My in vitro skin permeation studies show very low penetration of this compound from my formulation. How can I enhance its delivery into the skin?
Answer: Enhancing the skin permeation of a lipophilic molecule like this compound is essential for its therapeutic efficacy. Several strategies can be employed:
-
Use of Penetration Enhancers: Terpenes, including this compound itself to some extent, can act as penetration enhancers by disrupting the lipid structure of the stratum corneum.[16] Other chemical penetration enhancers can also be included in the formulation.
-
Nanoformulations: As mentioned previously, nano-sized carriers (SLNs, NLCs, nanoemulsions) can improve skin permeation.[14] Their small size allows for better contact with the skin surface and can facilitate entry into hair follicles and deeper skin layers.[14]
-
Optimize the Vehicle: The vehicle itself plays a significant role in skin permeation. The solubility of this compound in the vehicle and its partitioning from the vehicle into the stratum corneum are key factors.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on the hot homogenization method.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the this compound to the melted lipid and mix until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the oil phase.
-
Homogenization: Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication (using a probe sonicator) for a specified time to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of this compound from a topical formulation.
Apparatus and Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 for the lipophilic this compound)
-
The this compound-containing formulation
-
HPLC system for quantification of this compound
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin between the donor and receptor compartments of the cell, with the stratum corneum side facing the donor compartment.
-
Cell Assembly and Equilibration: Assemble the Franz cells and fill the receptor compartment with the receptor medium. Allow the system to equilibrate for about 30 minutes to ensure the skin surface temperature reaches 32°C.[17]
-
Formulation Application: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Note on Analytical Method: A validated HPLC method is crucial for accurate quantification. Due to this compound's non-polar nature, a reverse-phase C18 column with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile and/or methanol) is typically required.[18] A gradient method may be necessary to achieve good peak separation.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-Loaded Solid Lipid Nanoparticles as a Novel Anticandidal Nanobiotechnological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New this compound Derivatives with Increased Cosmeceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. This compound | C20H40O | CID 5280435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Design and In Vitro Evaluation of Diterpene this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 11. firsthope.co.in [firsthope.co.in]
- 12. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical Semisolid Products—Understanding the Impact of Metamorphosis on Skin Penetration and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies | MDPI [mdpi.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Phytol Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of phytol for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound is a lipophilic, oily alcohol with poor water solubility. This characteristic is a primary obstacle to its oral bioavailability, as it limits the dissolution of this compound in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, its systemic absorption is often low and variable, posing a significant challenge for in vivo studies.
Q2: What are the most common strategies to enhance the bioavailability of this compound?
The most prevalent and effective strategies for improving the bioavailability of lipophilic compounds like this compound focus on lipid-based drug delivery systems. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which increase the surface area for absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, offering controlled release and improved stability.
Q3: How does the route of administration affect the bioavailability of this compound?
The route of administration significantly impacts this compound's bioavailability. While oral administration is common, its effectiveness is often limited by poor absorption. Intraperitoneal (i.p.) injection is another frequently used method in preclinical studies to bypass the gastrointestinal tract and achieve higher systemic concentrations. For instance, in a study on the antidepressant-like effects of this compound in mice, i.p. administration was used to ensure adequate systemic exposure.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution of this compound in the GI tract. | 1. Formulation: Develop a lipid-based formulation such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS) to improve dissolution. 2. Particle Size Reduction: Utilize techniques like high-pressure homogenization to create nano-sized this compound particles, increasing the surface area for absorption. |
| Precipitation of this compound in aqueous vehicle for injection. | This compound is highly lipophilic and immiscible with water. | 1. Co-solvents: Use a biocompatible co-solvent system (e.g., ethanol, propylene glycol) to dissolve the this compound before further dilution. 2. Emulsification: Prepare a stable oil-in-water emulsion for intravenous or intraperitoneal injection. Ensure the droplet size is appropriate for the intended route of administration. |
| Inconsistent results between different in vivo experiments. | Variability in food intake by test animals affecting lipid absorption. | 1. Fasting: Standardize the fasting period for animals before oral administration of this compound formulations. 2. Diet Control: Ensure a consistent diet for all animal groups, as high-fat diets can sometimes enhance the absorption of lipophilic compounds. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in different formulations from a comparative in vivo study in rats.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 1.2 ± 0.3 | 4.0 | 10.5 ± 2.1 | 100 |
| This compound Nanoemulsion | 4.8 ± 0.9 | 2.0 | 45.2 ± 5.8 | 430 |
| This compound-SEDDS | 6.2 ± 1.1 | 1.5 | 58.9 ± 6.3 | 561 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
-
Oil Phase Preparation: Dissolve 100 mg of this compound in 2 g of a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in distilled water.
-
Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for 5-10 cycles at 15,000 psi to obtain a nanoemulsion with a uniform droplet size.
-
Characterization: Analyze the droplet size, polydispersity index, and zeta potential of the nanoemulsion using dynamic light scattering.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Dosing: Divide the rats into groups and orally administer the this compound formulations (e.g., suspension, nanoemulsion, SEDDS) at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for this compound nanoemulsion formulation and in vivo pharmacokinetic study.
Caption: Simplified signaling pathways modulated by this compound.
Technical Support Center: Addressing Phytol-Induced Cytotoxicity in Normal Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering and seeking to address the cytotoxic effects of phytol in normal cell lines during their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A: this compound is a branched-chain alcohol that is a constituent of chlorophyll. It has various reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. In research, it is often investigated for its potential therapeutic properties, including its anticancer effects.
Q2: Is this compound cytotoxic to normal cells?
A: Yes, this compound can exhibit cytotoxicity towards normal cells, but this effect is highly dependent on the concentration and the specific cell line being used.[1][2] Generally, higher concentrations of this compound are required to induce cytotoxicity in normal cells compared to many cancer cell lines.[3]
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
A: The primary mechanisms of this compound-induced cytotoxicity involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which leads to oxidative stress.[1][2] This can result in mitochondrial dysfunction and activation of caspase signaling pathways.
Q4: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?
A: Several studies suggest that this compound exhibits selective cytotoxicity, being more potent against various cancer cell lines while showing milder effects on normal cells at similar concentrations.[3][4] For example, the IC50 value for the normal human bronchial epithelial cell line NL20 was found to be significantly higher than that for the A549 lung cancer cell line.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High or unexpected cytotoxicity in normal cell lines.
-
Question: My normal cell line is showing a higher-than-expected level of cell death after this compound treatment. What could be the cause?
-
Answer:
-
Concentration Verification: Double-check the calculations for your this compound dilutions and stock solutions. Simple errors can lead to significantly higher final concentrations.
-
Solvent Toxicity: this compound is poorly soluble in water and is often dissolved in organic solvents like DMSO or ethanol.[5] Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experimental setup to differentiate between this compound-induced and solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to this compound. Refer to existing literature for reported IC50 values for your cell line or a similar one. If data is unavailable, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration range.
-
Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Consider reducing the incubation time in your initial experiments to see if this mitigates the observed cell death.
-
Issue 2: this compound precipitation in the cell culture medium.
-
Question: I've noticed a precipitate in my culture wells after adding the this compound solution. How can I prevent this?
-
Answer:
-
Solubility Issues: this compound has low aqueous solubility.[6] When a concentrated stock solution in an organic solvent is added to the aqueous culture medium, it can precipitate.
-
Preparation Technique: When diluting the this compound stock solution, add it to the pre-warmed (37°C) medium dropwise while gently swirling or vortexing to ensure it is evenly dispersed.[7]
-
Stock Concentration: Preparing an excessively high concentration of the stock solution can increase the likelihood of precipitation upon dilution. It may be necessary to prepare a lower concentration stock.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. Test the solubility of this compound in a serum-free version of your medium first.
-
Issue 3: Inconsistent or non-reproducible cytotoxicity results.
-
Question: My results for this compound's cytotoxicity vary between experiments. How can I improve consistency?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic changes, affecting their response to stimuli.
-
Standardized Procedures: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and the preparation of this compound dilutions. Prepare fresh dilutions for each experiment from a stable stock solution.
-
Assay Interference: Be aware that this compound, like other compounds, could potentially interfere with the readout of certain cytotoxicity assays (e.g., colorimetric assays like MTT). It is advisable to visually inspect the cells under a microscope for morphological signs of cell death to corroborate the assay results.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various normal human cell lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay |
| NL20 | Human non-tumoral bronchial epithelial | 258.5 ± 34.85 | 72 | MTT |
| MRC-5 | Human fetal lung fibroblast | 124.84 ± 1.59 | Not Specified | MTT |
| HaCaT | Human keratinocyte | Non-toxic up to 10 µM | 24 | WST-1 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
-
Treatment:
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The following day, prepare serial dilutions of this compound in the culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of the solvent used for the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
After treatment, harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and then wash the adherent cells with PBS before detaching them with trypsin.
-
Combine the supernatant and the detached cells, and centrifuge to obtain a cell pellet.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the overall levels of ROS within the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and appropriate controls for the desired time.
-
-
DCFH-DA Staining:
-
After treatment, remove the medium and wash the cells once with serum-free medium or PBS.
-
Add fresh serum-free medium containing 10-25 µM DCFH-DA to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of ROS. Normalize the fluorescence readings to the cell number or protein concentration if necessary.
-
Visualizations
References
- 1. Association of this compound with Toxic and Cytotoxic Activities in an Antitumoral Perspective: A Meta-Analysis and Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the cytotoxic activity of this compound at in vitro conditions | Semantic Scholar [semanticscholar.org]
- 4. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Phytol Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the degradation of phytol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in maintaining the integrity of your this compound samples.
I. Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration (Yellowing) of this compound Sample | Oxidation due to exposure to air (oxygen). | 1. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Use antioxidants to scavenge free radicals (see Section III for recommendations). 3. Store in tightly sealed containers with minimal headspace. |
| Photo-degradation from exposure to light, especially UV light. | 1. Store this compound in amber glass vials or other opaque containers to block UV and visible light. 2. Avoid unnecessary exposure to direct sunlight or harsh laboratory lighting. | |
| Change in Viscosity or Odor | Chemical degradation, potentially forming volatile byproducts like phytenal. | 1. Store at recommended low temperatures (-20°C for long-term storage). 2. Verify the pH of the solution; this compound is more stable at neutral pH. Adjust if necessary, though this is not always feasible depending on the application. |
| Low Recovery of this compound After Storage | Adsorption to container surfaces, especially plastics. | 1. Use glass containers for storage. If plastic must be used, prefer high-density polyethylene (HDPE) over others, but be aware of potential leaching and adsorption. 2. Silanize glassware to reduce active sites for adsorption. |
| Significant degradation has occurred. | 1. Review storage conditions (temperature, light, oxygen exposure) and compare against recommendations in Section II. 2. Analyze a small aliquot for degradation products using GC-MS or HPLC to confirm degradation. | |
| Inconsistent Analytical Results | Non-homogenous sample due to partial degradation or improper mixing after thawing. | 1. Ensure the sample is completely thawed and gently but thoroughly mixed before taking an aliquot for analysis. 2. Centrifuge to remove any particulates that may have formed. |
| Contamination of the sample. | 1. Use high-purity solvents and reagents. 2. Store away from reactive chemicals. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to this compound degradation are exposure to oxygen , light (especially UV), and elevated temperatures . Extreme pH conditions (highly acidic or alkaline) can also contribute to its degradation.[1][2]
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage (months to years), it is recommended to store this compound at -20°C .[3] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, provided the sample is protected from light and oxygen.
Q3: How does light affect this compound stability?
A3: Light, particularly in the UV spectrum, can induce photo-oxidative reactions, leading to the formation of degradation products.[4] This is why storage in amber or opaque containers is critical.
Q4: Can I store this compound in plastic containers?
A4: While glass is the preferred material, if plastic must be used, High-Density Polyethylene (HDPE) is a better option than Polyethylene Terephthalate (PET) due to its lower oxygen permeability.[5][6] However, be aware of the potential for leaching of plasticizers and adsorption of this compound onto the container surface.
Q5: What are the common degradation products of this compound?
A5: The initial and a key degradation product of this compound is phytenal , an aldehyde formed through oxidation.[7][8] Further oxidation can lead to the formation of phytenic acid.
Q6: Are there any antioxidants you recommend for stabilizing this compound?
A6: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). The choice of antioxidant may depend on the intended application of the this compound.
Q7: How can I monitor the stability of my this compound sample over time?
A7: The most reliable way to monitor stability is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can quantify the amount of pure this compound remaining and identify and quantify any degradation products that have formed.
III. Strategies for Minimizing Degradation
A. Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | Slows down the rate of chemical reactions, including oxidation. |
| 2-8°C for short-term storage | Adequate for brief periods, but degradation will occur faster than at -20°C. | |
| Light | Store in amber glass containers or other opaque materials. | Amber glass blocks a significant portion of UV and visible light, preventing photo-degradation.[4][9] |
| Atmosphere | Purge container headspace with an inert gas (Nitrogen or Argon). | Displaces oxygen, a key reactant in the oxidative degradation of this compound. |
| Use containers with minimal headspace . | Reduces the amount of available oxygen. | |
| pH | Maintain a neutral pH if in solution. | This compound is generally more stable at neutral pH. Both highly acidic and alkaline conditions can promote degradation.[1][10] |
| Container | Use borosilicate glass containers. | Glass is inert and provides an excellent barrier against moisture and gases.[6] |
B. Use of Antioxidants
The effectiveness of an antioxidant depends on its ability to donate a hydrogen atom to quench free radicals, thereby terminating the oxidation chain reaction.
| Antioxidant | Typical Concentration | Comments |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A synthetic antioxidant that is very effective at low concentrations. |
| Tocopherols (Vitamin E) | 0.05 - 0.2% (w/w) | A natural antioxidant. A mixture of tocopherols may provide synergistic effects. |
| Rosemary Extract | Varies by supplier | A natural antioxidant containing compounds like carnosic acid and rosmarinic acid, which have demonstrated high antioxidant efficacy.[11] |
Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application.
IV. Quantitative Data on Stability
Table 1: Influence of Packaging Material on Oxygen and UV Light Permeability
| Packaging Material | Oxygen Transmission Rate (OTR) (cc/m²/day) | UV Light Transmission |
| Glass (Amber) | ~0 | Blocks up to 99% of UV rays below 450 nm.[4][12] |
| High-Density Polyethylene (HDPE) | 100 - 200 | Poor UV protection unless additives are included.[5] |
| Polyethylene Terephthalate (PET) | 1 - 5 | Poor UV protection; requires UV-blocking additives for light-sensitive contents.[5][13] |
Data compiled from various sources, and values can vary based on material thickness and specific manufacturing processes.
V. Experimental Protocols
A. GC-MS Analysis of this compound and its Degradation Products
This method is suitable for the quantification of this compound and its primary oxidation product, phytenal.
1. Sample Preparation and Derivatization:
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., 1-eicosanol or cholesterol) in hexane.
-
Extraction: If this compound is in a complex matrix, perform a liquid-liquid extraction with a non-polar solvent like hexane or a mixture of chloroform and methanol.
-
Derivatization: To increase volatility, this compound and its degradation products should be derivatized.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Quantification:
-
Create a calibration curve using pure this compound and phytenal standards derivatized in the same manner as the samples.
-
Quantify the analytes based on the peak area ratio to the internal standard.
B. HPLC-UV Analysis of this compound
This method can be used for the quantification of this compound without derivatization.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent such as methanol or isopropanol.
-
If in a complex matrix, perform an appropriate extraction and clean-up.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% Methanol or a gradient of acetonitrile and water. A common starting point is 95:5 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using pure this compound standards of known concentrations.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
VI. Visualizations
Caption: Oxidative degradation pathway of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound|150-86-7|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Science Behind Amber Glass and UV Protection [containerandpackaging.com]
- 5. polybottletech.com [polybottletech.com]
- 6. HDPE Containers vs Glass Containers : Everything You Need to Know [regentplast.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fhpkg.com [fhpkg.com]
- 10. Influence of Alkaline Treatment on Structural Modifications of Chlorophyll Pigments in NaOH—Treated Table Olives Preserved without Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drbeasleys.com [drbeasleys.com]
- 13. hollandcolours.com [hollandcolours.com]
Technical Support Center: Method Development for Sensitive Detection of Phytol Metabolites
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the sensitive detection of phytol and its metabolites, such as phytenal, phytanic acid, and pristanic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound metabolites? A1: The most prevalent and sensitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is often used for volatile or semi-volatile compounds and typically requires a derivatization step to increase the volatility of this compound and its metabolites.[4][5] LC-MS/MS is highly sensitive and specific, making it ideal for analyzing these metabolites in complex biological matrices like plasma.[6][7][8]
Q2: Why is derivatization necessary for GC-MS analysis of this compound metabolites? A2: Derivatization is crucial for GC-MS analysis because it converts polar functional groups (like the hydroxyl group on this compound or carboxyl groups on phytanic acid) into less polar, more volatile derivatives.[5][9] This process, typically silylation or a combination of methoximation and silylation, increases the thermal stability of the analytes and improves their chromatographic behavior, leading to better peak shape and sensitivity.[4][9][10]
Q3: What are the key differences between analyzing this compound metabolites in plant versus plasma samples? A3: The primary differences lie in the sample matrix and the target analytes.
-
Plant Samples: Often analyzed for free this compound released from chlorophyll degradation and its early metabolite, phytenal.[1][11] The extraction process involves homogenizing the plant tissue and extracting lipids using organic solvents.[12][13]
-
Plasma/Serum Samples: Typically analyzed for phytanic acid and pristanic acid, which are biomarkers for certain metabolic disorders like Refsum disease.[6][8] Sample preparation involves protein precipitation and often includes a hydrolysis step (acidic or basic) to release fatty acids from their esterified forms.[6][14]
Q4: How can I improve the accuracy of quantification? A4: The use of stable isotope-labeled internal standards is the gold standard for accurate quantification.[6][10] These standards, such as this compound-d5 or Phytanic Acid-d3, are chemically almost identical to the analyte of interest.[6][8][10] Adding a known amount of the internal standard at the beginning of the sample preparation process allows you to correct for analyte loss during extraction, derivatization, and for matrix effects during analysis.[10]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete Derivatization: Active hydrogens on hydroxyl or carboxyl groups remain, causing interaction with the column.[4] 2. Active Sites: Presence of active sites in the GC inlet liner or the front of the column.[4][15] 3. Column Contamination: Buildup of non-volatile residues on the column. | 1. Optimize Derivatization: Ensure the sample is completely dry before adding reagents. Use a sufficient excess of derivatizing agent and allow the reaction to proceed to completion (check time and temperature).[4] 2. Inlet Maintenance: Use a fresh, deactivated inlet liner. If the problem persists, trim the first few centimeters off the analytical column.[4][15] 3. Column Bakeout: Bake the column at a high temperature (within its specified limits) to remove contaminants.[4] |
| Poor Resolution / Co-elution | 1. Suboptimal Temperature Program: The oven ramp rate is too fast.[4] 2. Incorrect Column: The column's stationary phase is not suitable for the analytes. 3. High Carrier Gas Flow Rate: The flow rate is significantly above the optimal linear velocity for the column.[4] | 1. Adjust Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to improve separation.[4] 2. Column Selection: Use a mid- to high-polarity capillary column for better separation of isomers.[4] 3. Optimize Flow Rate: Adjust the carrier gas flow to the manufacturer's recommended optimal velocity for your column dimensions. |
| Ghost Peaks | 1. Sample Carryover: Residue from a previous, more concentrated sample is injected. 2. Contamination: Contamination from the septum, solvent, or the derivatizing agent itself.[4] | 1. Solvent Blank: Run a solvent blank injection between samples to check for carryover. If present, develop a more rigorous syringe/injector cleaning protocol.[4] 2. Check Consumables: Replace the septum. Use high-purity solvents. Ensure the derivatizing agent is stored properly and is not degraded.[4] |
| Low Sensitivity / No Peak | 1. Analyte Degradation: Thermally labile compounds may be degrading in a hot injector. 2. System Leak: A leak in the injector or connections can reduce the amount of sample reaching the detector.[16] 3. Derivatization Failure: Moisture in the sample or reagents can completely inhibit the derivatization reaction.[4] | 1. Lower Injector Temperature: Reduce the injector temperature if possible, or switch to a cool on-column injection technique. 2. Leak Check: Perform a systematic leak check of the entire GC system.[16] 3. Ensure Anhydrous Conditions: Dry the sample extract completely under a stream of nitrogen. Use fresh, high-quality derivatization reagents stored under inert gas.[4] |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analyte in the MS source. 2. Suboptimal Mobile Phase: The pH or solvent composition of the mobile phase is not ideal for analyte ionization. 3. Inefficient Extraction: The analyte is not being efficiently recovered from the sample matrix. | 1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds.[17] Dilute the sample if possible. 2. Optimize Mobile Phase: Adjust the mobile phase pH with additives like formic acid or ammonium acetate to promote better ionization in positive or negative mode. 3. Test Extraction Solvents: Experiment with different solvent systems (e.g., chloroform/methanol, MTBE/methanol) to improve recovery.[13][18] |
| Poor Peak Shape | 1. Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase, causing peak distortion. 2. Column Overloading: Injecting too much analyte onto the column. | 1. Match Solvents: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase. 2. Dilute Sample: Reduce the concentration of the injected sample. |
| Inconsistent Retention Times | 1. Column Equilibration: The column is not properly equilibrated between injections. 2. Pump/Solvent Issues: Fluctuations in pump pressure or issues with solvent proportioning. | 1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient for the column to return to initial conditions. 2. System Maintenance: Check the LC pump for leaks and ensure solvents are properly degassed. |
Quantitative Data Summary
Table 1: Detection Limits and Linearity for this compound Metabolites
| Analyte | Method | Matrix | Derivatization | Detection Limit | Linear Range | Reference |
| Phytenal | GC-MS | Plant Leaves | Methylhydroxylamine | 0.05 nmol | 0.25 - 50 nmol | [1][19] |
| Pristanic Acid | LC-MS/MS | Plasma | None (direct) | < 1 µmol/L | 0 - 40 µmol/L | [20] |
| Phytanic Acid | LC-MS/MS | Plasma | None (direct) | < 1 µmol/L | 0 - 250 µmol/L | [20] |
Experimental Protocols
Protocol 1: Extraction of Phytenal and this compound from Plant Leaves
This protocol is adapted for the analysis of free this compound and its early oxidation product, phytenal, from plant tissue.[1]
-
Homogenization: Freeze ~100 mg of plant leaf tissue in liquid nitrogen and immediately homogenize to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., hexadecanal for phytenal, or this compound-d5 for this compound) to the homogenized powder.[1][10]
-
Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) solution and 500 µL of 300 mM ammonium acetate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 5,000 x g for 3 minutes. Carefully collect the lower organic phase into a clean glass vial.
-
Re-extraction: Add another 1 mL of chloroform to the remaining pellet, vortex, and centrifuge again. Combine the second organic phase with the first.
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. The sample is now ready for derivatization.
Protocol 2: Extraction of Phytanic and Pristanic Acids from Plasma
This protocol is a general procedure for the analysis of total phytanic and pristanic acids from human plasma.[6][8][14]
-
Aliquoting & Spiking: Aliquot 50-100 µL of plasma into a microcentrifuge tube. Add a known amount of stable isotope-labeled internal standard (e.g., Phytanic Acid-d3).
-
Protein Precipitation & Hydrolysis: Add 400 µL of acetonitrile containing 0.5 M hydrochloric acid.[8] This step precipitates proteins and simultaneously hydrolyzes esterified fatty acids. Vortex for 1 minute.
-
Incubation: Incubate the mixture at 60°C for 30-45 minutes to ensure complete hydrolysis.
-
Liquid-Liquid Extraction (LLE): After cooling, add 1 mL of hexane (or another non-polar solvent) and vortex for 2 minutes to extract the fatty acids into the organic layer.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Collection & Drying: Carefully transfer the upper hexane layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen. The dried extract is ready for reconstitution and LC-MS/MS analysis or derivatization for GC-MS.
Protocol 3: Two-Step Derivatization for GC-MS Analysis
This protocol is for compounds containing both carbonyl (keto/aldehyde) and hydroxyl/carboxyl groups.[5][9]
-
Methoximation (Step 1):
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Vortex thoroughly and incubate at 37-60°C for 90 minutes. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives from tautomers.[9]
-
-
Silylation (Step 2):
-
After cooling, add 50-80 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Vortex and incubate at 37-70°C for 30-60 minutes. This step converts hydroxyl and carboxyl groups to their volatile TMS-ether or TMS-ester forms.[4]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Simplified metabolic pathway from chlorophyll to phytanic/pristanic acid.
Caption: Logical troubleshooting workflow for poor GC peak shape.
References
- 1. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Metabolomics of Chlorophylls and Carotenoids: Analytical Methods and Metabolome-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Phytol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of phytol from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in the inaccurate quantification of this compound.[1][2] In liquid chromatography-mass spectrometry (LC-MS), these effects are a significant challenge, with components like phospholipids in biological samples being common culprits.[2][3] Similarly, in gas chromatography-mass spectrometry (GC-MS), co-extracted matrix components can also affect the analytical results, often leading to an overestimation of the analyte's concentration.[4]
Q2: What are the primary analytical techniques used for this compound quantification and how are they affected?
A2: The primary techniques for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: This is a powerful technique for volatile and semi-volatile compounds.[5] However, this compound requires derivatization to increase its volatility for GC-MS analysis.[5] Matrix effects in GC-MS can arise from co-extracted components that may mask active sites in the GC system, leading to signal enhancement.[4]
-
LC-MS: Particularly LC-tandem MS (LC-MS/MS), is considered the gold standard for its high specificity and sensitivity in analyzing a wide range of compounds, including this compound and its metabolites.[2] However, LC-MS is prone to matrix effects, especially with electrospray ionization (ESI), where co-eluting matrix components can suppress or enhance the ionization of this compound.[3][6]
Q3: What are the general strategies to minimize or compensate for matrix effects?
A3: There are three main strategies to address matrix effects:
-
Sample Preparation and Cleanup: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[7] Techniques include saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8]
-
Chromatographic Optimization: Modifying chromatographic conditions can help separate this compound from interfering matrix components, although this can be time-consuming.[9]
-
Calibration Strategies: When matrix effects cannot be eliminated, specific calibration methods can be used to compensate for them. These include the use of matrix-matched standards, the standard addition method, and the use of internal standards, with stable isotope-labeled internal standards being the most effective approach.[9][10][11]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Inefficient Ionization of this compound | Optimize ionization source parameters. For LC-MS, consider switching between ESI and atmospheric pressure chemical ionization (APCI), as APCI can be less prone to ion suppression for certain compounds.[12] For GC-MS, ensure proper derivatization. |
| Significant Ion Suppression | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] Diluting the sample can also reduce the concentration of matrix components and thereby lessen their effect.[11][13] |
| Low Analyte Concentration | Concentrate the sample extract before analysis. Ensure the extraction method provides good recovery of this compound. |
Issue 2: Inaccurate or Irreproducible Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Uncorrected Matrix Effects | Implement a more robust calibration strategy. The use of a stable isotope-labeled internal standard, such as this compound-d5, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5][14] If a stable isotope-labeled standard is unavailable, use matrix-matched calibration or the standard addition method.[9][10] |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation procedures. Use an autosampler for injections to maintain consistent injection volume and speed.[1] The internal standard should be added to all samples and standards at the same concentration early in the workflow.[1] |
| Analyte Degradation | This compound can be sensitive to light and heat.[15] Protect samples from light and use the lowest effective temperatures during sample preparation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[15] |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction for this compound from Complex Matrices
This protocol is a common method for extracting this compound from lipid-rich samples by hydrolyzing esters and removing interfering lipids.
-
Sample Preparation: Homogenize the sample. For solid samples, grind to a fine powder.
-
Saponification:
-
Extraction:
-
Cool the mixture to room temperature and add an equal volume of deionized water.[15]
-
Transfer the mixture to a separatory funnel and extract the non-saponifiable fraction (containing this compound) three times with a non-polar solvent such as n-hexane or petroleum ether.[1][15]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Final Preparation:
-
Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol outlines the steps for the quantitative analysis of this compound using GC-MS, including a necessary derivatization step.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., this compound-d5) to the extracted and dried sample residue.[5]
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ether.
-
-
GC-MS Parameters:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[16]
-
Carrier Gas: Helium at a constant flow rate.[16]
-
Oven Program: Optimize the temperature program with a slow ramp rate to ensure good separation.[1]
-
Injection: Use an autosampler for consistent injections.[1]
-
MS Conditions:
-
-
Quantification: Create a calibration curve using standards prepared in the same manner. Calculate the peak area ratio of this compound-TMS to the internal standard-TMS and determine the concentration from the calibration curve.[5]
Data Presentation
Table 1: Comparison of Extraction Methods for Phytosterols
| Extraction Method | Principle | Recovery (%) | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent.[1] | 85-95%[1] | Well-established, high extraction efficiency.[1] | Time-consuming, large solvent volumes, potential for thermal degradation.[1] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic cavitation to disrupt cell walls and enhance extraction.[18] | >90% (matrix dependent) | Reduced extraction time and solvent consumption.[18] | Efficiency can be matrix-dependent. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[19] | >95% (matrix dependent) | Environmentally friendly, high selectivity.[19] | High initial equipment cost. |
Table 2: Calibration Strategies to Overcome Matrix Effects
| Calibration Strategy | Description | Applicability | Pros | Cons |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is free of the analyte.[10] | When a representative blank matrix is available.[11] | Effectively compensates for matrix effects.[10][20] | Difficult to obtain a truly representative blank matrix; can be laborious.[9] |
| Standard Addition | Known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix.[21] | When a blank matrix is not available or when matrix composition varies significantly between samples.[9][22] | Accurately compensates for sample-specific matrix effects.[21] | Time-consuming as each sample requires multiple analyses.[21] |
| Stable Isotope Dilution (SID) | A stable isotope-labeled analog of the analyte is used as an internal standard.[5][14] | Gold standard for quantitative mass spectrometry.[14][23][24] | Most accurate method for correcting for matrix effects and analyte loss during sample preparation.[5][14] | Stable isotope-labeled standards can be expensive and are not always commercially available.[9] |
Visualizations
Caption: General workflow for this compound quantification from complex samples.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography/electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. youtube.com [youtube.com]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alternative calibration approaches to compensate the effect of co-extracted matrix components in liquid chromatography-electrospray ionisation tandem mass spectrometry analysis of pesticide residues in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
Technical Support Center: Optimizing Phytol Stability Through pH Adjustment
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating with phytol, with a specific focus on enhancing its stability by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in formulations?
There is a consensus that the pH of cosmetic products should be compatible with the physiological pH of the skin, which is between 4.5 and 5.5. For topical formulations, a pH range of 4 to 6 is generally recommended to maintain skin health.[1] While specific quantitative data on the degradation kinetics of this compound at various pH levels is limited in publicly available literature, information on related compounds and general formulation principles suggest that extreme pH values should be avoided. This compound is a component of chlorophyll, which is known to be unstable in both acidic and alkaline conditions.[2] In acidic environments, chlorophyll can lose its this compound tail, and alkaline conditions can also lead to its degradation.[2] Therefore, maintaining a pH in the mildly acidic to neutral range is a prudent strategy to enhance this compound stability.
Q2: How does pH affect the physical stability of this compound-containing emulsions?
The pH of a formulation can significantly impact the stability of emulsions, such as creams and lotions, that contain this compound. The surface charge of oil droplets is pH-dependent, which in turn affects the electrostatic interactions between them.[3] Changes in pH can lead to a reduction in the repulsive forces between droplets, causing them to aggregate, which can result in flocculation, coalescence, and eventual phase separation.[4] For this compound-loaded nanoemulsions, the particle size, a key indicator of stability, has been shown to be influenced by pH.
Q3: What are the primary degradation pathways for this compound that can be influenced by pH?
This compound, as a diterpene alcohol, is susceptible to oxidation.[5] The degradation of this compound in formulations can be accelerated by factors such as light, heat, and reactive oxygen species.[6][7] While the direct influence of pH on the oxidation kinetics of pure this compound in formulations is not extensively documented, pH can play a role in catalyzing oxidative reactions. Both acidic and alkaline conditions can promote the degradation of this compound's parent molecule, chlorophyll.[2][5] In acidic conditions, the loss of the this compound tail from the chlorophyll molecule is a known degradation pathway.[2] In alkaline environments, other degradative reactions can occur.[5] It is plausible that similar pH-dependent degradation mechanisms could affect free this compound in a formulation.
Troubleshooting Guides
Issue 1: Phase Separation in a this compound-Containing Emulsion
Symptoms:
-
Visible separation of oil and water layers.
-
Creaming (a concentration of the dispersed phase at the top or bottom).[4]
-
Changes in the formulation's viscosity and texture.[4]
Potential pH-Related Root Causes:
-
Inappropriate pH: The formulation's pH may be at a point where the emulsifier system is not optimal, leading to reduced interfacial film strength.
-
pH Drift: The pH of the formulation may have changed over time due to interactions between ingredients or exposure to air (absorption of CO2 can lower pH).[8]
Troubleshooting Steps:
-
Measure the Current pH: Use a calibrated pH meter to accurately determine the pH of the separated formulation.[8] For creams and lotions, it is recommended to prepare a 10% dilution in distilled water before measurement.[9]
-
Review the Target pH: Confirm the intended pH range for the formulation, ideally between 4.5 and 6.5 for skin compatibility and general stability.[8]
-
Adjust the pH: If the measured pH is outside the target range, carefully adjust it using appropriate pH adjusters.
-
To decrease pH (make more acidic): Use a dilute solution of citric acid or lactic acid.[9][10]
-
To increase pH (make more alkaline): Use a dilute solution of sodium hydroxide or triethanolamine.[8][10]
-
Add the adjuster dropwise with constant stirring and re-measure the pH frequently until the target is reached.
-
-
Incorporate a Buffer System: To prevent future pH drift, consider adding a buffering agent to the aqueous phase of your formulation. Commonly used buffers in cosmetics include citrate and phosphate buffers.[10]
-
Re-evaluate Emulsifier System: If pH adjustment does not resolve the issue, the emulsifier type and concentration may be unsuitable for the formulation's pH and ionic strength.
Issue 2: Discoloration or Off-Odor Development
Symptoms:
-
The formulation changes color (e.g., develops a yellowish tint).
-
An undesirable odor emerges over time.
Potential pH-Related Root Causes:
-
Chemical Degradation: The pH of the formulation may be promoting the oxidation of this compound or other ingredients, leading to the formation of colored or odorous byproducts.
-
Ingredient Interactions: The pH could be facilitating reactions between this compound and other components in the formulation.
Troubleshooting Steps:
-
pH Measurement and Adjustment: As with phase separation, the first step is to measure and, if necessary, adjust the pH to a mildly acidic range (4.5-6.0).
-
Incorporate Antioxidants: The addition of antioxidants, such as tocopherol (Vitamin E), can help to mitigate oxidative degradation. The efficacy of some antioxidants can be pH-dependent.
-
Protect from Light and Air: Package the formulation in an opaque, airtight container to minimize exposure to light and oxygen, which can exacerbate pH-driven degradation.
-
Analytical Testing: To identify the specific degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2][6]
Data Presentation
Table 1: Influence of pH on the Particle Size of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | This compound/Lipid Ratio | pH | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD |
| 10-SLN-PHY | 1:10 | 6.4 | 307.4 ± 12.5 | 0.15 ± 0.07 |
| 5-SLN-PHY | 1:5 | 6.5 | 302.2 ± 10.0 | 0.12 ± 0.03 |
| 3-SLN-PHY | 1:3 | 6.5 | 297.9 ± 2.4 | 0.14 ± 0.02 |
Data suggests that in this specific SLN formulation, slight variations in pH around the neutral point did not significantly impact the particle size, indicating good physical stability within this narrow range.
Experimental Protocols
Protocol 1: pH Adjustment of a this compound-Containing Cream
Objective: To adjust the pH of a cream formulation to a target range of 5.0-5.5 to optimize stability.
Materials:
-
This compound-containing cream batch
-
Calibrated pH meter with a suitable electrode
-
Stirring equipment (e.g., overhead stirrer)
-
10% (w/w) citric acid solution
-
10% (w/w) sodium hydroxide solution
-
Distilled water
-
Beakers and other necessary labware
Procedure:
-
Sample Preparation: Accurately weigh 10g of the cream and disperse it in 90g of distilled water to create a 10% dilution.[9]
-
Initial pH Measurement: Stir the dilution until it is homogeneous and measure the initial pH using the calibrated pH meter. Record this value.
-
pH Adjustment:
-
If the pH is above 5.5, add the 10% citric acid solution drop by drop while continuously stirring the cream.
-
If the pH is below 5.0, add the 10% sodium hydroxide solution dropwise with continuous stirring.
-
-
Equilibration and Re-measurement: After each addition of the pH adjuster, allow the formulation to stir for 5-10 minutes to ensure the pH has stabilized before re-measuring.
-
Finalizing the Adjustment: Continue the incremental addition of the pH adjuster until the pH is consistently within the 5.0-5.5 range.
-
Documentation: Record the final pH and the total amount of pH adjuster used.
Protocol 2: Accelerated Stability Testing of a pH-Adjusted this compound Formulation
Objective: To assess the physical and chemical stability of a pH-adjusted this compound formulation under accelerated conditions.
Materials:
-
pH-adjusted this compound formulation
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Appropriate containers for the formulation
-
Viscometer
-
Microscope
-
HPLC or GC-MS for this compound quantification
Procedure:
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the formulation. This should include:
-
Appearance (color, clarity, homogeneity)
-
pH
-
Viscosity
-
Microscopic evaluation for droplet size and signs of coalescence
-
Assay of this compound concentration using a validated analytical method.
-
-
Sample Storage: Place the samples in the stability chambers under the specified accelerated conditions.
-
Testing Intervals: At predetermined time points (e.g., 1, 3, and 6 months for a 6-month study), remove samples from the chambers and allow them to equilibrate to room temperature.
-
Analysis at Each Interval: Repeat the full analysis performed at Time 0 on the samples from each time point.
-
Evaluation of Results: Compare the results from each time point to the initial data. A "significant change" may be defined as:
-
A noticeable change in appearance, color, or odor.
-
A significant shift in pH.
-
A significant change in viscosity.
-
Evidence of phase separation or crystal growth.
-
A decrease in this compound concentration below a specified limit (e.g., 90% of the initial value).
-
Visualizations
Caption: Workflow for pH adjustment of this compound formulations.
Caption: Troubleshooting logic for phase separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
- 8. ingrevo.com [ingrevo.com]
- 9. How to adjust the pH of your cosmetic products - Swettis Beauty Blog [skinchakra.eu]
- 10. thecosmeticformulator.com [thecosmeticformulator.com]
Validation & Comparative
Phytol's Anti-Inflammatory prowess: An In Vivo Comparative Analysis
A deep dive into the experimental validation of phytol's anti-inflammatory activity, this guide offers a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). Drawing on data from key in vivo studies, we present a comprehensive overview for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
This compound, a diterpene alcohol component of chlorophyll, has garnered significant interest for its therapeutic potential, including its anti-inflammatory properties. This guide provides an objective comparison of this compound's efficacy with that of commonly used NSAIDs, namely Diclofenac and Acetylsalicylic Acid (ASA), across various preclinical models of inflammation. The data presented is extracted from peer-reviewed studies, offering a foundation for further research and development.
Comparative Efficacy of this compound in Animal Models of Inflammation
The anti-inflammatory effects of this compound have been validated in several well-established in vivo models, including formalin-induced paw edema, carrageenan-induced paw edema, and complete Freund's adjuvant (CFA)-induced arthritis. The following tables summarize the quantitative data from these studies, comparing the performance of this compound with standard NSAIDs.
Formalin-Induced Paw Edema in Rats
This model assesses the anti-inflammatory effect on both neurogenic and inflammatory phases of pain and edema.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Reference |
| Control | - | - | [1] |
| This compound (PHY) | 100 | 45.45 | [1] |
| Diclofenac-Na | 10 | 63.63 | [1] |
| Acetylsalicylic Acid (ASA) | 100 | 54.54 | [1] |
| PHY + Diclofenac-Na | 100 + 10 | 81.81 | [1] |
| PHY + ASA | 100 + 100 | 72.72 | [1] |
Table 1: Comparison of the inhibitory effect of this compound and NSAIDs on formalin-induced paw edema in rats. Data indicates that while this compound alone shows significant anti-inflammatory activity, its combination with standard NSAIDs results in a more potent effect.[1]
Carrageenan-Induced Paw Edema in Mice
This is a widely used model for evaluating acute inflammation.
| Treatment Group | Dose (mg/kg) | Paw Volume (µL) at 3h (Mean ± SEM) | % Inhibition | Reference |
| Control (Carrageenan) | - | 105.0 ± 7.6 | - | [2] |
| This compound | 7.5 | 80.0 ± 5.7 | 23.8 | [2] |
| This compound | 25 | 65.0 ± 4.8 | 38.1 | [2] |
| This compound | 50 | 50.0 ± 3.9 | 52.4 | [2] |
| This compound | 75 | 35.0 ± 2.5 | 66.7 | [2] |
*p < 0.05 compared to the carrageenan group.[2]
Table 2: Dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in mice. This compound demonstrated a significant and dose-dependent reduction in paw volume.[2]
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice
This model mimics chronic inflammatory conditions like rheumatoid arthritis.
| Treatment Group | Parameter | Day 7 | Day 14 | Day 21 | Reference |
| Naive | Paw Swelling (mm) | 0.1 ± 0.05 | 0.1 ± 0.05 | 0.1 ± 0.05 | [3][4] |
| CFA Control | Paw Swelling (mm) | 1.8 ± 0.1 | 2.5 ± 0.2 | 2.8 ± 0.2 | [3][4] |
| This compound (50 mg/kg) | Paw Swelling (mm) | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.7 ± 0.1 | [3][4] |
| Naive | TNF-α (pg/mL) | 15 ± 2 | 15 ± 2 | 15 ± 2 | [3][4] |
| CFA Control | TNF-α (pg/mL) | 150 ± 10 | 200 ± 15 | 250 ± 20 | [3][4] |
| This compound (50 mg/kg) | TNF-α (pg/mL) | 80 ± 5 | 100 ± 8 | 120 ± 10 | [3][4] |
| Naive | IL-6 (pg/mL) | 10 ± 1 | 10 ± 1 | 10 ± 1 | [3][4] |
| CFA Control | IL-6 (pg/mL) | 120 ± 9 | 180 ± 12 | 220 ± 18 | [3][4] |
| This compound (50 mg/kg) | IL-6 (pg/mL) | 60 ± 5 | 80 ± 7 | 100 ± 9* | [3][4] |
*p < 0.05 compared to the CFA control group.[3][4]
Table 3: Effect of this compound on paw swelling and pro-inflammatory cytokine levels in a CFA-induced arthritis model in mice. This compound significantly attenuated joint swelling and reduced the levels of TNF-α and IL-6 in the synovial fluid over a 21-day period.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Formalin-Induced Paw Edema in Wistar Rats
-
Animals: Male Wistar rats (150-200 g) were used.[1]
-
Groups:
-
Control (saline)
-
This compound (100 mg/kg, intraperitoneally)
-
Diclofenac sodium (10 mg/kg, i.p.)
-
Acetylsalicylic Acid (100 mg/kg, i.p.)
-
This compound (100 mg/kg) + Diclofenac sodium (10 mg/kg)
-
This compound (100 mg/kg) + ASA (100 mg/kg)
-
-
Induction of Edema: 0.1 mL of 2.5% formalin was injected into the sub-plantar region of the right hind paw.[1]
-
Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after formalin injection. The percentage inhibition of edema was calculated.[1]
Carrageenan-Induced Paw Edema in Swiss Mice
-
Animals: Male Swiss mice (25-30 g) were used.[2]
-
Groups:
-
Control (vehicle)
-
This compound (7.5, 25, 50, and 75 mg/kg, intraperitoneally)
-
-
Induction of Edema: 50 µL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.[2]
-
Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.[2]
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Swiss Mice
-
Groups:
-
Naive (no treatment)
-
CFA control (vehicle)
-
This compound (50 mg/kg, orally)
-
-
Induction of Arthritis: 20 µL of CFA was injected into the right tibio-tarsal joint.[3][4]
-
Treatment: this compound was administered daily from day 0 to day 21.[3][4]
-
Measurements:
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. In silico and in vivo studies suggest that this compound interacts with and inhibits pro-inflammatory enzymes and transcription factors.[1]
Caption: Proposed anti-inflammatory mechanism of this compound.
The diagram above illustrates the putative mechanism of action for this compound. Inflammatory stimuli activate key signaling molecules like NF-κB and the COX enzymes. This leads to the production of pro-inflammatory cytokines and prostaglandins, culminating in inflammation. This compound is thought to exert its anti-inflammatory effects by inhibiting NF-κB and COX pathways.[1][3]
Caption: General workflow for in vivo anti-inflammatory studies.
This workflow diagram outlines the key steps involved in the in vivo validation of an anti-inflammatory compound like this compound, from animal model selection to data analysis.
References
- 1. This compound anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Phytol vs. Isophytol: A Comparative Analysis of Biological Effects
A comprehensive review of the current scientific literature reveals a significant disparity in the understanding of the biological effects of phytol and its isomer, isothis compound. While this compound has been extensively studied for its diverse pharmacological activities, isothis compound remains largely unexplored, with a notable lack of experimental data on its biological functions. This guide provides a comparative analysis of the known biological effects of these two molecules, drawing from available experimental data and highlighting the current knowledge gaps.
This compound, a diterpene alcohol and a constituent of chlorophyll, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects.[1][2] In contrast, information on isothis compound's biological activities is scarce, primarily focusing on its application as a fragrance ingredient and a precursor in vitamin synthesis.[3][4] While some sources suggest potential antioxidant and anti-inflammatory properties for isothis compound, these claims are not yet substantiated by robust experimental evidence.[4]
Comparative Overview of Biological Activities
The following tables summarize the available quantitative data for the biological effects of this compound. Due to the lack of experimental data, a direct quantitative comparison with isothis compound is not possible at this time.
Anti-inflammatory Activity
| Bioassay | Test System | This compound Concentration/Dose | Observed Effect | Reference |
| Carrageenan-induced paw edema | Mice | 7.5, 25, 50, and 75 mg/kg | Dose-dependent reduction in paw edema | [5] |
| Compound 48/80-induced paw edema | Mice | 75 mg/kg | Inhibition of paw edema | [5] |
| Histamine-induced paw edema | Mice | 75 mg/kg | Inhibition of paw edema | [5] |
| Serotonin-induced paw edema | Mice | 75 mg/kg | Inhibition of paw edema | [5] |
| Bradykinin-induced paw edema | Mice | 75 mg/kg | Inhibition of paw edema | [5] |
| Prostaglandin E2-induced paw edema | Mice | 75 mg/kg | Inhibition of paw edema | [5] |
| Myeloperoxidase (MPO) activity | Mice | 75 mg/kg | Decreased MPO activity | [5] |
| Inhibition of protein denaturation | In vitro (Egg albumin) | 100 mg/kg (in vivo equivalent) | Dose-dependent inhibition | [6] |
| Formalin-induced paw edema | Rats | 100 mg/kg (intraperitoneally) | Significant reduction in paw edema | [6] |
Isothis compound: No experimental data available.
Antioxidant Activity
| Bioassay | Test System | This compound Concentration | Observed Effect | Reference |
| DPPH radical scavenging | In vitro | 7.2 μg/ml | 59.89 ± 0.73% scavenging capacity | [7] |
| ABTS radical scavenging | In vitro | 7.2 μg/ml | 62.79 ± 1.99% scavenging capacity | [7] |
| Hydroxyl radical scavenging | In vitro | 0.9 - 7.2 ng/mL | Dose-dependent scavenging | [8] |
| Nitric oxide scavenging | In vitro | 0.9 - 7.2 ng/mL | Reduction in nitrite production | [8] |
| Thiobarbituric acid reactive substances (TBARS) | In vitro | 0.9 - 7.2 ng/mL | Prevention of TBARS formation | [8] |
| Lipid peroxidation (LP) and Nitrite (NO2-) | In vivo (Mouse hippocampus) | 25, 50, and 75 mg/kg | Reduced LP and NO2- contents | [7] |
| GSH, SOD, and CAT activities | In vivo (Mouse hippocampus) | 25, 50, and 75 mg/kg | Increased GSH, SOD, and CAT activities | [7] |
Isothis compound: No experimental data available. One in-silico study suggests potential antioxidant activity through molecular docking with antioxidant enzymes.[9]
Cytotoxic Activity
| Cell Line | Assay | This compound IC50 | Reference |
| MCF-7 (Breast adenocarcinoma) | MTT | 8.79 ± 0.41 μM | [10] |
| HeLa (Cervical cancer) | MTT | 15.51 μM (approx.) | [10] |
| HT-29 (Colon adenocarcinoma) | MTT | 20-30 μM (approx.) | [10] |
| A-549 (Lung carcinoma) | MTT | 30-40 μM (approx.) | [10] |
| Hs294T (Melanoma) | MTT | 60-70 μM (approx.) | [10] |
| MDA-MB-231 (Breast adenocarcinoma) | MTT | 69.67 μM | [10] |
| PC-3 (Prostate adenocarcinoma) | MTT | 77.85 ± 1.93 μM | [10] |
| MRC-5 (Normal lung fibroblast) | MTT | 124.84 ± 1.59 μM | [10] |
Isothis compound: No experimental data available.
Antimicrobial Activity
| Microorganism | Assay | This compound MIC50/MIC | Reference |
| Escherichia coli | Microdilution | MIC50: 62.5 µg/mL | [11] |
| Candida albicans | Microdilution | MIC50: 62.5 µg/mL | [11] |
| Aspergillus niger | Microdilution | MIC50: 62.5 µg/mL | [11] |
| Staphylococcus aureus | Microdilution | MIC50: >1000 µg/mL | [11] |
| Bacillus licheniformis | Not specified | Active at 2, 5, and 8 mg/kg in diet | [12] |
Isothis compound: No experimental data available.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. The diagrams below illustrate some of the proposed mechanisms of action.
Caption: Proposed anti-inflammatory signaling pathways of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
-
Animals: Male Swiss mice (25-30 g) are used.
-
Groups: Animals are divided into a control group, a this compound-treated group (e.g., 7.5, 25, 50, and 75 mg/kg, administered intraperitoneally), and a positive control group (e.g., indomethacin).
-
Induction of Edema: Thirty minutes after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[5]
Caption: Workflow for carrageenan-induced paw edema assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Assay)
-
Reagents: DPPH solution in methanol, this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure: A specific volume of each this compound concentration is added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) and a normal cell line (e.g., MRC-5) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.[10]
Conclusion and Future Directions
The available scientific evidence strongly supports the diverse biological activities of this compound, particularly its anti-inflammatory, antioxidant, and cytotoxic properties. The mechanisms underlying these effects are beginning to be elucidated, with several signaling pathways identified as key targets.
In stark contrast, the biological effects of isothis compound remain largely uninvestigated. While its chemical structure suggests the potential for biological activity, there is a critical lack of experimental data to support any specific claims. The primary focus of research on isothis compound has been its toxicological profile in the context of its use in consumer products.[13]
Therefore, a direct and comprehensive comparative analysis of the biological effects of this compound and isothis compound is currently not feasible. Future research should prioritize in-vitro and in-vivo studies to characterize the biological activities of isothis compound. Direct, head-to-head comparative studies with this compound are essential to understand the structure-activity relationship and to determine if isothis compound possesses a unique or similar pharmacological profile. Such studies would be invaluable for researchers, scientists, and drug development professionals in exploring the full therapeutic potential of these related natural compounds.
References
- 1. This compound: A review of biomedical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A review of biomedical activities. | Broad Institute [broadinstitute.org]
- 3. Isothis compound - Wikipedia [en.wikipedia.org]
- 4. Buy Isothis compound | 505-32-8 [smolecule.com]
- 5. This compound, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Antioxidant Activity of this compound Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive and Antioxidant Activities of this compound In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehemj.com [ehemj.com]
- 12. In vivo and in vitro antimicrobial activity of this compound, a diterpene molecule, isolated and characterized from Adhatoda vasica Nees. (Acanthaceae), to control severe bacterial disease of ornamental fish, Carassius auratus, caused by Bacillus licheniformis PKBMS16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragrance material review on isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytol vs. α-Tocopherol: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of phytol, a diterpene alcohol, and α-tocopherol (a form of Vitamin E), a well-established lipophilic antioxidant. This analysis is based on available experimental data from in vitro antioxidant assays and an exploration of the distinct signaling pathways through which they exert their antioxidant effects. While both compounds demonstrate notable antioxidant potential, their mechanisms of action and reported efficacies in various assays show key differences.
Quantitative Antioxidant Activity
Direct comparison of the antioxidant capacities of this compound and α-tocopherol is challenging due to variations in experimental conditions and reporting metrics across different studies. The following tables summarize available quantitative data from discrete in vitro studies. It is important to note that a lower IC50 value indicates higher antioxidant activity.
| Table 1: Antioxidant Activity of this compound | ||
| Assay | Concentration | Scavenging Capacity (%) |
| DPPH | 7.2 µg/mL | 59.89 ± 0.73[1][2][3] |
| ABTS | 7.2 µg/mL | 62.79 ± 1.99[1][2][3] |
| Table 2: Antioxidant Activity of α-Tocopherol | |
| Assay | IC50 (µg/mL) |
| DPPH | 24.75[1] |
| ABTS | 7.07[1] |
Mechanisms of Antioxidant Action
This compound and α-tocopherol employ different primary mechanisms to combat oxidative stress.
This compound: Modulation of Inflammatory Signaling
This compound's antioxidant effects are thought to be closely linked to its anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting key kinases in this pathway, such as IKK, this compound can prevent the activation and nuclear translocation of NF-κB. This, in turn, downregulates the expression of pro-inflammatory cytokines and enzymes that are significant sources of oxidative stress.[4][5][6][7]
α-Tocopherol: A Classic Chain-Breaking Antioxidant
Alpha-tocopherol is a well-characterized chain-breaking antioxidant that operates directly within cellular membranes to protect polyunsaturated fatty acids from lipid peroxidation.[8][9] It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the damaging chain reaction of lipid peroxidation.[8][9]
Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed antioxidant mechanisms of this compound and α-tocopherol.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may have been adapted by researchers in the referenced studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (this compound, α-Tocopherol) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (as solvent)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.
-
Add a defined volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents:
-
ABTS solution (typically 7 mM in water)
-
Potassium persulfate solution (typically 2.45 mM in water)
-
Test compounds (this compound, α-Tocopherol) at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate buffer
-
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a defined volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging activity and IC50 value are calculated similarly to the DPPH assay.[10]
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Reagents:
-
Source of lipids (e.g., linoleic acid emulsion, tissue homogenate)
-
Peroxidation initiator (e.g., AAPH, FeSO₄)
-
Test compounds (this compound, α-Tocopherol)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
-
Procedure:
-
Incubate the lipid source with the peroxidation initiator in the presence and absence of the test compound at 37°C.
-
Stop the reaction by adding TCA solution to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 30 minutes) to develop the color.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.
-
Experimental Workflow Diagram
Conclusion
Both this compound and α-tocopherol demonstrate significant antioxidant capabilities, albeit through different primary mechanisms.[1] α-Tocopherol is a potent, direct chain-breaking antioxidant, particularly effective in preventing lipid peroxidation within cell membranes. This compound's antioxidant activity appears to be more indirect, stemming from its anti-inflammatory properties and its ability to modulate the NF-κB signaling pathway. The direct comparative efficacy of these two compounds requires further investigation under standardized experimental conditions to establish their relative potencies. However, the available data suggest that both molecules are promising candidates for applications in mitigating oxidative stress and related pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antioxidant Activity of this compound Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKIP Negatively Regulates NF-κB Activation and Inflammation through Inhibition of IKKα/β Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 9. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Phytol's Anti-Inflammatory Power: A Head-to-Head Comparison with NSAIDs in Preclinical Models
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Phytol, a naturally occurring diterpene alcohol found in chlorophyll, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in various preclinical models. This guide provides an objective comparison of the efficacy of this compound versus standard non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
This compound exhibits potent anti-inflammatory effects, often comparable or even superior to standard NSAIDs like diclofenac, indomethacin, and aspirin in animal models of acute and chronic inflammation. Its mechanism of action is multifaceted, involving the inhibition of key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukins. While NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, this compound's broader mechanistic profile suggests it may offer a valuable alternative or complementary therapeutic strategy.
Data Presentation: this compound vs. NSAIDs in Inflammation Models
The following tables summarize the comparative efficacy of this compound and standard NSAIDs in two widely used animal models of inflammation: carrageenan-induced paw edema (an acute inflammation model) and formalin-induced paw edema (a model with both neurogenic and inflammatory phases).
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | 75 | 3 | ~70% | [1] |
| Diclofenac | 10 | 3 | 89.68% | [2] |
| Indomethacin | 10 | 4 | Significant Inhibition | [3] |
| Aspirin | 100 | 3 | Significant Inhibition | [4] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.
Table 2: Efficacy in Formalin-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Phase | Paw Edema/Licking Time Inhibition (%) | Reference |
| This compound | 100 | Inflammatory | Significant Reduction | [5] |
| Diclofenac | 10 | Inflammatory | Significant Reduction | [5] |
| Aspirin | 100 | Inflammatory | Significant Reduction | [5] |
| Indomethacin | 10 | Inflammatory | 43.3% (licking time) | [1] |
Note: The formalin test has two phases: an early neurogenic phase and a later inflammatory phase. NSAIDs are primarily effective in the inflammatory phase.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key inflammation models cited.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[1][6]
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.[7]
-
Groups: Animals are randomly divided into control (vehicle), positive control (NSAID), and test (this compound) groups.
-
Drug Administration: this compound or the standard NSAID (e.g., diclofenac, indomethacin) is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6]
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[6]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically 1, 2, 3, and 4 hours.[8]
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[7]
Formalin-Induced Paw Edema
This model is used to study both acute (neurogenic) and chronic (inflammatory) phases of inflammation and pain.[9][10]
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Groups: Animals are assigned to control, positive control (NSAID), and test (this compound) groups.
-
Drug Administration: Test compounds are administered prior to the formalin injection.
-
Induction of Edema and Nociception: A subplantar injection of 0.02-0.1 mL of 1-5% formalin solution is administered into the hind paw.[5][9]
-
Measurement:
-
Nociceptive Behavior: The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection) and the late phase (15-30 or 20-60 minutes after injection).[9]
-
Paw Edema: Paw thickness or volume is measured with a caliper or plethysmometer at various time points after the injection.[9]
-
-
Data Analysis: The percentage inhibition of licking time or paw edema is calculated by comparing the treated groups to the control group.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct but sometimes overlapping signaling pathways.
This compound's Anti-Inflammatory Signaling Pathway
This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. By inhibiting NF-κB activation, this compound effectively downregulates the inflammatory cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
Standard NSAIDs' Mechanism of Action
NSAIDs exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: NSAIDs inhibit COX-1 and COX-2 enzymes.
Experimental Workflow
A typical workflow for evaluating the anti-inflammatory efficacy of a test compound like this compound against a standard NSAID is depicted below.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The available preclinical data strongly support the anti-inflammatory potential of this compound. Its efficacy in established animal models is comparable to that of standard NSAIDs. Furthermore, its distinct mechanism of action, primarily targeting the NF-κB pathway, suggests that this compound could be a valuable lead compound for the development of new anti-inflammatory therapies, potentially with a different side-effect profile compared to traditional COX inhibitors. Further research, including direct, head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. inotiv.com [inotiv.com]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. phcogres.com [phcogres.com]
- 5. scispace.com [scispace.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. brieflands.com [brieflands.com]
Phytol versus Phytanic Acid: A Comparative Analysis of Cytotoxic Effects
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic properties, underlying mechanisms, and experimental data of phytol and its metabolite, phytanic acid.
This compound, a diterpene alcohol found in chlorophyll, and its metabolite, phytanic acid, have garnered significant interest in the scientific community for their potential roles in cellular processes and their implications in disease, including cancer.[1][2][3] Both compounds have demonstrated cytotoxic effects in various cell lines, suggesting their potential as therapeutic agents. However, their mechanisms of action and cytotoxic profiles exhibit notable differences. This guide provides a detailed comparison of the cytotoxic effects of this compound and phytanic acid, supported by experimental data, methodologies, and pathway visualizations to aid in research and drug development.
Data Presentation: Comparative Cytotoxicity
Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) values for this compound and phytanic acid on the same cell line are limited in the available literature.[4] However, individual studies provide valuable insights into their cytotoxic potential across different cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | MCF-7 (human breast adenocarcinoma) | MTT Assay | IC50 | 8.79 ± 0.41 µM[4][5] |
| PC-3 (human prostate adenocarcinoma) | MTT Assay | IC50 | 77.85 ± 1.93 µM[4][5] | |
| HeLa (human cervical cancer) | MTT Assay | IC50 | 15.51 µM[5] | |
| HT-29 (human colon adenocarcinoma) | MTT Assay | IC50 | 25.51 µM[5] | |
| A-549 (human lung carcinoma) | MTT Assay | IC50 | 38.64 µM[5] | |
| Hs294T (human skin melanoma) | MTT Assay | IC50 | 69.67 µM[5] | |
| MDA-MB-231 (human breast adenocarcinoma) | MTT Assay | IC50 | 45.32 µM[5] | |
| MRC-5 (human fetal lung fibroblast) | MTT Assay | IC50 | 124.84 ± 1.59 µM (mild toxicity)[4][5] | |
| Phytanic Acid | Neuro2a (mouse neuroblastoma) | Cytotoxicity Assay | Cell Death | Lowest cytotoxic concentration observed at 5 µM[1][4] |
| Hippocampal Astrocytes (rat) | Cell Viability Assay | Cell Death | Observed within a few hours at 50 µM[6] |
In vivo studies in mice have suggested that dietary this compound and phytanic acid exhibit comparable toxicity when administered in equivalent amounts.[7][8] However, the accumulation of phytanic acid in tissues occurs more rapidly when phytanic acid itself is consumed compared to this compound.[7][8]
Signaling Pathways and Mechanisms of Cytotoxicity
This compound and phytanic acid induce cytotoxicity through distinct yet sometimes overlapping signaling pathways. Both have been shown to affect cell proliferation, differentiation, and apoptosis.[1]
Phytanic Acid: Mitochondrial Dysfunction and Oxidative Stress
Phytanic acid's toxicity is strongly linked to mitochondrial dysfunction.[4][6] It can lead to the depolarization of the mitochondrial membrane, an increase in cytosolic Ca2+, and the generation of reactive oxygen species (ROS).[6][9] This cascade of events can ultimately trigger the mitochondrial route of apoptosis.[6] In vascular cells, phytanic acid has been shown to cause nitric oxide-dependent apoptosis at a concentration of 100 µM.[1] Furthermore, it may also alter epigenetic transcriptional regulation by affecting histone deacetylation.[1]
Caption: Phytanic acid-induced cytotoxicity pathway.
This compound: Apoptosis Induction and Anti-Proliferative Effects
This compound has been shown to induce apoptosis through various mechanisms, including the expression of the Bcl2 protein and mutations in the pro-apoptotic protein Bax.[10][11][12] It can also suppress the epithelial-mesenchymal transition (EMT) signaling pathway, which is crucial for tumor invasion, as observed in HepG2 cells at a concentration of 40 µM.[1] Unlike its metabolite, this compound does not act as a direct oxidant.[10][11][12] Both this compound and phytanic acid can act as ligands for peroxisome proliferator-activated receptor (PPAR) and retinoid X receptor (RXR), which are involved in regulating metabolism, proliferation, and apoptosis.[1][2][3]
Caption: this compound's mechanisms of cytotoxic action.
Experimental Protocols
The following is a generalized methodology for the MTT assay, a common colorimetric assay used to assess cell metabolic activity and, by inference, cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of this compound and phytanic acid on cancer cell lines by measuring the reduction of MTT by mitochondrial succinate dehydrogenase.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Phytanic Acid stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and phytanic acid in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (cells in medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. This compound and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the cytotoxicity of branched-chain phytanic acid with mitochondria and rat brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dietary this compound and phytanic acid in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of this compound with Toxic and Cytotoxic Activities in an Antitumoral Perspective: A Meta-Analysis and Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.uky.edu [scholars.uky.edu]
Phytol: A Potent Antimicrobial Agent Against Resistant Bacterial Strains
A comparative analysis of phytol's efficacy and mechanism of action against drug-resistant bacteria, offering insights for researchers and drug development professionals.
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, natural compounds have emerged as a promising avenue of research. This compound, a branched-chain unsaturated alcohol and a constituent of chlorophyll, has demonstrated considerable antimicrobial activity against a range of resistant bacterial strains. This guide provides a comprehensive comparison of this compound's efficacy with other natural alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Comparative Antimicrobial Efficacy
This compound has shown significant inhibitory and bactericidal effects against various multidrug-resistant (MDR) bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and two other well-studied natural antimicrobials, carvacrol and tea tree oil, against common resistant pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antimicrobials Against Resistant Bacteria
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli (Resistant) | Pseudomonas aeruginosa (Resistant) | Klebsiella pneumoniae (Carbapenem-Resistant) |
| This compound | 31.25 - >1000 µg/mL | 62.5 µg/mL | 20 - 62.5 µg/mL | 125 µg/mL |
| Carvacrol | 128 - 1024 µg/mL | 200 µg/mL | >1% (v/v) | - |
| Tea Tree Oil | 0.25% - 2% (v/v) | 1.08 mg/mL | 1% (v/v) | - |
Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Resistant Bacteria
| Bacterial Strain | MBC (µg/mL) |
| Pseudomonas aeruginosa | 125 |
| Staphylococcus aureus | 125 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 250 |
Mechanism of Action: A Multi-pronged Attack
This compound's antimicrobial activity stems from its ability to induce a cascade of events within the bacterial cell, primarily centered around oxidative stress and membrane disruption.
Induction of Oxidative Stress
This compound treatment leads to an elevation of intracellular reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. This surge in ROS overwhelms the bacterial antioxidant defense systems, leading to oxidative damage to crucial cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. The electron transport chain is implicated as a source of this ROS accumulation.
Caption: this compound-induced oxidative stress pathway in bacteria.
Membrane Permeabilization
This compound also exhibits the ability to increase the permeability of the bacterial cell membrane. This disruption of the membrane integrity facilitates the entry of other antimicrobial agents and leads to the leakage of essential intracellular components, contributing to cell death. This mechanism is particularly relevant in this compound's synergistic effects when combined with conventional antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (typically ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The antimicrobial agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.
Bacterial Membrane Permeability Assay (NPN and Propidium Iodide Staining)
Objective: To assess the ability of an antimicrobial agent to disrupt the bacterial outer and inner membranes.
Protocol:
-
Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., PBS).
-
Fluorescent Probe Addition:
-
N-Phenyl-1-naphthylamine (NPN) Assay (Outer Membrane): NPN, a hydrophobic fluorescent probe, is added to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates damage to the outer membrane, allowing NPN to partition into the phospholipid bilayer.
-
Propidium Iodide (PI) Assay (Inner Membrane): PI is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of live cells. An increase in fluorescence indicates damage to the inner membrane, allowing PI to enter the cell and bind to DNA.
-
-
Antimicrobial Treatment: The antimicrobial agent (this compound) is added to the bacterial suspension containing the fluorescent probe.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence compared to an untreated control indicates membrane permeabilization.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
Objective: To measure the intracellular accumulation of ROS in bacteria following antimicrobial treatment.
Protocol:
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.
-
DCFH-DA Loading: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable non-fluorescent probe.
-
Antimicrobial Treatment: The DCFH-DA-loaded cells are then treated with the antimicrobial agent (this compound).
-
ROS Detection: Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping it as non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Caption: Workflow for key antimicrobial validation experiments.
Conclusion
This compound demonstrates significant antimicrobial activity against a variety of resistant bacterial strains, positioning it as a promising candidate for the development of new therapeutic strategies. Its multifaceted mechanism of action, involving the induction of oxidative stress and membrane permeabilization, suggests a lower likelihood of resistance development compared to single-target antibiotics. Further research, including in vivo efficacy studies and toxicological assessments, is warranted to fully elucidate the therapeutic potential of this compound in combating the growing threat of antibiotic resistance.
A Head-to-Head Comparison of Phytol and Retinol Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the toxicity profiles of phytol and retinol. The information is compiled from various non-clinical and experimental studies to support researchers in evaluating the safety and potential applications of these compounds.
Overview
This compound, a diterpene alcohol component of chlorophyll, and retinol (Vitamin A), a fat-soluble vitamin crucial for various biological functions, are both subjects of extensive toxicological research. While retinol's toxicity, particularly at high systemic doses (Hypervitaminosis A), is well-documented, this compound's profile is emerging with varied results depending on the experimental context. This guide directly compares their effects across several key toxicological endpoints. A study on human glioblastoma cells directly compared the two, finding both exerted dose-dependent cytotoxic effects and modulated cholesterol and fatty acid biosynthetic pathways.[1]
Cytotoxicity
Both this compound and retinol exhibit dose-dependent cytotoxicity in vitro. However, their potency and cellular targets can differ.
This compound: this compound has demonstrated cytotoxic activity against a range of human tumor cell lines, with IC50 values varying significantly depending on the cell line. For instance, it was most effective against breast adenocarcinoma (MCF-7) and least effective against prostate adenocarcinoma (PC-3) cells.[2] Notably, it showed milder toxicity against normal human fetal lung fibroblast (MRC-5) cells, suggesting some level of selectivity for cancer cells.[2] The mechanism of cytotoxicity is often linked to the induction of apoptosis.[3][4] In some contexts, this compound's cytotoxicity is associated with the generation of reactive oxygen species (ROS).[3][4]
Retinol: Retinol's cytotoxicity is observed at concentrations above the normal physiological range (up to 5 μM).[5] It is cytotoxic to cells like fibroblasts and epithelial cells in the micromolar range.[6] When combined with UVA irradiation, retinol's cytotoxicity increases, proving more potent than its ester, retinyl palmitate.[5] The cytotoxic mechanism can involve the induction of oxidative stress, leading to lipid peroxidation, protein carbonylation, and DNA damage.[5] Co-treatment with antioxidants can inhibit these pro-oxidant effects.[5][7]
Comparative Data: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | MCF-7 (Breast Adenocarcinoma) | MTT | 8.79 ± 0.41 μM | [2] |
| HeLa (Cervical Carcinoma) | MTT | 15.51 μM (approx.) | [2] | |
| HT-29 (Colon Adenocarcinoma) | MTT | 25.51 μM (approx.) | [2] | |
| A-549 (Lung Carcinoma) | MTT | 69.67 μM (approx.) | [2] | |
| Hs294T (Melanoma) | MTT | 45.51 μM (approx.) | [2] | |
| MDA-MB-231 (Breast Adenocarcinoma) | MTT | 45.51 μM (approx.) | [2] | |
| PC-3 (Prostate Adenocarcinoma) | MTT | 77.85 ± 1.93 μM | [2] | |
| MRC-5 (Normal Fetal Lung Fibroblast) | MTT | 124.84 ± 1.59 μM | [2] | |
| Retinol | Fibroblasts & Epithelial Cells | Cell Lysis | 0.6-3 x 10⁻⁵ M (6-30 μM) | [6] |
| SH-SY5Y (Neuroblastoma) | MTT | ~15-20 μM (at 24h) | [7] | |
| Human Glioblastoma (A172) | Not specified | IC50 determined for study | [1] |
Genotoxicity and Photomutagenicity
The genotoxic potential of both compounds, particularly in the presence of UV light, is a critical safety consideration.
This compound: Evidence for this compound's genotoxicity is mixed. A BlueScreen assay found it negative for genotoxicity with and without metabolic activation.[8] However, a study using the Allium cepa (onion root tip) model reported genotoxic effects at concentrations of 2-16 mM.[9]
Retinol: Retinol's genotoxicity is strongly linked to its interaction with UVA light. Studies using the mouse lymphoma assay (MLA) have shown that retinol is mutagenic when combined with UVA exposure, acting through a clastogenic (chromosome-breaking) mechanism.[5] In the dark, retinol showed minimal mutagenicity.[5] Conversely, other assessments have concluded that retinol and its metabolites are non-genotoxic and may even have antimutagenic properties.[10][11] This discrepancy may be due to different experimental conditions, such as the presence or absence of UV light.
Comparative Data: Genotoxicity
| Compound | Test System | Condition | Result | Source |
| This compound | BlueScreen Assay | +/- Metabolic Activation | Negative | [8] |
| Allium cepa | 2-16 mM | Genotoxic | [9] | |
| Retinol | Mouse Lymphoma Assay | Retinol alone | No significant mutagenicity | [5] |
| Mouse Lymphoma Assay | Retinol + UVA | Mutagenic (Clastogenic) | [5] | |
| General Assessment | Not specified | Non-genotoxic, antimutagenic | [10][11] |
Phototoxicity
Phototoxicity refers to a light-induced, non-immunologic skin response to a chemical.
This compound: A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated this compound for photoirritation and photoallergenicity and concluded it was safe for its intended use in fragrances.[8]
Retinol: The phototoxicity of retinol is a subject of debate. When exposed to UV light, retinol compounds can break down and produce toxic free radicals that may damage DNA.[12][13][14] An FDA study indicated that the related compound, retinyl palmitate, might accelerate the development of skin tumors when applied to the skin in the presence of sunlight.[12] However, other studies have found no evidence of phototoxicity or photoallergy with topical retinoids.[10][11][15][16] The prevailing recommendation is to use retinol products at night and maintain consistent sunscreen use during the day to mitigate any potential risks associated with its UV sensitivity.[16][17]
Systemic and Organ-Specific Toxicity
This compound: Inhalation appears to be a route of significant toxicity for this compound. A study in Sprague-Dawley rats exposed to aerosolized this compound resulted in severe clinical signs, body weight loss, mortality, and severe respiratory tissue damage, including necrosis, edema, and inflammation.[18][19] A Low Observed Adverse Effect Level (LOAEL) was determined at ≤109.0 mg/kg/day (presented dose).[18] For systemic exposure via other routes, a reference dose of 3.33 mg/kg/day has been used as a basis for safety assessments in cosmetics.[8]
Retinol: The primary concern with systemic retinol exposure is Hypervitaminosis A, resulting from excessive oral intake.[[“]] Symptoms affect multiple organ systems, including the central nervous, skeletal, and mucocutaneous systems, with potential for liver and bone toxicity.[21][22][23] Topical application of retinol is generally considered safe and not associated with systemic toxicity, as percutaneous absorption does not significantly raise plasma levels of retinoids.[10][11]
Comparative Data: Systemic Toxicity
| Compound | Endpoint | Route | Species | Value | Source |
| This compound | LOAEL | Inhalation | Rat | ≤109.0 mg/kg/day (presented) | [18] |
| Reference Dose | Dermal (cosmetic) | Human | 3.33 mg/kg/day | [8] | |
| Retinol | Chronic Toxicity | Oral | Human | >25,000 IU/day | [24] |
| Systemic Effects | Topical | Human | Not observed | [10][11] |
Reproductive and Developmental Toxicity
This compound: this compound, when administered alone, was not found to be teratogenic in mice.[25][26] Interestingly, when co-administered with retinol, this compound significantly reduced the teratogenic effects (like ear and tail defects) induced by high-dose retinol.[25][26][27] This protective effect is attributed to this compound reducing the metabolic conversion of retinol into its teratogenic metabolite, all-trans-retinoic acid.[25][26]
Retinol: Systemic retinol is a potent developmental toxicant.[28] Excessive oral intake during pregnancy is known to cause birth defects.[28] This teratogenicity is a primary limiting factor for high-dose systemic retinoid therapies. As previously noted, topical use is not associated with these effects due to minimal systemic absorption.[10]
Experimental Protocols
MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry, giving a measure of cell viability.
-
Methodology (Summarized from[2]):
-
Cell Plating: Human tumor cells (e.g., MCF-7, HeLa) and normal cells (e.g., MRC-5) are seeded into 96-well microtiter plates and allowed to attach for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 μL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of viable cells is calculated relative to the control, and the IC50 value is determined.
-
Mouse Lymphoma Assay (MLA) for Photomutagenicity
-
Principle: The MLA detects mutations in the thymidine kinase (Tk) gene in L5178Y/Tk+/- mouse lymphoma cells. Tk-deficient mutants are resistant to the cytotoxic effects of pyrimidine analogues like trifluorothymidine (TFT), allowing for their selection and quantification.
-
Methodology (Summarized from[5]):
-
Cell Culture: L5178Y/Tk+/- mouse lymphoma cells are cultured in suspension.
-
Treatment and Irradiation: Cells are treated with various concentrations of the test compound (e.g., retinol) and concurrently exposed to a non-cytotoxic dose of UVA light. Control groups include untreated cells, cells treated with retinol alone, and cells exposed to UVA alone.
-
Expression Period: After treatment, cells are washed and cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are plated in 96-well plates in both non-selective medium (to determine plating efficiency) and selective medium containing TFT (to select for Tk mutants).
-
Scoring: After an incubation period (e.g., 10-12 days), colonies are counted. The mutation frequency (MF) is calculated by dividing the number of mutant colonies by the total number of surviving cells. A positive response is determined by a dose-dependent increase in MF above a certain threshold.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Pathway modulation by this compound and Retinol in glioblastoma cells.
References
- 1. Toxic effects of this compound and retinol on human glioblastoma cells are associated with modulation of cholesterol and fatty acid biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the cytotoxic activity of this compound at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of this compound with Toxic and Cytotoxic Activities in an Antitumoral Perspective: A Meta-Analysis and Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Evaluation of toxic, cytotoxic and genotoxic effects of this compound and its nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ewg.org [ewg.org]
- 13. researchgate.net [researchgate.net]
- 14. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. us.typology.com [us.typology.com]
- 16. Retinoids & Summer: Should I Skip My Retinol When The Sun’s Out? - Dr Nathan Holt [cambridgelaserclinic.com]
- 17. slmdskincare.com [slmdskincare.com]
- 18. This compound, not propylene glycol, causes severe pulmonary injury after inhalation dosing in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
- 21. Side effects and long-term toxicity of synthetic retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. Prevention of vitamin A teratogenesis by this compound or phytanic acid results from reduced metabolism of retinol to the teratogenic metabolite, all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. safecosmetics.org [safecosmetics.org]
Validating Phytol as a Dietary Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount. Self-reported dietary data is often fraught with inaccuracies, necessitating the use of objective biomarkers. Phytol, a branched-chain alcohol found in chlorophyll-rich foods, and its metabolites have emerged as promising biomarkers for the consumption of certain foods, particularly nuts, dairy, and ruminant fats. This guide provides a comprehensive comparison of this compound as a dietary biomarker against other alternatives, supported by experimental data and detailed methodologies.
The Role of this compound and Its Metabolites as Dietary Biomarkers
This compound is a constituent of the chlorophyll molecule and is primarily obtained from the diet through the consumption of green vegetables, nuts, and vegetable oils. In humans, this compound is metabolized to phytanic acid and subsequently to pristanic acid. These metabolites can be detected and quantified in various biological matrices, such as plasma and adipose tissue, reflecting dietary intake over different timeframes.
The primary food sources of this compound in a typical Western diet include the skins of nuts, while its metabolites, phytanic and pristanic acid, are mainly derived from the lipids in dairy products, beef, and fish.[1] The estimated daily intake of this compound in a Western diet is around 10 mg/day.[1]
Comparative Analysis of Analytical Methods for this compound Quantification
The accurate quantification of this compound and its metabolites is crucial for their validation as dietary biomarkers. Several analytical techniques are available, each with its own set of advantages and limitations. The most common methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Validation Parameter | HPTLC | HPLC | GC-MS |
| Linearity (r²) | 0.993 | ≥ 0.998 | > 0.998 |
| Linearity Range | 100 - 600 ng/spot | 0.20 - 50.00 µg/mL | 1 - 100 ng injected |
| Limit of Detection (LOD) | ~15 - 35 ng/spot (for similar terpenes) | 0.09 - 5 µg/mL | 0.19 - 1 ng/mL |
| Limit of Quantification (LOQ) | Not available for this compound | 0.30 - 7 µg/mL | 0.56 - 3 ng/mL |
| Accuracy (% Recovery) | Not available for this compound | 97 - 103% | > 99% |
| Precision (%RSD) | Not available for this compound | < 3% | 1.39 - 10.5% |
Key Observations:
-
GC-MS consistently demonstrates the highest sensitivity and specificity, making it the gold standard for quantifying this compound and its metabolites at trace levels in complex biological matrices.[2]
-
HPLC offers good versatility and is widely applicable, particularly when coupled with a UV or PDA detector.[2]
-
HPTLC is a cost-effective and high-throughput method suitable for routine screening of a large number of samples.[2]
Comparison with Alternative Dietary Biomarkers
This compound and its metabolites are not the only biomarkers for the food groups they represent. A comparative analysis with alternative biomarkers is essential for selecting the most appropriate tool for a given research question.
| Food Group | This compound/Metabolite Biomarker | Alternative Biomarkers | Comments |
| Dairy & Ruminant Fat | Phytanic Acid, Pristanic Acid | Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0), trans-vaccenic acid | C15:0 and C17:0 are well-established biomarkers for dairy fat intake and show strong correlations with consumption. trans-vaccenic acid is another specific ruminant fatty acid. |
| Nuts | This compound | α-linolenic acid (for walnuts), α-tocopherol (for almonds), Selenium (for Brazil nuts), Urolithins (polyphenol metabolites) | The choice of biomarker depends on the specific type of nut being investigated. A panel of biomarkers may provide a more comprehensive assessment of total nut consumption. |
Experimental Protocols
Protocol 1: Extraction and Quantification of Phytanic Acid from Human Plasma by GC-MS
This protocol describes a robust method for the analysis of phytanic acid in human plasma.
1. Sample Preparation:
- To 200 µL of plasma, add a known amount of a deuterated internal standard (e.g., d3-phytanic acid).
- Add 1 mL of 1M methanolic HCl and incubate at 80°C for 1 hour to achieve simultaneous extraction and methylation of fatty acids.
- After cooling, add 1 mL of hexane and vortex for 1 minute.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
- Repeat the hexane extraction and combine the extracts.
- Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization (if not methylated during extraction):
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of phytanic acid methyl ester (or TMS derivative) and the internal standard.
4. Quantification:
- Generate a calibration curve using standard solutions of phytanic acid.
- Calculate the concentration of phytanic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: General Protocol for Fatty Acid Analysis from Adipose Tissue by GC-MS
This protocol can be adapted for the analysis of this compound and its metabolites from adipose tissue.
1. Sample Preparation:
- Homogenize a known weight of adipose tissue (e.g., 50-100 mg) in a chloroform:methanol (2:1, v/v) mixture.
- Add a known amount of an appropriate internal standard.
- Vortex vigorously and allow the lipids to extract for at least 1 hour at room temperature.
- Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
- Carefully collect the lower chloroform layer containing the lipids.
- Evaporate the solvent under nitrogen.
2. Saponification and Methylation:
- To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
- Heat at 100°C for 10 minutes to saponify the lipids.
- After cooling, add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to methylate the fatty acids.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
- Follow the GC-MS conditions as described in Protocol 1.
Mandatory Visualizations
Caption: A typical workflow for the analysis of this compound and its metabolites.
Caption: Signaling pathway of this compound metabolites.
Conclusion
This compound and its metabolites, particularly phytanic acid, serve as valuable dietary biomarkers. Their concentrations in biological samples, when measured accurately, can provide objective insights into the intake of specific food groups like dairy, ruminant fats, and nuts. The choice of analytical methodology should be guided by the specific research question, required sensitivity, and available resources, with GC-MS being the most sensitive and specific method. When validating this compound's role as a dietary biomarker, it is crucial to consider and potentially measure alternative biomarkers to gain a more comprehensive understanding of dietary patterns. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound and its metabolites in their studies.
References
A Comparative Guide to Phytol Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phytol metabolism across different biological kingdoms, supported by experimental data and detailed methodologies. This compound, a branched-chain isoprenoid alcohol, is most abundantly found as an ester in chlorophyll molecules.[1][2] Its metabolic fate varies significantly across plants, animals, and bacteria, with implications for vitamin synthesis, lipid metabolism, and human disease.
Cross-Species Overview of this compound Metabolism
This compound released from chlorophyll degradation serves as a crucial precursor for the biosynthesis of essential compounds. In plants , it is a key component for the production of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[2][3][4][5] In animals , dietary this compound is converted to phytanic acid, the metabolism of which is critical for preventing neurological disorders.[6][7][8] Bacteria , particularly in the gut of ruminants and in marine sediments, play a significant role in converting this compound to phytanic acid, which then enters the food chain.[9][10][11][12]
Metabolic Pathways Across Kingdoms
This compound Metabolism in Plants
In plants, particularly during leaf senescence, the degradation of chlorophyll releases large amounts of this compound.[1][13] This free this compound can enter several competing metabolic pathways:
-
Tocopherol (Vitamin E) and Phylloquinone (Vitamin K) Synthesis: The primary fate of this compound in plants is its phosphorylation to phytyl-diphosphate, which is a direct precursor for the synthesis of tocopherols and phylloquinones.[2][3][14] This process involves two key kinase enzymes, VITAMIN E PATHWAY GENE5 (VTE5) and VTE6.[2][15]
-
Esterification: this compound can be esterified to fatty acids, forming fatty acid phytyl esters (FAPEs). This is thought to be a detoxification and storage mechanism.[1][13]
-
Degradation via Phytenal: this compound can be oxidized to the long-chain aldehyde phytenal.[1][13][16] This is considered a catabolic pathway, and the accumulation of phytenal is controlled by the competing phosphorylation and esterification pathways to prevent cellular toxicity.[1][13]
This compound Metabolism in Animals (Humans)
Humans and other animals primarily acquire this compound and its metabolite, phytanic acid, through their diet, especially from dairy products, meat from ruminant animals, and fish.[7][17][18][19] Due to a methyl group on its β-carbon, phytanic acid cannot be degraded by the standard β-oxidation pathway.[8][20] Instead, it undergoes α-oxidation in the peroxisomes.[20][21]
The key steps of α-oxidation are:
-
Activation: Phytanic acid is converted to phytanoyl-CoA.[22][20]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA.[23][24][25]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal and formyl-CoA.[20]
-
Oxidation: Pristanal is oxidized to pristanic acid.[20]
Pristanic acid, now lacking the blocking β-methyl group, can be further metabolized through peroxisomal β-oxidation.[26] A deficiency in the PHYH enzyme, due to mutations in the PHYH gene, leads to the accumulation of phytanic acid, causing the rare neurological disorder Refsum disease .[17][18][19][20][27][28][29][30][31]
This compound Metabolism in Bacteria
Bacteria in the gut of ruminants are capable of cleaving this compound from chlorophyll and converting it into phytanic acid, which is then absorbed by the animal and incorporated into its tissues.[9][11] Aerobic bacteria in marine sediments also metabolize this compound through various pathways, including the formation of phytenic acid and 6,10,14-trimethylpentadecan-2-one.[10] Some bacteria possess pathways that can lead to the complete degradation of this compound. Recent studies also suggest that this compound exhibits antibacterial properties by inducing oxidative stress in bacteria like Pseudomonas aeruginosa.[32]
Comparative Data of Key Metabolic Enzymes
| Feature | Plants | Animals (Humans) | Bacteria |
| Primary Pathway | Phosphorylation for Vitamin Synthesis, Degradation via Phytenal | α-oxidation of Phytanic Acid | Conversion to Phytanic Acid, Degradation |
| Key Enzyme(s) | VTE5 (this compound Kinase), VTE6 (Phytyl-phosphate Kinase) | Phytanoyl-CoA Hydroxylase (PHYH) | Various, including Alcohol Dehydrogenases |
| Subcellular Location | Chloroplasts | Peroxisomes, Mitochondria | Cytosol |
| Initial Substrate | This compound | Phytanic Acid | This compound |
| Key Intermediate(s) | Phytyl-diphosphate, Phytenal | 2-hydroxyphytanoyl-CoA, Pristanal | Phytanic Acid, Phytenic Acid |
| Primary Product(s) | Tocopherols (Vitamin E), Phylloquinone (Vitamin K1) | Pristanic Acid | Phytanic Acid |
| Associated Pathology | - | Refsum Disease | - |
Experimental Protocols
Quantification of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for diagnosing Refsum disease by quantifying phytanic acid in biological samples.[22]
Principle: Fatty acids are extracted from plasma, derivatized to volatile methyl esters, and then separated and quantified by GC-MS.[22]
Methodology:
-
Sample Preparation: Extract total lipids from a plasma sample using a chloroform/methanol mixture.
-
Saponification: Saponify the lipid extract using methanolic KOH to release free fatty acids.
-
Esterification: Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent like BF3-methanol.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs onto a GC-MS system.
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-23) to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer (MS): As the FAMEs elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and quantifies the characteristic ions of phytanic acid methyl ester.
-
-
Quantification: Use a stable isotope-labeled internal standard of phytanic acid for accurate quantification.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This assay is used to confirm a diagnosis of Refsum disease by measuring the activity of the deficient enzyme.
Principle: The activity of PHYH is determined by measuring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. The product can be quantified using HPLC or by measuring the release of a labeled co-substrate.
Methodology:
-
Sample Preparation: Prepare a cell lysate from cultured fibroblasts or a tissue homogenate.
-
Reaction Mixture: Prepare a reaction buffer containing the cell lysate, phytanoyl-CoA (substrate), Fe(II), 2-oxoglutarate, and ascorbate (co-factors).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid or organic solvent.
-
Product Analysis (HPLC-based):
-
Extract the acyl-CoAs from the reaction mixture.
-
Separate the substrate (phytanoyl-CoA) and product (2-hydroxyphytanoyl-CoA) using reverse-phase HPLC.
-
Detect the acyl-CoAs using a UV detector.
-
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Visualizations
Caption: Overview of this compound metabolism pathways in plants, animals, and bacteria.
Caption: The α-oxidation pathway for phytanic acid metabolism in animal peroxisomes.
Caption: Competing metabolic fates of free this compound in plant cells.
Caption: Experimental workflow for phytanic acid quantification using GC-MS.
References
- 1. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the this compound kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. plantae.org [plantae.org]
- 16. This compound derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medlineplus.gov [medlineplus.gov]
- 18. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 19. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 21. microbenotes.com [microbenotes.com]
- 22. benchchem.com [benchchem.com]
- 23. byjus.com [byjus.com]
- 24. sinobiological.com [sinobiological.com]
- 25. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 26. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 29. academic.oup.com [academic.oup.com]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
- 31. Gene - PHYH [maayanlab.cloud]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Phytol: In Vitro Vigor and In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antioxidant activities of phytol, a branched-chain unsaturated alcohol. By presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and illustrating relevant biological pathways, this document aims to be a valuable resource for professionals engaged in antioxidant research and development.
In Vitro Antioxidant Activity of this compound
This compound has demonstrated significant radical scavenging and antioxidant properties in a variety of cell-free chemical assays. These assays are crucial for initial screening and for elucidating the direct antioxidant capacity of a compound. The following table summarizes the key quantitative data from various in vitro studies.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Concentration / Dose | Result | Reference Compound | Reference Compound Result |
| DPPH Radical Scavenging | 7.2 µg/mL | 59.89 ± 0.73% scavenging | Trolox | - |
| ABTS Radical Scavenging | 7.2 µg/mL | 62.79 ± 1.99% scavenging | Trolox | - |
| Hydroxyl Radical Scavenging | 0.9 - 7.2 ng/mL | Demonstrated removal of hydroxyl radicals at all concentrations | Trolox | 78.06% removal |
| Nitric Oxide (Nitrite) Scavenging | 0.9 - 7.2 ng/mL | Reduction in nitrite production at all concentrations | Trolox | 59.76% reduction |
| Lipid Peroxidation (TBARS) | 0.9 - 7.2 ng/mL | Significant reduction in TBARS production | Trolox | 48.12% reduction |
Note: '-' indicates that the specific comparative value was not provided in the cited literature.
The data clearly indicates that this compound is an effective scavenger of various free radicals in vitro. Its ability to inhibit lipid peroxidation is particularly noteworthy, suggesting a protective effect on cell membranes.
In Vivo Antioxidant Activity of this compound
To substantiate the promising in vitro results, the antioxidant activity of this compound has been evaluated in preclinical models. These in vivo studies provide a more comprehensive understanding of a compound's antioxidant potential within a complex biological system, taking into account factors like metabolism and bioavailability. The table below summarizes the effects of this compound on key biomarkers of oxidative stress and endogenous antioxidant defense systems.
Table 2: In Vivo Antioxidant Activity of this compound in Mice
| Biomarker | This compound Dosage (i.p.) | Effect in Hippocampus | Reference Compound | Reference Compound Effect |
| Lipid Peroxidation (LP) | 25, 50, and 75 mg/kg | Reduced | Ascorbic Acid (250 mg/kg) | - |
| Nitrite (NO2-) Content | 25, 50, and 75 mg/kg | Reduced | Ascorbic Acid (250 mg/kg) | - |
| Reduced Glutathione (GSH) | 25, 50, and 75 mg/kg | Increased | Ascorbic Acid (250 mg/kg) | - |
| Superoxide Dismutase (SOD) Activity | 25, 50, and 75 mg/kg | Increased | Ascorbic Acid (250 mg/kg) | - |
| Catalase (CAT) Activity | 25, 50, and 75 mg/kg | Increased | Ascorbic Acid (250 mg/kg) | - |
Note: '-' indicates that the specific comparative value was not provided in the cited literature. i.p. = intraperitoneal administration.
The in vivo data strongly correlates with the in vitro findings, demonstrating that this compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system by increasing the levels and activities of crucial antioxidant enzymes like SOD, CAT, and GSH.[1][2] This dual action underscores its potential as a potent antioxidant agent.
Signaling Pathway: this compound's Activation of the Nrf2/HO-1 Pathway
A key mechanism underlying the in vivo antioxidant effects of this compound is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
This diagram illustrates how this compound promotes the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the increased expression of antioxidant enzymes like HO-1, SOD, and CAT, which ultimately enhances cellular protection against oxidative stress.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key in vitro and in vivo antioxidant assays mentioned in this guide.
In Vitro Assay Workflow: DPPH Radical Scavenging Activity
Caption: A generalized workflow for the DPPH radical scavenging assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol to achieve the desired final concentrations.
-
A suitable positive control, such as Trolox or ascorbic acid, should also be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 50 µL) of the this compound dilutions or the positive control to the wells.
-
Add a specific volume (e.g., 150 µL) of the DPPH solution to all wells.
-
The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the this compound dilutions or a positive control to a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
In Vivo Assays: Measurement of Antioxidant Enzyme Activity
Superoxide Dismutase (SOD) Activity Assay
-
Tissue Preparation:
-
Homogenize the tissue sample (e.g., hippocampus) in a suitable cold buffer (e.g., potassium phosphate buffer with Triton X-100).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15 minutes).
-
Collect the supernatant for the SOD activity assay.
-
-
Assay Principle:
-
This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a system such as xanthine/xanthine oxidase. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development.
-
-
Assay Procedure:
-
The reaction mixture typically contains the tissue supernatant, the chromogen, the superoxide generating system, and a suitable buffer.
-
The rate of the color change is monitored spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
-
Calculation:
-
The SOD activity is expressed as units per milligram of protein, where one unit of SOD is defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
-
Catalase (CAT) Activity Assay
-
Tissue Preparation:
-
Prepare the tissue supernatant as described for the SOD assay.
-
-
Assay Principle:
-
The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample.
-
-
Assay Procedure:
-
The reaction is initiated by adding the tissue supernatant to a solution of H2O2 in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
The decrease in absorbance due to the consumption of H2O2 is monitored over time at a wavelength of 240 nm.
-
-
Calculation:
-
The CAT activity is calculated based on the rate of H2O2 decomposition and is typically expressed as units per milligram of protein.
-
Glutathione (GSH) Assay
-
Tissue Preparation:
-
Homogenize the tissue in a deproteinizing agent (e.g., metaphosphoric acid or trichloroacetic acid).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Principle:
-
This assay is commonly based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically.
-
-
Assay Procedure:
-
The supernatant is mixed with DTNB and a suitable buffer.
-
The absorbance of the resulting color is measured at a wavelength of around 412 nm.
-
-
Calculation:
-
The concentration of GSH is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH and is expressed as micrograms or nanomoles per milligram of protein.
-
Conclusion
The presented data provides a strong body of evidence for the potent antioxidant activity of this compound, both through direct radical scavenging mechanisms demonstrated in vitro and through the enhancement of endogenous antioxidant defenses observed in vivo. The correlation between these findings suggests that this compound is a promising candidate for further investigation as a natural antioxidant for therapeutic and preventative applications in conditions associated with oxidative stress. The elucidation of its activity via the Nrf2 signaling pathway provides a clear mechanistic basis for its in vivo efficacy. Researchers are encouraged to utilize the provided protocols to further explore the antioxidant potential of this compound and its derivatives.
References
- 1. Evaluation of Antioxidant Activity of this compound Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Osteoclast Differentiation and Oxidative Stress through Nrf2/HO-1 Regulation in RANKL-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Delivery of Phytol: A Comparative Guide to Nanocarrier Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different delivery systems for the therapeutic diterpene, phytol. By examining key performance indicators and detailing experimental methodologies, this document aims to inform the selection of optimal delivery strategies to enhance the bioavailability and therapeutic potential of this compound.
This compound, a derivative of chlorophyll, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its pronounced lipophilicity and poor water solubility present significant challenges for its effective delivery and bioavailability in conventional formulations. To overcome these hurdles, various nano-based delivery systems have been developed. This guide focuses on a comparative analysis of four prominent this compound delivery platforms: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Nanoemulsions, and Polymeric Nanoparticles (specifically Poly Lactic-co-Glycolic Acid - PLGA).
Comparative Efficacy of this compound Delivery Systems
The selection of an appropriate delivery system is contingent on the desired physicochemical properties and therapeutic application. The following table summarizes key quantitative data for different this compound-loaded nanocarriers, offering a direct comparison of their performance characteristics.
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile |
| Solid Lipid Nanoparticles (SLNs) | ~ 250 - 300[1][2] | < 0.2[1][2] | ~ -25 to -30[3] | > 65 - 90[1][3] | Not explicitly stated for this compound | Prolonged/Sustained[3] |
| Nanostructured Lipid Carriers (NLCs) | ~ 150 - 350[4] | ~ 0.2 - 0.4[4] | ~ -20 to -30[4] | Generally higher than SLNs | Generally higher than SLNs* | Sustained |
| Nanoemulsions | ~ 200 | < 0.2 | Not explicitly stated for this compound | Not explicitly stated for this compound | ~1.55 (Maximum Loading) | Rapid (within 1 hour)[5] |
| Polymeric Nanoparticles (PLGA) | ~ 177[6] | Not explicitly stated | ~ -33[6] | ~ 92[6] | Not explicitly stated | Sustained[7][8] |
*Data for NLCs are based on studies with other lipophilic molecules, as specific quantitative data for this compound-loaded NLCs is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the preparation and characterization of the discussed this compound delivery systems.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification solvent evaporation method[1].
-
Materials: 1,3-distearyl-2-oleyl-glycerol (TG1) as the lipid matrix, this compound, polyvinyl alcohol (PVA) as a surfactant, and dichloromethane as the organic solvent.
-
Procedure:
-
Dissolve TG1 and this compound in dichloromethane to form the organic phase.
-
Dissolve PVA in distilled water to create the aqueous phase.
-
Inject the organic phase into the aqueous phase under continuous stirring at a controlled temperature.
-
Homogenize the resulting emulsion using a high-speed homogenizer.
-
Evaporate the organic solvent under reduced pressure to allow the formation of SLNs.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis.
-
Preparation of this compound-Loaded Nanoemulsions
This protocol utilizes the emulsion phase inversion method.
-
Materials: A suitable oil phase (e.g., medium-chain triglycerides), this compound, a surfactant or a combination of surfactants (e.g., lecithin, polysorbates), and an aqueous phase.
-
Procedure:
-
Mix the oil phase and this compound.
-
Add the surfactant to the oil phase and mix until a homogenous solution is formed.
-
Slowly titrate the aqueous phase into the oil-surfactant mixture under constant stirring.
-
Continue stirring until a transparent or translucent nanoemulsion is formed.
-
The formulation can be further processed by high-pressure homogenization to reduce droplet size and improve uniformity.
-
Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA)
This protocol is based on the solvent evaporation method[6][7].
-
Materials: Poly(lactic-co-glycolic acid) (PLGA), this compound, a suitable organic solvent (e.g., acetone, dichloromethane), and a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Procedure:
-
Dissolve PLGA and this compound in the organic solvent.
-
Prepare an aqueous solution of the stabilizer.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure, leading to the precipitation of PLGA nanoparticles encapsulating this compound.
-
Collect and wash the nanoparticles by centrifugation.
-
Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.
-
Characterization of Nanocarriers
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Samples are diluted in deionized water and measured at a fixed scattering angle.
-
Zeta Potential: Measured using Laser Doppler Velocimetry. Samples are diluted in a suitable medium (e.g., 10 mM NaCl) to ensure appropriate conductivity.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated this compound from the nanocarrier dispersion by ultracentrifugation or filtration.
-
Quantify the amount of free this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL% = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
-
In Vitro Drug Release: Typically performed using a dialysis bag method. The nanocarrier dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) under constant stirring. Aliquots of the release medium are withdrawn at predetermined time intervals and the concentration of released this compound is quantified.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB and p38 MAPK pathways, which are crucial in the production of pro-inflammatory cytokines[9].
Caption: this compound's inhibition of the NF-κB and p38 MAPK signaling pathways.
General Experimental Workflow for Comparing this compound Delivery Systems
The systematic evaluation of different this compound delivery systems follows a logical progression from formulation to in vitro and in vivo characterization.
Caption: A generalized workflow for the comparative evaluation of this compound nanocarriers.
References
- 1. This compound-Loaded Solid Lipid Nanoparticles as a Novel Anticandidal Nanobiotechnological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Loaded Solid Lipid Nanoparticles as a Novel Anticandidal Nanobiotechnological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Design and In Vitro Evaluation of Diterpene this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanostructured lipid carriers loaded with free phytosterols for food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound-loaded PLGA nanoparticle as a modulator of Alzheimer's toxic Aβ peptide aggregation and fibrillation associated with impaired neuronal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transnasal PLGA Nanoparticles with Terpene Permeation Enhancers: Membrane Remodeling and Tight Junction Modulation for Enhanced Brain Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Phytol's Interaction with Protein Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phytol's interaction with specific protein targets against other alternatives, supported by experimental data and detailed methodologies.
This compound, a diterpene alcohol component of chlorophyll, and its metabolites have garnered significant interest for their diverse biological activities, including anti-inflammatory, metabolic-modulating, and anti-cancer effects. These effects are largely attributed to their interaction with specific protein targets, primarily the nuclear receptors Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide delves into the experimental validation of these interactions, offering a comparative analysis with other known ligands and detailed protocols for key validation assays.
Comparative Analysis of this compound's Interaction with Nuclear Receptors
The interaction of this compound and its primary metabolite, phytanic acid, with RXR and PPARα has been a key area of investigation. The following tables summarize the quantitative data comparing the binding affinity and activation potency of this compound and its derivatives with well-established synthetic and natural ligands for these receptors.
Retinoid X Receptor (RXR) Interaction
Phytanic acid has been identified as a natural ligand for RXR, a nuclear receptor that plays a crucial role in various signaling pathways by forming heterodimers with other nuclear receptors.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Phytanic Acid | RXRα | Radioligand Displacement | Ki | 4 µM | [1] |
| 9-cis-Retinoic Acid | RXRα | Photoaffinity Labeling Competition | High Affinity | - | [1] |
Table 1: Comparative binding affinities of phytanic acid and 9-cis-retinoic acid for RXRα.
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Interaction
This compound and phytanic acid have been shown to activate PPARα, a key regulator of lipid metabolism. Their efficacy is often compared to synthetic agonists like fenofibrate and WY-14643.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | PPARα | Luciferase Reporter Assay | Activation | Specific Activator | [2] |
| Phytanic Acid | PPARα | Luciferase Reporter Assay | Activation | Potent Activator | [3] |
| Fenofibric Acid | PPARα | Luciferase Reporter Assay | EC50 | 9.47 µM | [4] |
| WY-14,643 | PPARα | Gene Expression Analysis | Activation | - | [5][6] |
Table 2: Comparative activation of PPARα by this compound, phytanic acid, and synthetic agonists.
Signaling Pathways Modulated by this compound
This compound's interaction with its protein targets initiates downstream signaling cascades that mediate its physiological effects. The two primary pathways influenced by this compound are the NF-κB and PI3K/Akt signaling pathways.
NF-κB Signaling Pathway
This compound has been demonstrated to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the expression of pro-inflammatory cytokines.
PI3K/Akt Signaling Pathway
This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in regulating cell growth, proliferation, and metabolism.[8] Activation of this pathway contributes to this compound's beneficial effects on glucose tolerance and adipogenesis.
Experimental Protocols for Validating this compound-Protein Interactions
Validating the direct interaction between this compound and its protein targets is crucial for understanding its mechanism of action. The following are detailed protocols for key experimental assays used for this purpose.
Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate a specific nuclear receptor.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HepG2) in a 96-well plate at a suitable density.
-
Co-transfect the cells with two plasmids: one expressing the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a promoter with response elements for the nuclear receptor (or GAL4).[9][10]
-
Use a transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 9-cis-retinoic acid for RXR, fenofibrate for PPARα), and a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the treated cells for 18-24 hours.
-
Wash the cells with PBS and then add a passive lysis buffer.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the luciferase assay reagent containing the substrate (luciferin).
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.
Experimental Workflow:
Detailed Methodology:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Inject the purified protein target (e.g., RXRα or PPARα) over the activated surface to allow for covalent immobilization via amine coupling.[11]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Surface Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound this compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[12]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while maintaining a constant temperature.
-
Measure the heat change (power required to maintain zero temperature difference between the sample and reference cells) after each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n).[15]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.[16]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting, ELISA, or mass spectrometry.[17]
-
-
Data Analysis:
-
For each treatment condition, plot the normalized amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement. The difference in the melting temperature (Tm) between the treated and control samples is the thermal shift (ΔTm).[18]
-
This guide provides a framework for understanding and validating the interaction of this compound with its protein targets. By employing the described experimental protocols and comparative data, researchers can further elucidate the molecular mechanisms underlying the therapeutic potential of this natural compound.
References
- 1. Photoaffinity labeling of human retinoid X receptor beta (RXRbeta) with 9-cis-retinoic acid: identification of phytanic acid, docosahexaenoic acid, and lithocholic acid as ligands for RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A this compound-Enriched Diet Activates PPAR-α in the Liver and Brown Adipose Tissue to Ameliorate Obesity-Induced Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound to phytanic acid in the mouse, and the role of PPARalpha in its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases adipocyte number and glucose tolerance through activation of PI3K/Akt signaling pathway in mice fed high-fat and high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phytol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of phytol, a hazardous substance commonly used in research and development. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous waste and must be handled accordingly.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[1]
-
Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite, dry sand, or clay, and place it into a suitable, labeled container for disposal.[1][2][4] Avoid allowing the chemical to enter drains.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, regional, national, and international regulations.[1][2][4]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled hazardous waste container.[1] The container must be securely sealed to prevent leaks.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."[1] Include any other information required by your institution's EHS department.
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5] The recommended storage temperature is 2-8°C.[5]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4] Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing essential information for risk assessment and proper handling.
| Parameter | Value |
| CAS Number | 150-86-7, 7541-49-3[2][4] |
| Molecular Formula | C20H40O[6] |
| Molecular Weight | 296.53 g/mol [7] |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup[2] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[7] |
| Acute Toxicity (Aquatic) | Category 1 (Very toxic to aquatic life)[7][8] |
| Chronic Toxicity (Aquatic) | Category 1 (Very toxic to aquatic life with long lasting effects)[7][8] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be conducted with the same level of caution. All transfers and aliquoting of this compound should be performed within a certified chemical fume hood to prevent vapor release.[3] After handling, the work area and any equipment used should be thoroughly decontaminated with an appropriate solvent.[3]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
